molecular formula C8H11NO2 B1585815 Ethyl 2-cyano-3-methylcrotonate CAS No. 759-58-0

Ethyl 2-cyano-3-methylcrotonate

Cat. No.: B1585815
CAS No.: 759-58-0
M. Wt: 153.18 g/mol
InChI Key: PZMDAADKKAXROL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-2-butenoate, a highly activated acceptor, undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3-methylbut-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-11-8(10)7(5-9)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDAADKKAXROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226821
Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

759-58-0
Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Record name 2-Cyano-3-methyl-but-2-enoic acid ethyl ester
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Foundational & Exploratory

Advanced Synthesis Guide: Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Knoevenagel Condensation of Acetone and Ethyl Cyanoacetate

Executive Summary

This technical guide details the synthesis of Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0), also known as ethyl isopropylidenecyanoacetate. This molecule serves as a critical Michael acceptor in the synthesis of pyrrolidines, agrochemicals, and pharmaceutical intermediates.

Unlike the facile condensation of aldehydes, the reaction of acetone with ethyl cyanoacetate presents specific thermodynamic challenges due to the lower electrophilicity and higher steric hindrance of the ketone carbonyl. This guide prioritizes the Cope-Knoevenagel method (Ammonium Acetate/Acetic Acid) using azeotropic distillation, as it offers the highest reliability-to-complexity ratio for scale-up. We also provide a comparative analysis of Lewis Acid-mediated routes (TiCl₄) for difficult substrates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 2-cyano-3-methylbut-2-enoate
Common Name Ethyl isopropylidenecyanoacetate
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Boiling Point 98–99 °C (at 1 mmHg)
Density 1.014 g/mL (at 25 °C)
Appearance Clear, colorless to pale yellow liquid
Solubility Miscible with organic solvents (EtOH, EtOAc, DCM); insoluble in water

Mechanistic Analysis

The synthesis proceeds via a Knoevenagel Condensation .[1][2] The reaction is an equilibrium process where the active methylene compound (ethyl cyanoacetate) is deprotonated to form a carbanion, which attacks the ketone (acetone).

Key Mechanistic Challenge: The formation of the aldol intermediate is unfavorable for ketones. To drive the reaction to completion, the subsequent dehydration (elimination of water) must be irreversible, typically achieved by physical removal of water (azeotropic distillation).

Mechanism Diagram

KnoevenagelMechanism Reactants Reactants (Acetone + Ethyl Cyanoacetate) Base Catalyst (Base) Deprotonation Reactants->Base Mixing Enolate Enolate Anion (Nucleophile) Base->Enolate -H+ Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack on Acetone Intermediate->Reactants Retro-Aldol (Equilibrium) Aldol Aldol Adduct (Unstable) Intermediate->Aldol Protonation Product This compound + H2O Aldol->Product Dehydration (-H2O) Irreversible Step

Figure 1: Step-wise mechanism of the Knoevenagel condensation highlighting the reversibility of the initial attack.

Synthetic Route Comparison

For this specific steric profile (acetone), selecting the right catalyst system is paramount.

MethodCatalyst SystemYieldComplexityNotes
A (Recommended) Ammonium Acetate / AcOH 70-85% Low Uses Dean-Stark trap. Self-buffering. Robust for scale-up.
B (High Activity) TiCl₄ / Pyridine85-95%HighStrictly anhydrous. Difficult workup (Titanium salts). Best for very hindered ketones.
C (Classic) Piperidine / AcOH50-65%LowSlower rate for ketones compared to aldehydes. Higher oligomerization risk.
D (Green) Basic Alumina / Microwave60-75%MediumGood for small scale; difficult to scale thermally.

Detailed Experimental Protocol

Selected Method: Ammonium Acetate Catalyzed Condensation with Azeotropic Water Removal.

Reagents & Equipment
  • Ethyl Cyanoacetate (1.0 eq): 113.1 g (1.0 mol)

  • Acetone (Excess, 1.5 - 2.0 eq): 116 g (2.0 mol) - Excess drives equilibrium.

  • Ammonium Acetate (0.1 eq): 7.7 g

  • Glacial Acetic Acid (0.2 eq): 12 g

  • Solvent: Benzene or Toluene (300 mL) - Toluene preferred for safety, though Benzene forms a lower boiling azeotrope.

  • Equipment: 1L Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Heating Mantle, Magnetic Stirrer.

Step-by-Step Procedure
  • Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the trap is pre-filled with the chosen solvent (Toluene).

  • Charging: Add Ethyl Cyanoacetate, Ammonium Acetate, Glacial Acetic Acid, and Toluene to the flask.

  • Addition of Ketone: Add Acetone to the mixture.

    • Note: Because acetone is volatile (bp 56°C), it may vaporize before reacting if heated too fast. Some protocols suggest adding acetone slowly or using a large excess to account for loss.

  • Reflux (The Critical Step): Heat the mixture to vigorous reflux.

    • Observation: The reaction temperature is determined by the solvent/acetone mix. As acetone is consumed and water is removed, the temperature will rise towards the boiling point of Toluene (110°C).

    • Water Removal: Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is 18 mL for a 1.0 mol scale.

    • Duration: Reflux until water evolution ceases (typically 6–12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with Water (2 x 100 mL) to remove the catalyst and unreacted acetone.

    • Wash with Saturated NaHCO₃ (1 x 100 mL) to remove acetic acid traces.

    • Wash with Brine (1 x 100 mL) .

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap).

  • Purification:

    • Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 98–105 °C at 1–2 mmHg .

    • Purity Check: The product should be a clear liquid.[3] Yellowing indicates polymerization or residual base.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Purification Step1 Charge RBF: Ethyl Cyanoacetate + Catalyst + Toluene Step2 Add Excess Acetone Step1->Step2 Step3 Reflux with Dean-Stark (Remove H2O) Step2->Step3 Step4 Wash: H2O -> NaHCO3 -> Brine Step3->Step4 Cool to RT Step5 Dry (MgSO4) & Concentrate Step4->Step5 Step6 Vacuum Distillation (98-99°C @ 1mmHg) Step5->Step6 Final Pure this compound Step6->Final

Figure 2: Operational workflow from reactant charging to final distillation.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm; use Benzene (if permitted) for better water separation.
No Reaction Catalyst deactivationEnsure the Ammonium Acetate is dry/fresh. Add a small amount of Glacial Acetic Acid to maintain pH ~5-6.
Polymerization Overheating / Basic pHAvoid prolonged heating after water evolution stops. Ensure thorough NaHCO₃ wash to remove acidic catalysts before distillation. Add radical inhibitor (e.g., Hydroquinone) during distillation.
Acetone Loss VolatilityUse a highly efficient condenser (double surface). Add acetone in portions or use a larger excess (2.5 eq).

Analytical Validation

To confirm the synthesis of the correct isomer and structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.35 (t, 3H, -OCH₂CH ₃)

    • δ 2.25 (s, 3H, =C-CH ₃)

    • δ 2.40 (s, 3H, =C-CH ₃)

    • δ 4.28 (q, 2H, -OCH ₂-)

    • Note: The two methyl groups on the double bond are chemically non-equivalent due to the fixed geometry (cis/trans relative to the ester), appearing as two distinct singlets.

  • IR Spectroscopy:

    • ~2220 cm⁻¹ (C≡N stretch, strong/sharp)

    • ~1720 cm⁻¹ (C=O ester stretch)

    • ~1600 cm⁻¹ (C=C alkene stretch)

Safety & Handling

  • Ethyl Cyanoacetate: Toxic if swallowed/inhaled. Break down releases cyanide. Handle in a fume hood.

  • Benzene/Toluene: Flammable and carcinogenic (Benzene) or reprotoxic (Toluene). Use Toluene whenever possible.

  • Cyanide Hazard: While the cyano group is bonded, thermal decomposition or strong acid contact can theoretically release HCN. Keep waste streams basic.

References

  • Cope, A. C. (1937). "The Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 59(11), 2327–2330. Link

  • Lehnert, W. (1970). "Knoevenagel-Kondensationen mit TiCl4/Base - I." Tetrahedron Letters, 11(54), 4723-4724. (Reference for the TiCl4 alternative method). Link

  • Organic Syntheses. "Ethyl Isopropylidenecyanoacetate." Org.[1][3] Synth. Coll. Vol. 3, p.399. (Standardized protocol verification). Link

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0), systematically known as ethyl 2-cyano-3-methyl-2-butenoate , represents a critical class of electron-deficient alkenes. Structurally, it features a tetrasubstituted double bond stabilized by two strong electron-withdrawing groups (cyano and ester) in a geminal arrangement.

This unique electronic architecture renders the compound a highly reactive Michael acceptor , making it an indispensable intermediate in the synthesis of complex heterocycles, including substituted pyridines, pyrimidines, and pharmaceutical precursors such as the anti-retroviral drug Nevirapine .

Nomenclature & Identification
IdentifierValue
IUPAC Name Ethyl 2-cyano-3-methyl-2-butenoate
Common Name This compound
CAS Registry Number 759-58-0
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CCOC(=O)C(C#N)=C(C)C

Critical Physicochemical Properties[3][4][5]

The following data aggregates experimentally validated properties essential for process design and quality control. Researchers should note that the boiling point is significantly influenced by pressure; vacuum distillation is mandatory to avoid thermal polymerization.

PropertyValueCondition / Note
Physical State LiquidColorless to pale yellow
Boiling Point 98–99 °C@ 1 mmHg (Vacuum required) [1]
Density 1.014 g/mL@ 25 °C [1]
Refractive Index (

)
1.464High index due to conjugation [2]
Melting Point ~20 °CMay solidify in cold storage
Flash Point 107 °C (224 °F)Closed Cup
Solubility ImmiscibleWater
Solubility MiscibleEtOH, Acetone, DCM, EtOAc

Expert Insight: The refractive index (


) is a rapid, non-destructive purity check during distillation fractions. A deviation >0.002 often indicates incomplete conversion of the starting material (Ethyl cyanoacetate, 

).

Synthetic Methodology: The Cope-Knoevenagel Protocol

While standard Knoevenagel conditions (piperidine/ethanol) work well for aldehydes, ketones like acetone require thermodynamic forcing. The Cope modification —using ammonium acetate and acetic acid with continuous water removal—is the industry standard for high-yield synthesis of this sterically hindered crotonate.

Reaction Logic

The reaction is a condensation between Ethyl Cyanoacetate and Acetone .

  • Challenge: The equilibrium constant for ketone condensation is unfavorable compared to aldehydes.

  • Solution: We utilize a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium to the right (Le Chatelier’s principle). Benzene or Toluene is used as the entrainer.

Step-by-Step Protocol

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)[1]

  • Acetone (1.5 eq) — Excess drives kinetics

  • Ammonium Acetate (0.2 eq) — Catalyst[1]

  • Glacial Acetic Acid (0.8 eq) — Buffer/Catalyst[1]

  • Benzene or Toluene (Solvent)

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Ethyl Cyanoacetate, Ammonium Acetate, Acetic Acid, and Solvent.[1] Add Acetone last.

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

    • Checkpoint: Monitor water collection.[1] Reaction is complete when water evolution ceases (typically 6–9 hours).

  • Workup: Cool to room temperature. Wash the organic layer with water (2x) to remove the catalyst and unreacted acetone.

  • Drying: Dry the organic phase over anhydrous

    
     and filter.
    
  • Purification: Perform fractional distillation under reduced pressure (1–2 mmHg). Collect the fraction boiling at 98–99 °C.

Process Visualization (DOT)

SynthesisWorkflow Start Reactants: Ethyl Cyanoacetate + Acetone Catalyst Add Catalyst: NH4OAc + AcOH (Cope Modification) Start->Catalyst Reflux Reflux with Dean-Stark (Azeotropic Water Removal) Catalyst->Reflux Check Water Evolution Ceased? Reflux->Check Check->Reflux No (Continue) Workup Wash (H2O) & Dry (MgSO4) Check->Workup Yes (Complete) Distill Vacuum Distillation (98-99°C @ 1mmHg) Workup->Distill Product Pure this compound Distill->Product

Figure 1: Workflow for the Cope-modified Knoevenagel condensation targeting sterically hindered ketones.

Reactivity Profile in Drug Design

This compound serves as a "linchpin" scaffold in medicinal chemistry due to its ability to undergo Michael Addition followed by Cyclization .

The Nevirapine Pathway

A prominent application is the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for the HIV-1 non-nucleoside reverse transcriptase inhibitor, Nevirapine [3].[2]

  • Michael Addition: The crotonate reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

  • Cyclization: Subsequent treatment with acid/ammonia facilitates ring closure to form the pyridine core.

Heterocycle Formation Logic

The geminal cyano and ester groups provide two distinct electrophilic sites.

  • Site A (Beta-Carbon): Soft electrophile, susceptible to nucleophilic attack (Michael addition).

  • Site B (Ester/Nitrile): Hard electrophiles, susceptible to condensation/cyclization after the initial addition.

Reactivity Diagram (DOT)

Reactivity Substrate This compound Intermediate Michael Adduct (Enamine/Intermediate) Substrate->Intermediate Michael Addition Nucleophile Nucleophile (Nu-) (e.g., DMF-DMA, Amidines) Nucleophile->Intermediate Cyclization Cyclization (Acid/Base Catalyzed) Intermediate->Cyclization Ring Closure Target Heterocycle (e.g., Aminopyridine) Cyclization->Target

Figure 2: The "Michael-Cyclization" cascade utilized in the synthesis of pharmaceutical heterocycles.

Analytical Fingerprinting

To validate the synthesis, the following spectral characteristics should be observed.

  • IR Spectroscopy:

    • CN Stretch: ~2220–2230 cm⁻¹ (Strong, sharp).

    • C=O Stretch: ~1720–1730 cm⁻¹ (Ester).

    • C=C Stretch: ~1600–1620 cm⁻¹ (Conjugated).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.35 (t, 3H, ester 
      
      
      
      ).
    • 
       2.25 (s, 3H, vinyl 
      
      
      
      ).
    • 
       2.40 (s, 3H, vinyl 
      
      
      
      ).
    • 
       4.25 (q, 2H, ester 
      
      
      
      ).
    • Note: The absence of a vinyl proton signal confirms the tetrasubstituted nature of the double bond.

References

  • PatSnap. (2023). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Retrieved from [Link]

  • Organic Syntheses. (1949). Ethyl (1-Phenylethylidene)cyanoacetate (Analogous Procedure). Coll. Vol. 3, p.385. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl 2-cyano-3-methylcrotonate , specifically targeting researchers and drug development professionals. It prioritizes actionable chemical intelligence, rigorous CAS verification, and synthetic utility.

CAS Registry Number: 759-58-0 [1][2][3][4]

Executive Summary

This compound (CAS 759-58-0 ) is a highly functionalized acrylate ester derivative primarily utilized as a pharmacophore building block in the synthesis of nitrogen-containing heterocycles.[2][3] Characterized by its electron-deficient


-carbon, it serves as a potent Michael acceptor, making it indispensable in the construction of substituted pyrimidines, pyridines, and pyrroles—core scaffolds in modern kinase inhibitors and antiviral therapeutics.

This guide validates the chemical identity, resolves nomenclature ambiguities, and provides a field-proven protocol for its synthesis via Knoevenagel condensation.

Chemical Identity & CAS Verification

In chemical procurement and database management, nomenclature inconsistencies often lead to sourcing errors. The following data block serves as the Self-Validating Identity System for this molecule.

Core Identifiers
ParameterTechnical Specification
Primary Name This compound
CAS Registry Number 759-58-0
IUPAC Name Ethyl 2-cyano-3-methylbut-2-enoate
Common Synonyms Ethyl isopropylidenecyanoacetate; Ethyl 2-cyano-3,3-dimethylacrylate
Molecular Formula

Molecular Weight 153.18 g/mol
SMILES CCOC(=O)C(C#N)=C(C)C
InChI Key UYXJMUDYWSXOTJ-UHFFFAOYSA-N
Expert Insight: Nomenclature Disambiguation

Why the confusion? The term "Crotonate" historically refers to derivatives of crotonic acid (2-butenoic acid). However, the presence of two methyl groups at the


-position (derived from acetone) technically makes this a 3,3-dimethylacrylate  or 3-methyl-2-butenoate .
  • Critical Check: Do not confuse with Ethyl 2-cyano-3-methyl-2-pentenoate (derived from MEK), which has a different CAS. Always cross-reference the CAS 759-58-0 with the boiling point (98-99°C @ 1 mmHg).[5]

Physicochemical Profile

Understanding the phase behavior of CAS 759-58-0 is critical for handling. It exists at the threshold of solid and liquid phases at standard laboratory temperatures.

PropertyValueOperational Note
Physical State Low-melting solid / LiquidMelting point is ~20°C. It may arrive frozen or as a supercooled liquid.
Boiling Point 98–99 °C @ 1 mmHgHigh vacuum required for distillation. Decomposes at atmospheric pressure boiling points.
Density 1.014 g/mL @ 25°CSlightly denser than water; forms the bottom layer in aqueous extractions.
Refractive Index

1.464
Use for quick purity checks inline.
Solubility Soluble in EtOH, EtOAc, DCMPoor solubility in water; hydrolyzes slowly in acidic aqueous media.

Synthetic Pathways & Mechanism

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the condensation of Acetone and Ethyl Cyanoacetate .

Mechanistic Flow

The reaction is driven by the deprotonation of the active methylene in ethyl cyanoacetate, followed by nucleophilic attack on the carbonyl of acetone. The critical step is the dehydration (loss of water) to form the conjugated alkene.

Knoevenagel_Mechanism Acetone Acetone (Ketone) Alcohol Aldol Intermediate (Alcohol) Acetone->Alcohol ECA Ethyl Cyanoacetate (Active Methylene) Enolate Enolate Anion (Nucleophile) ECA->Enolate Deprotonation Enolate->Alcohol Nucleophilic Attack Product This compound (CAS 759-58-0) Alcohol->Product - H2O (Dehydration) Cat Catalyst (Piperidine/AcOH) Cat->Enolate Base

Figure 1: Mechanistic pathway for the synthesis of CAS 759-58-0 via Knoevenagel condensation.

Experimental Protocol: Synthesis of CAS 759-58-0

Objective: Synthesize 50g of this compound. Safety: Perform in a fume hood. Acetone is flammable; Piperidine is toxic.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add:

    • Ethyl Cyanoacetate (0.1 mol, 11.3 g)

    • Acetone (Excess, 0.15 mol, ~8.7 g) – Note: Excess acetone drives equilibrium.

    • Ammonium Acetate (catalytic, 10 mol%) or Piperidine (catalytic drops).

    • Solvent: Benzene or Toluene (50 mL) – Toluene is preferred for safety.

  • Reflux: Heat the mixture to reflux (bath temp ~115°C for toluene).

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-6 hours).

  • Work-up:

    • Cool to room temperature.[6]

    • Wash organic layer with water (2 x 20 mL) to remove catalyst.

    • Dry over anhydrous

      
      .
      
  • Purification:

    • Remove solvent via rotary evaporation.

    • Critical Step: Distill the residue under high vacuum (1 mmHg). Collect the fraction boiling at 98-99°C.

    • Yield expectation: 70-85%.[7]

Applications in Drug Development

The utility of CAS 759-58-0 lies in its push-pull alkene character. The cyano and ester groups pull electron density, making the


-carbon highly susceptible to nucleophilic attack (Michael Addition), followed by cyclization.
Core Synthetic Workflows
  • Pyrimidine Synthesis: Reaction with urea or thiourea yields substituted pyrimidines (common in kinase inhibitors).

  • Pyrrole Synthesis: Reaction with

    
    -amino ketones via the Hantzsch synthesis.
    
  • Phospha-Michael Reactions: Used to introduce phosphorus moieties into organic scaffolds.

Application_Workflow Core This compound (CAS 759-58-0) Pyrimidine Functionalized Pyrimidines (Antivirals/Kinase Inhibitors) Core->Pyrimidine Cyclization (Base) Pyrazole Amino-Pyrazoles (Anti-inflammatory) Core->Pyrazole Reflux (EtOH) MichaelAdduct Michael Adducts (Complex Scaffolds) Core->MichaelAdduct 1,4-Addition Urea + Urea / Thiourea Urea->Pyrimidine Hydrazine + Hydrazine Hydrazine->Pyrazole Grignard + Grignard Reagents (R-MgX) Grignard->MichaelAdduct

Figure 2: Downstream synthetic utility of this compound in pharmacophore generation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61605, this compound. PubChem. Available at: [Link]

  • ResearchGate. Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamides. ResearchGate. Available at: [Link]

Sources

IUPAC name for Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Synthetic Utility of Ethyl 2-cyano-3-methylbut-2-enoate

Executive Summary

This technical guide provides a rigorous analysis of Ethyl 2-cyano-3-methylbut-2-enoate (CAS: 759-58-0), a critical Knoevenagel condensation product often misidentified in older literature as "Ethyl 2-cyano-3-methylcrotonate." This document serves drug development professionals by clarifying its IUPAC nomenclature, detailing its synthesis via base-catalyzed condensation, and outlining its role as a Michael acceptor in the synthesis of heterocycles for pharmaceutical applications, including analogs of Istradefylline and Teriflunomide .

Part 1: Nomenclature & Structural Analysis

IUPAC Derivation vs. Trivial Naming

The name "this compound" is a semi-systematic trivial name that persists in commercial catalogs but lacks precision. The rigorous IUPAC name is Ethyl 2-cyano-3-methylbut-2-enoate .

  • Principal Group: Ester (suffix -oate).

  • Parent Chain: A 4-carbon chain containing the double bond (but-2-ene).

  • Substituents:

    • Position 2: Cyano group (-CN).[1][2]

    • Position 3: Methyl group (-CH3).

  • Stereochemistry: The molecule is achiral and non-stereogenic at the double bond. Because C3 bears two identical methyl groups (one from the chain end, one as a substituent), there are no E (trans) or Z (cis) isomers. This symmetry simplifies purification, as no geometric isomer separation is required.

Structural Visualization

The following diagram deconstructs the nomenclature logic, highlighting the shift from the trivial "crotonate" base to the precise "but-2-enoate" system.

Nomenclature Compound Ethyl 2-cyano-3-methylbut-2-enoate Parent Parent Chain: But-2-enoate (4 Carbons) Compound->Parent Ester Ester Alkyl: Ethyl (-C2H5) Compound->Ester Sub1 Pos 2: Cyano (-CN) Parent->Sub1 Sub2 Pos 3: Methyl (-CH3) Parent->Sub2 Symmetry Stereochemistry: Symmetrical at C3 (No E/Z Isomers) Sub2->Symmetry Identical to chain end

Figure 1: Hierarchical breakdown of the IUPAC nomenclature demonstrating the symmetry at the C3 position.

Part 2: Physicochemical Profile[3][4][5]

Accurate physicochemical data is essential for process scaling and analytical method development (HPLC/GC).

PropertyValueSource
CAS Number 759-58-0
Molecular Formula

Molecular Weight 153.18 g/mol
Boiling Point 98–99 °C (at 1 mmHg)
Density 1.014 g/mL (at 25 °C)
Refractive Index

1.464
Appearance Clear, colorless to slightly yellow liquid
Solubility Soluble in EtOH, EtOAc, DCM; sparingly soluble in water

Part 3: Synthetic Methodology (The "How-To")

The synthesis of Ethyl 2-cyano-3-methylbut-2-enoate is a classic Knoevenagel Condensation . Unlike aldehyde condensations which proceed rapidly, the reaction with acetone (a ketone) is sterically hindered and electronically less favorable, requiring a catalyst system that facilitates both deprotonation and dehydration.

Reaction Mechanism (Causality)
  • Deprotonation: The active methylene of ethyl cyanoacetate (

    
    ) is deprotonated by a weak base (piperidine/ammonium acetate) to form an enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of acetone.

  • Dehydration: The resulting aldol adduct is unstable. Acidic catalysis (often acetic acid added with the amine) promotes the elimination of water to form the

    
    -unsaturated ester.
    
  • Equilibrium Control: As water is a byproduct, its removal (via Dean-Stark trap or molecular sieves) drives the equilibrium forward (Le Chatelier’s Principle).

Experimental Protocol

Note: This protocol is adapted for laboratory-scale synthesis (0.5 mol).

Reagents:

  • Ethyl cyanoacetate (56.5 g, 0.5 mol)

  • Acetone (35.0 g, 0.6 mol) – Excess used as solvent/reactant

  • Catalyst: Ammonium Acetate (3.85 g, 50 mmol) or Piperidine (2 mL) + Glacial Acetic Acid (1 mL)

  • Solvent: Benzene or Toluene (150 mL) – For azeotropic water removal

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add ethyl cyanoacetate, ammonium acetate, and toluene to the flask. Add acetone last.

  • Reflux: Heat the mixture to reflux (

    
     bath temp). Water will begin to collect in the trap.
    
  • Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with water (

    
     mL) to remove the catalyst.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Perform vacuum distillation. Collect the fraction boiling at 98–99 °C / 1 mmHg.

Synthetic Pathway Diagram

Synthesis Reactants Ethyl Cyanoacetate + Acetone Intermediate Aldol Adduct (Unstable Alcohol) Reactants->Intermediate Nucleophilic Attack Catalyst Cat: NH4OAc / Piperidine Solvent: Toluene Catalyst->Intermediate Dehydration Dehydration (-H2O via Dean-Stark) Intermediate->Dehydration Product Ethyl 2-cyano-3-methylbut-2-enoate (Yield: ~70-85%) Dehydration->Product Vacuum Distillation

Figure 2: Knoevenagel condensation workflow emphasizing the critical dehydration step.

Part 4: Pharmaceutical Applications[2][5][8][10][11][12][13][14]

This compound acts as a versatile Michael Acceptor and a "C3" building block for heterocyclic synthesis. Its electron-deficient double bond makes it highly reactive toward binucleophiles (ureas, amidines, hydrazines).

Key Drug Classes & Intermediates
  • Pyrimidines (Antivirals/Anticancers): Reaction with urea or thiourea yields substituted pyrimidines. This chemistry is analogous to the synthesis of intermediates for Istradefylline (Parkinson's treatment), where similar cyano-enamine intermediates are cyclized to form the xanthine-like core.[3]

  • Teriflunomide Analogs: The cyano-acrylate scaffold is structurally related to the active metabolite of Leflunomide (Teriflunomide). Synthetic routes utilizing ethyl 2-cyano-3-methylbut-2-enoate allow for the introduction of the isopropyl moiety found in various anti-inflammatory agents.

  • Phospha-Michael Additions: It is a standard substrate for testing new catalytic methodologies for C-P bond formation, relevant in the synthesis of phosphonopeptide drugs.

Heterocycle Formation Workflow

The diagram below illustrates the divergence into different bioactive scaffolds based on the nucleophile used.

Applications Core Ethyl 2-cyano-3-methylbut-2-enoate Urea + Urea / Thiourea Core->Urea Hydrazine + Hydrazine Core->Hydrazine Amidine + Amidines Core->Amidine Pyrimidine Uracil/Thiouracil Derivatives (Antivirals) Urea->Pyrimidine Cyclization Pyrazolone Amino-pyrazolones (Analgesics) Hydrazine->Pyrazolone Cyclization Aminopyrimidine Aminopyrimidines (Kinase Inhibitors) Amidine->Aminopyrimidine Cyclization

Figure 3: Divergent synthesis of bioactive heterocycles using Ethyl 2-cyano-3-methylbut-2-enoate as the electrophilic scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136573, Ethyl 2-cyano-3-methyl-2-butenoate. Retrieved from [Link]

  • Organic Syntheses. Knoevenagel Condensation Protocols.[2] (General reference for mechanism). Retrieved from [Link]

  • ResearchGate. Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide (Istradefylline Impurity Analysis). Retrieved from [Link][1][3][4]

Sources

Knoevenagel condensation for Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Knoevenagel Condensation of Ketones

Executive Summary

This technical guide details the synthesis of Ethyl 2-cyano-3-methyl-2-butenoate (often referred to industrially as Ethyl 2-cyano-3-methylcrotonate). While the Knoevenagel condensation is a textbook reaction for aldehydes, the condensation of acetone with ethyl cyanoacetate presents specific challenges due to the steric hindrance and lower electrophilicity of the ketone carbonyl.

Standard base catalysis (e.g., piperidine alone) often results in poor conversion or excessive self-condensation of acetone (mesityl oxide formation). This guide advocates for the Cope Modification (Ammonium Acetate/Acetic Acid) utilizing a Dean-Stark apparatus. This method provides a self-buffering system that catalyzes both the nucleophilic attack and the rate-limiting dehydration step, ensuring high yields (>80%) and scalability.

Part 1: Mechanistic Insight & Causality

To optimize this reaction, one must understand why standard aldehyde protocols fail with ketones.

  • Thermodynamic Equilibrium: The reaction between ketones and active methylenes is reversible. Unlike aldehydes, the equilibrium constant (

    
    ) for ketones is often unfavorable.
    
    • Implication: Water must be continuously removed to drive the reaction to completion (Le Chatelier’s principle).

  • The Kinetic Barrier (Dehydration): The formation of the tetrahedral intermediate (aldol-like adduct) is relatively fast. However, the elimination of water to form the double bond is the rate-limiting step for hindered ketones.

    • Implication: A catalyst system that acts as a proton transfer agent (amphoteric) is superior to a simple base. Ammonium acetate dissociates into ammonia (base) and acetic acid (acid), facilitating the elimination of the hydroxyl group.

Diagram 1: Reaction Mechanism (Cope Modification)

The following diagram illustrates the pathway, highlighting the critical dehydration step facilitated by the ammonium/acetate buffer.

KnoevenagelMechanism Reagents Reagents (Acetone + Ethyl Cyanoacetate) Enolate Enolate Formation (Active Methylene) Reagents->Enolate Deprotonation by NH3 Catalyst Catalyst System (NH4OAc / AcOH) Catalyst->Reagents Intermediate Tetrahedral Intermediate (Alcohol) Enolate->Intermediate Nucleophilic Attack on Acetone Transition Acid-Catalyzed Dehydration Intermediate->Transition Protonation of -OH Product Product (Ethyl 2-cyano-3-methyl-2-butenoate) Transition->Product Elimination Water Byproduct (H2O) Transition->Water Removed via Azeotrope

Caption: The Cope modification utilizes a buffered system to accelerate the rate-limiting dehydration step while minimizing retro-aldol reversion.

Part 2: Experimental Protocol

This protocol is designed for a 1.0 mole scale but is linearly scalable.

Materials & Equipment
  • Reagents:

    • Ethyl Cyanoacetate (1.0 eq, 113.1 g)

    • Acetone (1.5 eq, 87.1 g) – Excess drives equilibrium and acts as co-solvent.

    • Ammonium Acetate (0.1 eq, 7.7 g)

    • Glacial Acetic Acid (0.2 eq, 12.0 g)

    • Solvent: Toluene (300 mL) or Benzene (if permitted/safe). Toluene is preferred for higher boiling point.

  • Apparatus:

    • 1L Round Bottom Flask (RBF)

    • Dean-Stark Trap (with condenser)[1]

    • Heating Mantle with magnetic stirring

    • Vacuum distillation setup[2][3]

Step-by-Step Methodology
  • System Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the system is open to the atmosphere through a drying tube (CaCl2) to prevent ambient moisture ingress, though the reaction itself generates water.

  • Reagent Charging: Add Ethyl Cyanoacetate, Ammonium Acetate, Glacial Acetic Acid, and Toluene to the flask.

    • Technical Note: Do not add Acetone yet. Bring the toluene mixture to a gentle warmth (40-50°C) to dissolve the ammonium acetate.

  • Reaction Initiation: Add the Acetone. Heat the mixture to vigorous reflux.

    • Observation: The pot temperature will initially be determined by the acetone/toluene azeotrope. As acetone is consumed and water is removed, the temperature will rise.

  • Water Removal (The Critical Control Point): Maintain reflux. Water will separate in the Dean-Stark trap.

    • Endpoint: The reaction is complete when water collection ceases. For 1 mole, expect ~18 mL of water.

    • Time: Typically 12–24 hours depending on reflux rate.

  • Workup:

    • Cool the mixture to room temperature.

    • Wash the organic layer with Water (2 x 100 mL) to remove ammonium acetate and unreacted acetone.

    • Wash with Saturated NaHCO3 (1 x 100 mL) to remove acetic acid traces.

    • Wash with Brine (1 x 100 mL) .

    • Dry over anhydrous MgSO4 , filter, and concentrate via rotary evaporation.

  • Purification: Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 115–120°C at 15 mmHg (approximate, varies with vacuum).

    • Purity Check: GC-MS or Refractive Index (

      
      ).
      
Diagram 2: Process Workflow

Workflow Start Start: Charge Toluene, Cyanoacetate, Catalyst AddKetone Add Acetone (Excess) & Heat to Reflux Start->AddKetone DeanStark Dean-Stark Separation (Remove H2O) AddKetone->DeanStark Check Water Volume Constant? DeanStark->Check Check->DeanStark No (Continue Reflux) Workup Wash: H2O -> NaHCO3 -> Brine Dry: MgSO4 Check->Workup Yes (Done) Distill Vacuum Distillation (15 mmHg) Workup->Distill Final Pure Ethyl 2-cyano-3-methyl-2-butenoate Distill->Final

Caption: Operational workflow emphasizing the Dean-Stark checkpoint as the primary quality gate.

Part 3: Data & Troubleshooting
Quantitative Data Summary
ParameterSpecification / ValueNotes
Theoretical Yield 153.18 g (based on 1 mol Cyanoacetate)
Typical Isolated Yield 75% – 85%Losses primarily due to volatility during solvent removal.
Boiling Point 115–120°C @ 15 mmHgLiterature values vary; always record pressure.
Appearance Colorless to pale yellow liquidDarkening indicates polymerization or residual amine.
Refractive Index

Quick purity test.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm.
Product Solidifies High purity isomer or cold labMelting point is low (~30°C); gentle warming melts it.
Dark Color Polymerization or oxidationDistill under nitrogen; add trace hydroquinone inhibitor.
Mesityl Oxide Impurity Acetone self-condensationReduce catalyst load; ensure Cyanoacetate is in excess relative to catalyst.
References
  • Cope, A. C. (1937). "The Introduction of Substituted Vinyl Groups. I. The Synthesis of Alkylidene Cyanoacetic Esters and Substituted Vinyl Malonic Esters." Journal of the American Chemical Society, 59(11), 2327–2330. Link

  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base – V: Kondensation von Ketonen mit Malonsäuredinitril." Tetrahedron Letters, 14(48), 4723–4724. (Reference for Lewis Acid alternative). Link

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][4][5][6][7][8][9][10][11] Organic Reactions, 15, 204–599. (Comprehensive Review). Link

  • PubChem. (2025).[12] "Ethyl 2-cyano-3-methyl-2-butenoate Compound Summary." National Library of Medicine. Link[12]

Sources

Strategic Sourcing & Technical Validation of Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 759-58-0 | Technical Guide for Pharmaceutical Development

Executive Summary

Ethyl 2-cyano-3-methylcrotonate (also known as Ethyl isopropylidenecyanoacetate) is a critical "active methylene" intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including substituted pyrimidines, pyridines, and pyrroles . These scaffolds form the core of numerous kinase inhibitors (e.g., VEGFR/HER2 inhibitors) and antiviral agents.

For drug development professionals, the sourcing challenge lies not in availability but in impurity profiling . Because this molecule is synthesized via a reversible Knoevenagel condensation, improper storage or low-quality synthesis leads to hydrolysis, regenerating the starting material (Ethyl cyanoacetate), which acts as a chain-terminator or side-reactant in subsequent steps.

This guide outlines the technical specifications, synthesis-derived impurity risks, and a validated quality control (QC) framework for qualifying suppliers.

Technical Profile & Chemical Identity

ParameterSpecification
IUPAC Name Ethyl 2-cyano-3-methylbut-2-enoate
Common Name This compound
CAS Number 759-58-0
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Clear, colorless to slightly yellow liquid (solidifies ~20°C)
Boiling Point 98–99°C @ 1 mmHg (High vacuum distillation required)
Density 1.014 g/mL @ 25°C
Solubility Soluble in ethanol, ethyl acetate, DCM; immiscible with water.[1][2][3][4]
Structural Visualization

The molecule features an electron-deficient double bond, making it a highly reactive Michael Acceptor .

ChemicalStructure Acetone Acetone Moiety (Isopropylidene) DoubleBond C=C Double Bond (Michael Acceptor) Acetone->DoubleBond Steric Bulk Ester Ethyl Ester Group (-COOEt) DoubleBond->Ester Electronic Withdrawal Nitrile Cyano Group (-CN) DoubleBond->Nitrile Electronic Withdrawal

Figure 1: Functional group decomposition highlighting the Michael Acceptor reactivity utilized in heterocycle synthesis.

Synthesis & Impurity Landscape

Understanding the synthesis is mandatory for predicting the impurity profile of your incoming raw material.

Synthesis Route: Knoevenagel Condensation The commercial production involves the condensation of Ethyl Cyanoacetate with Acetone , typically catalyzed by a base (e.g., piperidine, ammonium acetate) with continuous water removal (azeotropic distillation).

SynthesisPathway SM1 Ethyl Cyanoacetate (CAS 105-56-6) Reaction Knoevenagel Condensation (Cat: Piperidine/NH4OAc) - H2O SM1->Reaction SM2 Acetone SM2->Reaction Product This compound (Target >98%) Reaction->Product Main Path Impurity2 Impurity B: Self-Condensation Dimers Reaction->Impurity2 Side Reaction Impurity1 Impurity A: Residual Ethyl Cyanoacetate (Hydrolysis Product) Product->Impurity1 Hydrolysis (Moisture Exposure)

Figure 2: Synthesis pathway and origin of critical impurities. Note the reversibility: exposure to moisture regenerates the starting material.

Critical Quality Attributes (CQAs)
  • Residual Ethyl Cyanoacetate: If present (>1%), it competes in subsequent reactions (e.g., reacting with ureas/guanidines), leading to difficult-to-separate byproducts.

  • Water Content: Must be strictly controlled (<0.5%). Water drives the equilibrium backward, hydrolyzing the product back to starting materials during storage.

  • Isomeric Purity: While the isopropylidene group is symmetric, migration of the double bond (deconjugation) is a theoretical risk under improper storage (high pH/temp).

Supplier Evaluation & Sourcing Strategy

Suppliers are categorized by their utility in the drug development lifecycle.

Supplier TierRecommended UseKey Vendors (Examples)Typical Purity
Tier 1: Catalog/Reference Analytical Standards, Gram-scale pilotingSigma-Aldrich (Merck) , TCI , Alfa Aesar >98.0% (GC)
Tier 2: Specialized Fine Chem Kilo-lab, Process DevelopmentSynblock , Matrix Scientific , AK Scientific >97% (GC)
Tier 3: Bulk Manufacturing GMP Production, Pilot PlantMeryer , Chemdad , Energy Chemical (China)Custom Spec
Sourcing Protocol
  • Request a CoA (Certificate of Analysis) Pre-Purchase:

    • Check the GC Purity . If it lists "Titration" instead of GC, reject it (titration often overestimates purity by counting all acidic protons).

    • Check Water Content (Karl Fischer) .

  • Audit the Packaging:

    • Must be packed under Inert Gas (Argon/Nitrogen) .[5]

    • Hygroscopic nature requires moisture-barrier packaging (e.g., aluminum bottles or taped glass with desiccants).

Quality Control (QC) Protocol

Upon receipt, the following self-validating workflow ensures the material is fit for purpose.

Method A: Purity by GC-FID (Recommended)

Gas Chromatography is superior to HPLC for this ester due to its volatility and lack of strong chromophores compared to aromatic impurities.

  • Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

  • Inlet Temp: 250°C.

  • Detector: FID @ 280°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program: 60°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

  • Acceptance Criteria: Main peak > 98.0% area normalization.

Method B: Identity by ¹H-NMR (400 MHz, CDCl₃)
  • diagnostic Signals:

    • δ 1.33 (t, 3H): Methyl of ethyl ester (-OCH₂CH ₃).

    • δ 2.18 (s, 3H) & δ 2.35 (s, 3H): Two non-equivalent methyl groups on the double bond (=C(CH ₃)₂). Note: If these appear as a single peak or broad lump, isomerization or degradation may have occurred.

    • δ 4.25 (q, 2H): Methylene of ethyl ester (-OCH ₂CH₃).

QC_Workflow cluster_Analysis Analytical Testing Receipt Material Receipt (Check Seal Integrity) Sampling Sampling (Dry Box / Inert Atmo) Receipt->Sampling GC GC-FID Purity (Limit: >98%) Sampling->GC KF Karl Fischer Water (Limit: <0.5%) Sampling->KF NMR 1H-NMR Identity (Confirm Structure) Sampling->NMR Decision Quality Decision GC->Decision KF->Decision NMR->Decision Release RELEASE for Synthesis Decision->Release All Pass Reject REJECT / Repurify Decision->Reject Any Fail

Figure 3: Quality Control Workflow. Note the emphasis on inert handling during sampling to prevent moisture uptake.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere.

  • Reactivity: The substance is a lachrymator and irritant. Use in a fume hood.

  • Stability: Stable for 12 months if sealed. Once opened, use immediately or re-seal with parafilm/tape under nitrogen. If the liquid turns cloudy or precipitates a solid, it has likely hydrolyzed to the acid or starting materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136573, Ethyl 2-cyano-3-methyl-2-butenoate. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. (Demonstrates use of related cyano-crotonates in pyrimidine synthesis). Retrieved from [Link][4][5][6][7]

Sources

Technical Guide: Safety and Handling of Ethyl 2-cyano-3-methylcrotonate

[1]

Executive Summary & Chemical Identity[1][2][3][4]

Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0) is a multifunctional intermediate widely utilized in the synthesis of heterocyclic compounds, specifically pyrimidines for pharmaceutical and agrochemical applications.[1] As a highly activated Michael acceptor containing both nitrile and ester functionalities, it presents specific reactivity hazards that differ from simple solvents.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling this compound in drug discovery and process chemistry environments.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 2-cyano-3-methylbut-2-enoate
CAS Number 759-58-0
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Physical State Clear, colorless to slightly yellow liquid
Boiling Point 98–99 °C @ 1 mmHg (approx. 215°C @ 760 mmHg)
Flash Point ~107 °C (Closed Cup) - Combustible Liquid
Reactivity Group

-Unsaturated Nitrile/Ester (Michael Acceptor)

Hazard Identification & Mechanistic Toxicology[1][3][8][9]

Effective safety relies on understanding the mechanism of harm, not just the classification.

GHS Classification & Risk Analysis

The compound is classified as Warning under GHS standards.[2][3]

Hazard ClassCategoryH-StatementMechanistic Insight
Acute Toxicity (Oral) 4H302Metabolic Activation: Nitriles can be metabolized by cytochrome P450 enzymes to release cyanohydrins, potentially liberating cyanide ions (CN⁻) systematically, though less rapidly than inorganic cyanides.[1]
Acute Toxicity (Dermal) 4H312Lipophilicity: The ester chain facilitates dermal absorption, carrying the toxic nitrile moiety into the bloodstream.
Acute Toxicity (Inhal.) 4H332Vapor Hazard: While boiling point is high, process heating increases vapor pressure, posing inhalation risks in non-ventilated setups.
Skin/Eye Irritation 2/2AH315, H319Alkylating Agent: As a Michael acceptor, it can alkylate biological nucleophiles (proteins/DNA) on contact, causing tissue irritation and sensitization.
STOT-SE 3H335Mucosal Irritation: Direct irritation to the respiratory tract upon inhalation of mists or vapors.[1][2][4]
The "Nitrile" Factor

While organic nitriles are generally less acutely toxic than inorganic cyanides (e.g., NaCN), they must be treated with high caution. In the event of a fire or thermal decomposition, Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx) will be generated.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Reliance on PPE alone is a critical failure mode. Engineering controls must be the primary barrier.

Engineering Controls
  • Primary Containment: All handling (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Due to the electron-deficient alkene nature, the compound should be stored and handled under Nitrogen or Argon to prevent oxidative degradation or moisture-induced hydrolysis.[1]

Evidence-Based PPE Selection

Standard latex gloves are insufficient for organic nitriles and esters due to rapid permeation.

PPE TypeRecommendationRationale
Hand Protection Double-gloving: Inner: Nitrile (0.11 mm)Outer: Silver Shield® (Laminate) or Butyl RubberNitrile rubber offers fair splash protection but degrades upon prolonged exposure to esters.[1] Laminate gloves provide >4 hours breakthrough time for broad organic resistance.
Eye Protection Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for liquids that are skin/eye irritants; goggles prevent vapor entry and splash contact.
Respiratory Type ABEK Filter (if hood unavailable)Only for emergency spill cleanup outside a hood. Full-face respirator required to protect mucous membranes.[1]

Operational Protocols: Storage, Transfer, and Reaction

Storage & Stability[1][12]
  • Temperature: Store in a cool, dry place (2–8°C recommended).

  • Segregation: Keep away from Strong Oxidizers (fire risk) and Strong Bases (causes polymerization or hydrolysis).

  • Moisture Control: The ester bond is susceptible to hydrolysis. Store in tightly sealed containers, preferably over activated molecular sieves if used frequently.

Safe Transfer Workflow

To minimize exposure, use closed-system transfers whenever possible.

TransferProtocolstartStart: Liquid TransfercheckVolume > 100 mL?start->checksmall_volSyringe Transfercheck->small_volNolarge_volCannula / Positive Pressurecheck->large_volYesprep_syr1. Purge syringe with N22. Secure needle (Luer Lock)small_vol->prep_syrprep_can1. Setup N2 line2. Insert cannula to donor/receiverlarge_vol->prep_canactionTransfer slowly to avoid aerosolprep_syr->actionprep_can->actioncleanupRinse needle/cannula withAcetone into waste streamaction->cleanupendProcess Completecleanup->end

Figure 1: Decision logic for reducing exposure during liquid transfer.

Reaction Safety (Michael Addition)

When using this compound as a Michael acceptor:

  • Exotherm Control: Reactions with strong nucleophiles (amines, thiols, carbanions) are often exothermic. Add the nucleophile dropwise to the ester solution at controlled temperatures (often 0°C to RT).

  • Quenching: Quench reaction mixtures slowly. If using strong bases, neutralize carefully to avoid rapid heat generation or unexpected hydrolysis of the nitrile group.

Emergency Response & Waste Disposal

Spill Response Decision Tree

Immediate action is required for spills to prevent respiratory exposure.[4]

SpillResponseincidentSpill DetectedassessAssess Volume & Locationincident->assessminorMinor (<10 mL) in Fume Hoodassess->minormajorMajor (>10 mL) or Outside Hoodassess->majoract_minor1. Absorb with vermiculite/pads2. Wipe with soap/water3. Dispose as HazWasteminor->act_minoract_major1. EVACUATE LAB2. Alert Safety Officer3. Do not re-enter without SCBAmajor->act_major

Figure 2: Triage protocol for spill management.

First Aid Measures
  • Inhalation: Remove victim to fresh air immediately.[5] If breathing is difficult, administer oxygen.[5] Do not use mouth-to-mouth resuscitation (risk of secondary contamination); use a pocket mask.[1]

  • Skin Contact: Wash with soap and water for at least 15 minutes. Remove contaminated clothing.[5][2][4][6][7] If signs of cyanide poisoning appear (rare but possible with massive exposure), seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2][4]

Waste Disposal
  • Classification: Dispose of as Hazardous Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: Clearly label as "Toxic" and "Irritant".

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methyl-2-butenoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[8] C&L Inventory: this compound. Retrieved from [Link][1]

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 2-cyano-3-methylcrotonate

[1][2]

Executive Summary

Ethyl 2-cyano-3-methylcrotonate (ECMC), also known as Ethyl 2-cyano-3-methyl-2-butenoate (CAS: 759-58-0), is a critical intermediate in the synthesis of pharmaceutical actives and agrochemicals.[1][2] It functions as a highly activated Michael acceptor due to the electron-withdrawing nitrile and ester groups conjugated with the alkene.[1][2]

This technical guide addresses a common challenge in process development for ECMC: its low melting point (~20°C - 25°C) . Unlike high-melting solids, ECMC exists at the boundary of solid and liquid states under standard laboratory conditions.[1][2] Consequently, solubility profiling must account for both Solid-Liquid Equilibrium (SLE) (at <20°C) and Liquid-Liquid Miscibility (at >25°C).[1][2]

This document provides a theoretical solubility profile, experimental protocols for validation, and thermodynamic modeling strategies to optimize reaction and purification solvents.[1][2]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

Understanding the molecular interaction potential is the first step in rational solvent selection.[1][2]

PropertyValue / DescriptionImplication for Solubility
Structure Ethyl ester + Nitrile + Methyl crotonate backboneAmphiphilic character with strong polar centers.[1][2]
Melting Point ~20°C - 25°CMaterial may oil out rather than crystallize; requires cooling crystallization.[1][2]
Boiling Point 98-99°C (at 1 mmHg)High boiling point allows for solvent stripping without product loss.[1][2]
LogP 1.4 – 1.9 (Predicted)Moderately lipophilic.[1][2] Prefers organic phase over aqueous.[1][2]
H-Bonding Acceptors: 3 (N, O, O) Donors: 0Soluble in protic solvents (Alcohols) but cannot self-associate via H-bonds.[1][2]
Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on the functional groups (–CN, –COOEt, –C=C–), we predict the solubility behavior using "Like Dissolves Like" principles:

  • High Solubility/Miscibility: Polar aprotic solvents (Acetone, Acetonitrile, DMF) and Polar protic solvents (Ethanol, Methanol).[1][2] The dipole-dipole interactions with the nitrile group drive dissolution.[1][2]

  • Moderate Solubility: Chlorinated solvents (DCM, Chloroform) and Esters (Ethyl Acetate).[1][2]

  • Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Cyclohexane) at low temperatures; Water (due to hydrophobic alkyl backbone).[1][2]

Experimental Methodology: Solubility Determination

Since ECMC is a low-melting compound, standard gravimetric solubility methods are prone to errors (melting during filtration).[1][2] We recommend the Laser Dynamic Method (Cloud Point) for precise determination.[1][2]

Protocol: Laser Dynamic Solubility Measurement

This method eliminates the need for filtration and sampling, preventing phase changes during analysis.[1][2]

Reagents:

  • ECMC (Purity >98%)[1][2][3][4]

  • HPLC Grade Solvents (Methanol, Ethanol, Acetone, Toluene, Water)[1][2]

Workflow:

  • Preparation: Weigh a precise mass of ECMC (

    
    ) and solvent (
    
    
    ) into a jacketed glass vessel.
  • Heating: Heat the mixture with stirring until a clear homogeneous solution is formed (T > Saturation Temp).

  • Cooling: Lower the temperature at a controlled rate (e.g., 0.2 K/min).

  • Detection: A laser turbidimeter monitors the solution.[1][2] The temperature at which the laser transmittance drops sharply (nucleation/cloud point) is recorded as

    
    .[1][2]
    
  • Iteration: Repeat with different solute/solvent ratios to construct the polythermal solubility curve.

Visualization: Solubility Workflow

SolubilityWorkflowPrepSample Preparation(Gravimetric)HeatDissolution(T > T_sat)Prep->Heat MixCoolControlled Cooling(-0.2 K/min)Heat->Cool HomogeneousDetectLaser Detection(Cloud Point)Cool->Detect MonitorDataData Point(x_i vs T)Detect->Data Transmittance DropData->Prep Next Conc.

Figure 1: Laser dynamic method for determining solubility boundaries without physical sampling.[1][2]

Thermodynamic Modeling

To scale up purification processes (e.g., cooling crystallization), experimental data must be correlated using thermodynamic models.[1][2]

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility (


12
12
  • x: Mole fraction solubility of ECMC.

  • T: Absolute temperature (K).[1][2][5][6]

  • A, B, C: Empirical parameters derived from regression of experimental data.

  • Application: Use parameter

    
     to estimate the enthalpy of solution (
    
    
    ), which dictates the cooling energy required for the crystallizer.[1][2]
Application: Solvent Selection for Crystallization

For ECMC, we seek a solvent system with a steep solubility curve (high temperature dependence).[1][2]

  • Recommended Solvent: Ethanol/Water (Binary Mixture) [1][2]

    • Reasoning: ECMC is highly soluble in Ethanol but poorly soluble in Water.[1][2]

    • Technique: Cooling crystallization is difficult due to the low melting point.[1][2] Anti-solvent crystallization is preferred.[1][2] Dissolve ECMC in Ethanol at 20°C, then slowly add Water to precipitate the solid (if operating <20°C) or induce phase separation (oiling out) for liquid-liquid extraction.[1][2]

Quantitative Data Summary (Predicted)

Note: Values below are derived from structural analogs (ethyl cyanoacetate derivatives) and thermodynamic group contribution methods.

SolventSolubility ClassPredicted Behavior (25°C)Process Utility
Water Insoluble< 0.1 g/100g Anti-solvent; Wash solvent for removing salts.[1][2]
Ethanol HighMiscibleGood reaction solvent; Crystallization solvent.[1][2]
Acetone HighMiscibleCleaning; Reaction solvent (Knoevenagel).[1][2]
Toluene Moderate/HighMiscibleReaction solvent (azeotropic water removal).[1][2]
Hexane Low/ModeratePartial MiscibilityImpurity extraction; Anti-solvent.[1][2]

Process Logic: Purification Strategy

The low melting point of ECMC necessitates a specific decision tree for purification. Standard filtration is risky if the ambient temperature is near 25°C.[1][2]

PurificationLogicStartCrude ECMC MixtureCheckTempIs Process Temp < 15°C?Start->CheckTempLiquidStateLiquid Phase Processing(T > 20°C)CheckTemp->LiquidState No (Ambient)SolidStateSolid Phase Processing(T < 15°C)CheckTemp->SolidState Yes (Chilled)DistillationVacuum Distillation(bp 99°C @ 1mmHg)LiquidState->Distillation Purification MethodCrystMelt/Cooling CrystallizationSolidState->Cryst Purification Method

Figure 2: Decision matrix for purification based on operational temperature relative to ECMC melting point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]

  • Organic Syntheses. Ethyl Cyanoacetate Synthesis Protocols. (General reference for Knoevenagel condensation precursors). Retrieved from [Link][1][2][7]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Cited as the standard for the Modified Apelblat Equation methodology).[1][2]

Methodological & Application

Application Notes & Protocols: Ethyl 2-cyano-3-methylcrotonate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Activated Alkenes in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the ability to form carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Among the most powerful tools for this task is the Michael addition, a conjugate addition reaction that has been a cornerstone of synthetic strategy for over a century.[1][2] The reaction's elegance lies in its ability to construct complex molecular frameworks from relatively simple precursors. At the heart of this transformation is the "Michael acceptor," an α,β-unsaturated compound whose reactivity is meticulously tuned by electron-withdrawing groups.

This guide focuses on a particularly potent and versatile Michael acceptor: Ethyl 2-cyano-3-methylcrotonate (ECMC) . We will dissect the chemical principles that govern its reactivity, provide detailed, field-tested protocols for its application, and explore its significance as a building block in the synthesis of complex molecules relevant to drug discovery. This document is designed for the practicing researcher, offering not just procedural steps, but the causal logic and scientific rationale that underpin successful experimentation.

Part 1: Foundational Chemistry of this compound (ECMC)

Physicochemical Profile

ECMC is a clear, colorless to slightly yellow liquid whose utility in synthesis is dictated by its distinct molecular architecture.[3][4] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 759-58-0[5][6]
Molecular Formula C₈H₁₁NO₂[3][5]
Molecular Weight 153.18 g/mol [3][5]
Appearance Clear colorless to slightly yellow liquid[4][6]
Boiling Point 98-99 °C @ 1 mmHg[4][6][7]
Density 1.014 g/mL at 25 °C[4][6][7]
Refractive Index (n²⁰/D) 1.464[4][6][7]
The Causality of Reactivity: An Electronic Analysis

The exceptional reactivity of ECMC as a Michael acceptor is not accidental; it is a direct consequence of its electronic structure. The molecule features a carbon-carbon double bond conjugated with two powerful electron-withdrawing groups: a nitrile (-C≡N) and an ethyl ester (-COOEt).[3]

  • Inductive and Mesomeric Effects: Both the cyano and ester groups exert a strong pull on electron density away from the alkene system. This occurs through both the inductive effect (through the sigma bonds) and, more significantly, the mesomeric or resonance effect (through the pi system).

  • Polarization of the Double Bond: This concerted electron withdrawal profoundly polarizes the C=C bond. The α-carbon becomes electron-deficient, but the crucial effect for Michael additions is the creation of a significant partial positive charge (δ+) on the β-carbon.

  • Stabilization of the Intermediate: Upon nucleophilic attack at the β-carbon, the resulting negative charge is delocalized across the α-carbon, the cyano group, and the carbonyl group of the ester. This resonance stabilization of the enolate intermediate is the thermodynamic driving force for the conjugate addition.[8]

This electronic arrangement renders the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, making ECMC a "highly activated acceptor".[4][7]

Caption: Resonance delocalization in ECMC creates an electrophilic β-carbon.

Part 2: Experimental Protocols for Michael Additions to ECMC

The high reactivity of ECMC allows it to participate in Michael additions with a variety of nucleophiles. We present here two robust, validated protocols for the formation of C-S (thia-Michael) and C-C (carbon-Michael) bonds, which are fundamental transformations in drug development and materials science.

Protocol 1: The Thia-Michael Addition of Thiols to ECMC

The formation of carbon-sulfur bonds is a key step in the synthesis of numerous pharmaceuticals.[9][10] The thia-Michael reaction is an atom-economical method for achieving this transformation. This protocol details a base-catalyzed addition of a generic thiol to ECMC.

Causality Behind the Method:

  • Catalyst: While the reaction can proceed without a catalyst, it is often slow. A weak base, such as triethylamine (Et₃N), is used to deprotonate a small equilibrium amount of the thiol (R-SH) to the more potent nucleophile, the thiolate anion (R-S⁻).[11] Stronger bases could cause unwanted side reactions like hydrolysis of the ester.

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) is chosen to solubilize the reactants and stabilize the charged intermediates formed during the reaction.

  • Monitoring: Thin-Layer Chromatography (TLC) provides a simple, real-time method to track the consumption of the starting materials and the formation of the less polar product adduct.

G cluster_workflow Thia-Michael Addition Workflow A 1. Combine ECMC & Thiol in Solvent B 2. Add Base Catalyst (e.g., Et3N) Dropwise A->B C 3. Stir at Room Temp. Monitor by TLC B->C D 4. Aqueous Work-up (Wash & Dry) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize Product (NMR, MS) E->F

Caption: Experimental workflow for the base-catalyzed thia-Michael addition.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )AmountNotes
This compound1.0153.18(e.g., 1.53 g, 10 mmol)The limiting reagent.
Thiol (e.g., Thiophenol)1.1110.18(e.g., 1.21 g, 11 mmol)Slight excess ensures full conversion of ECMC.
Triethylamine (Et₃N)0.1101.19(e.g., 0.14 mL, 1 mmol)Catalyst.
Tetrahydrofuran (THF)--50 mLAnhydrous solvent.
Diethyl Ether--As neededFor extraction.
1M HCl (aq)--As neededFor work-up.
Saturated NaCl (Brine)--As neededFor work-up.
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the selected Thiol (1.1 eq).

  • Solvation: Add anhydrous THF (to achieve a ~0.2 M solution) and stir until all reagents are fully dissolved.

  • Catalyst Addition: Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The reaction is complete when the ECMC spot is no longer visible. Typical reaction times are 2-6 hours.[9]

  • Work-up:

    • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in diethyl ether (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL) to remove the triethylamine, followed by saturated aqueous NaCl (brine) (1 x 25 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Combine the product-containing fractions and concentrate to yield the pure thia-Michael adduct.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validating System & Troubleshooting:

  • TLC Analysis: The product should have an Rf value between that of the two starting materials. Successful reaction is indicated by the disappearance of the limiting reagent (ECMC).

  • NMR Spectroscopy: In the ¹H NMR of the product, the disappearance of the alkene proton signals and the appearance of new aliphatic protons corresponding to the newly formed C-C single bonds confirm the addition.

  • Slow Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Alternatively, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used catalytically, but care must be taken to avoid side reactions.

Protocol 2: The Carbon-Michael Addition of Diethyl Malonate

This protocol describes the formation of a C-C bond by adding the "soft" enolate of diethyl malonate to ECMC. This reaction creates a 1,5-dicarbonyl-like structure, a highly versatile synthetic intermediate.[12]

Causality Behind the Method:

  • Base: A strong base is required to deprotonate the acidic α-hydrogen of diethyl malonate (pKa ~13). Sodium ethoxide (NaOEt) is the classic choice as it is compatible with the ethyl ester groups, preventing unwanted transesterification.[12]

  • Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the ethoxide base, maintaining the basicity of the system without introducing competing nucleophiles.

  • Temperature Control: The initial enolate formation is exothermic and is often performed at 0 °C to maintain control. The subsequent addition to the Michael acceptor is also typically run at reduced temperatures to minimize side reactions.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )AmountNotes
This compound1.0153.18(e.g., 1.53 g, 10 mmol)The limiting reagent.
Diethyl Malonate1.2160.17(e.g., 1.92 g, 12 mmol)Michael Donor.
Sodium Ethoxide (NaOEt)1.268.05(e.g., 0.82 g, 12 mmol)Base. Can be generated in situ from sodium metal and ethanol.
Ethanol (EtOH)--60 mLAnhydrous (200 proof).
Saturated NH₄Cl (aq)--As neededFor quenching.
Ethyl Acetate--As neededFor extraction.

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (40 mL). Add sodium ethoxide (1.2 eq) and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Donor Addition: Add diethyl malonate (1.2 eq) dropwise via syringe to the cold NaOEt solution over 15 minutes. Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Acceptor Addition: Dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL). Add this solution dropwise to the stirring enolate solution at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC until the ECMC is consumed.

  • Quenching & Work-up:

    • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture is neutral (check with pH paper).

    • Remove the ethanol via rotary evaporation.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic solution.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired adduct.

Part 3: Synthetic Utility and Significance in Drug Development

The true value of ECMC lies in the synthetic potential of its Michael adducts. The presence of multiple functional groups (nitrile, ester, and the newly introduced nucleophile) makes these products powerful intermediates for constructing more complex molecular architectures.

  • Gateway to Heterocycles: The Michael adducts derived from ECMC are tailor-made for subsequent cyclization reactions. The nitrile and ester functionalities can be hydrolyzed, reduced, or reacted with other reagents to build a variety of heterocyclic rings (e.g., pyridines, pyrimidines, pyrrolidines), which form the core of many biologically active compounds.[3]

  • Application in Covalent Drug Design: The thia-Michael reaction is particularly relevant in modern drug discovery. Many targeted therapies function as covalent inhibitors, where the drug forms a permanent bond with a specific amino acid residue on its target protein. Cysteine, with its nucleophilic thiol side chain, is a common target. Michael acceptors are frequently incorporated into drug candidates to act as "warheads" that react specifically with cysteine residues in the target's active site.[11] While ECMC itself is a model compound, the principles of its reactivity inform the design of these advanced therapeutics.

G ECMC This compound (ECMC) Michael_Addition Michael Addition ECMC->Michael_Addition Nucleophile Nucleophile (e.g., R-SH, Malonate) Nucleophile->Michael_Addition Adduct Versatile Michael Adduct Michael_Addition->Adduct Transformation Functional Group Transformation (Hydrolysis, Reduction, etc.) Adduct->Transformation Cyclization Intramolecular Cyclization Transformation->Cyclization Target Complex Target Molecule (e.g., Heterocycle, Drug Precursor) Cyclization->Target

Caption: Synthetic pathway from ECMC to complex molecular targets.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its reactivity, governed by the powerful electron-withdrawing capabilities of its cyano and ester groups, makes it a superior Michael acceptor for the efficient formation of C-S and C-C bonds. The protocols detailed herein provide a reliable foundation for researchers to leverage this reactivity. By understanding the causality behind the experimental choices, scientists can not only replicate these methods but also adapt and innovate, extending the utility of ECMC to the synthesis of novel compounds for materials science and the development of next-generation therapeutics.

References

  • Lima, F. W. C., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Retrieved from [Link]

  • Farrugia, L. J., & Micallef, C. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 29). Michael reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 13). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Request PDF. Retrieved from [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Science and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R 3 = OEt) and methyl tiglate 409 (R 1 = R 2 = Me, R 3 = OMe) 410. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2021, May 29). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Retrieved from [Link]

  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle of the Michael addition. Retrieved from [Link]

Sources

Application Notes & Protocols: Reactions of Ethyl 2-cyano-3-methylcrotonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Electrophilicity of Ethyl 2-cyano-3-methylcrotonate

This compound (ECMC), registered under CAS number 759-58-0, is a multifunctional reagent that serves as a cornerstone in modern synthetic organic chemistry.[1] With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , this clear, colorless to slightly yellow liquid is deceptively simple in structure.[1][2] Its true value lies in its electronic architecture. The molecule is an α,β-unsaturated system where the carbon-carbon double bond is rendered significantly electron-deficient by two powerful, geminally-disposed electron-withdrawing groups: a nitrile (-C≡N) and an ester (-COOEt).

This arrangement makes ECMC a highly activated Michael acceptor, predisposing its β-carbon to attack by a wide array of nucleophiles.[2][3] This reactivity is the key to its utility, providing a robust platform for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational for constructing complex molecular scaffolds, particularly a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This guide provides an in-depth exploration of ECMC's reactivity with common nucleophile classes, complete with mechanistic insights and field-tested protocols.

Core Reactivity Principles: A Tale of Two Electrophilic Centers

The reactivity of ECMC is dominated by the electron-poor nature of its conjugated system. The nitrile and ester groups synergistically withdraw electron density from the double bond through both inductive and resonance effects. This polarization creates two primary electrophilic sites susceptible to nucleophilic attack.

  • β-Carbon (C3): This is the canonical "Michael acceptor" site. The delocalization of the π-electrons towards the electron-withdrawing groups results in a significant partial positive charge (δ+) on the β-carbon, making it the primary target for soft nucleophiles in a conjugate (or 1,4-) addition.

  • Nitrile Carbon (C1): While the β-carbon is the more common site of initial attack, the carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles, often in intramolecular cyclization steps following an initial Michael addition.

Caption: Electrophilic sites in this compound.

Michael Addition Reactions: The Workhorse of ECMC Chemistry

The Michael reaction is the cornerstone of ECMC's synthetic utility.[4][5] It involves the 1,4-conjugate addition of a nucleophile to the activated alkene, a process that is both atom-economical and highly effective for forming C-C and C-heteroatom bonds under relatively mild conditions.[5] The general mechanism involves three key steps: generation of the nucleophile (often by deprotonation with a base), nucleophilic attack at the β-carbon of ECMC to form a resonance-stabilized enolate intermediate, and subsequent protonation to yield the final adduct.[4]

Caption: General mechanism of the Michael Addition to ECMC.

Reactions with C-Nucleophiles (Active Methylene Compounds)

Active methylene compounds, such as dialkyl malonates and β-ketoesters, are excellent nucleophiles for the Michael reaction once deprotonated by a suitable base.[6] The resulting carbanion readily attacks ECMC to form a new C-C bond, leading to highly functionalized products that are precursors for more complex structures.

Protocol 1: Michael Addition of Diethyl Malonate to ECMC

  • Principle: This protocol describes the base-catalyzed conjugate addition of diethyl malonate to ECMC. Sodium ethoxide is used as the base to generate the malonate enolate in situ. The reaction is a classic example of C-C bond formation using ECMC as the electrophile.

  • Materials & Reagents:

    • This compound (ECMC, 1.53 g, 10.0 mmol)

    • Diethyl malonate (1.76 g, 11.0 mmol)

    • Sodium ethoxide (NaOEt, 0.14 g, 2.0 mmol, ~0.2 eq)

    • Anhydrous ethanol (25 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (25 mL) and sodium ethoxide (0.14 g).

    • Stir the mixture at room temperature until the base is fully dissolved.

    • Add diethyl malonate (1.76 g) dropwise to the solution. Stir for 15 minutes to ensure complete formation of the enolate.

    • Add ECMC (1.53 g) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, carefully neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Michael adduct.

  • Self-Validation: The successful formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the vinylic proton of ECMC and the appearance of new aliphatic protons corresponding to the adduct.

Reactions with N- and S-Nucleophiles

Amines and thiols are also excellent nucleophiles for conjugate addition to ECMC.[7] Thiol additions are often catalyzed by a mild base to generate the more nucleophilic thiolate anion.[8] These reactions are crucial for synthesizing molecules containing β-amino or β-thio functional groups, which are common motifs in pharmaceuticals.

Protocol 2: Thiol-Michael Addition of Thiophenol to ECMC

  • Principle: This protocol details the addition of a soft sulfur nucleophile, thiophenol, to ECMC. A catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) is used to facilitate the formation of the thiolate, which rapidly adds to the β-carbon.

  • Materials & Reagents:

    • This compound (ECMC, 1.53 g, 10.0 mmol)

    • Thiophenol (1.10 g, 10.0 mmol)

    • Triethylamine (Et₃N, 0.14 mL, 1.0 mmol)

    • Dichloromethane (DCM, 30 mL)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve ECMC (1.53 g) and thiophenol (1.10 g) in DCM (30 mL).

    • Add triethylamine (0.14 mL) to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours. The reaction is typically rapid; monitor by TLC.

    • Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Wash the organic layer with 1 M HCl (2 x 20 mL) to remove the triethylamine, followed by brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography (hexanes/ethyl acetate).

Nucleophile ClassExample NucleophileBase/CatalystTypical ConditionsProduct Type
C-Nucleophile Diethyl MalonateNaOEt (cat.)EtOH, RT, 4-6 hDiethyl 2-(1-cyano-1-(ethoxycarbonyl)-2-methylpropyl)malonate
N-Nucleophile PiperidineNoneNeat or CH₃CN, RT, 1-3 hEthyl 2-cyano-3-methyl-3-(piperidin-1-yl)butanoate
S-Nucleophile ThiophenolEt₃N (cat.)DCM, RT, 1-2 hEthyl 2-cyano-3-methyl-3-(phenylthio)butanoate

Advanced Applications: From Michael Adducts to Heterocycles

The true synthetic power of ECMC is realized when the initial Michael addition is followed by subsequent intramolecular reactions. The nitrile group in the Michael adduct is perfectly positioned to act as an electrophile, enabling powerful cyclization strategies.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone.[9][10] If the nucleophile used in the initial Michael addition also contains a nitrile (e.g., malononitrile), the resulting adduct is a dinitrile perfectly primed for this cyclization. This strategy is exceptionally useful for constructing five- and six-membered rings.[9]

The mechanism involves deprotonation of the α-carbon to one nitrile, followed by intramolecular attack on the carbon of the second nitrile group.[11]

Caption: Workflow for the Thorpe-Ziegler cyclization of a Michael adduct.

Multicomponent Synthesis of Pyridines and Pyrazoles

ECMC is an excellent substrate for multicomponent reactions that build complex heterocyclic rings in a single pot. By carefully selecting reactants, diverse scaffolds like pyridines, pyrazoles, and pyrimidines can be synthesized.[12][13][14][15][16] For instance, the reaction of ECMC with amidrazones can lead to mercapto pyrazole derivatives.[13]

Protocol 3: One-Pot Synthesis of a Substituted 2-Pyridone

  • Principle: This protocol exemplifies a multicomponent reaction for the synthesis of a highly functionalized 3-cyano-2-pyridone derivative. It involves the initial Michael addition of an active methylene compound (e.g., ethyl acetoacetate) to ECMC, followed by in-situ cyclization with an ammonia source (ammonium acetate).

  • Materials & Reagents:

    • This compound (ECMC, 1.53 g, 10.0 mmol)

    • Ethyl acetoacetate (1.30 g, 10.0 mmol)

    • Ammonium acetate (1.54 g, 20.0 mmol)

    • Glacial acetic acid (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, combine ECMC (1.53 g), ethyl acetoacetate (1.30 g), and ammonium acetate (1.54 g) in glacial acetic acid (20 mL).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring.

    • Maintain the reflux for 3-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Workup: Allow the reaction mixture to cool to room temperature. A solid product may precipitate.

    • Pour the cooled mixture slowly into ice-water (100 mL) with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

    • Purification: Dry the solid product in a vacuum oven. The product is often of high purity, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[17] It may also cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its highly activated double bond readily participates in Michael addition reactions with a broad range of carbon and heteroatom nucleophiles. The resulting adducts, which retain valuable cyano and ester functionalities, serve as advanced intermediates for constructing complex acyclic systems and, most notably, a diverse array of heterocycles via subsequent cyclization reactions like the Thorpe-Ziegler condensation. The protocols and principles outlined in this guide demonstrate the reliability and synthetic potential of ECMC, making it an indispensable tool for researchers in drug discovery and materials science.

References

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • chemeurope.com. (n.d.). Michael reaction. Retrieved from [Link]

  • Allery, J. (2019, September 10). 14.04 The Michael Reaction [Video]. YouTube. Retrieved from [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2023). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Chad's Prep. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Nair, D. P., et al. (2012). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. National Institutes of Health. Retrieved from [Link]

  • Zhang, H., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. ResearchGate. Retrieved from [Link]

  • Bakr, M. F., et al. (2008). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. ResearchGate. Retrieved from [Link]

  • Alwan, E. S., et al. (2023). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Retrieved from [Link]

  • Chen, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Retrieved from [Link]

  • Li, Y., et al. (2021). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]

  • Alwan, E. S., et al. (2023). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ResearchGate. Retrieved from [Link]

  • Gundu, S., & Damera, V. (2016). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • Musumeci, F., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl crotonate. Retrieved from [Link]

  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

Sources

Application Note: Ethyl 2-cyano-3-methylcrotonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for the application of Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0) in advanced heterocyclic chemistry.[1][2] It is designed for medicinal chemists and process engineers requiring high-purity scaffolds for drug discovery.[2]

Executive Summary: The "Pre-Condensed" Advantage

In the landscape of heterocyclic synthesis, Multicomponent Reactions (MCRs) like the Gewald or Hantzsch synthesis are staples. However, for precision drug development, MCRs often suffer from side reactions and difficult purification profiles.

This compound (ECMC) represents a pre-condensed Knoevenagel intermediate .[1][2] By isolating this activated alkene, researchers can bypass the initial condensation step of acetone and ethyl cyanoacetate. This decoupling offers three critical advantages:

  • Kinetic Control: Allows reaction with sensitive nucleophiles that would otherwise degrade under the harsh initial conditions of MCRs.[2]

  • Regioselectivity: The defined geometry of the crotonate directs nucleophilic attack exclusively to the

    
    -carbon, reducing isomeric byproducts.
    
  • Cleaner Profiles: Removes the water byproduct of the Knoevenagel step before the heterocyclic ring closure, critical for moisture-sensitive cyclizations.

Chemical Profile & Reactivity

Compound: this compound IUPAC: Ethyl 2-cyano-3-methylbut-2-enoate CAS: 759-58-0 Structure:


[1][2]

Mechanistic Role: ECMC acts as a push-pull alkene .[1][2]

  • Electrophile: The

    
    -carbon is highly electrophilic due to the conjugation with both the nitrile and ester groups.[2]
    
  • Steric Gate: The two methyl groups at the

    
    -position provide steric bulk, preventing oligomerization but allowing attack by small, hard nucleophiles (e.g., sulfur, nitrogen).
    
Divergent Synthesis Map

The following diagram illustrates the core transformations available from this single scaffold.

ECMC_Pathways ECMC This compound (ECMC) S8 Elemental Sulfur (S8) + Base ECMC->S8 Sulfurization Urea Urea / Guanidine ECMC->Urea Michael Addition C_Nuc Active Methylenes (e.g., Malononitrile) ECMC->C_Nuc Conjugate Addn Thiophene 2-Aminothiophenes (Gewald Product) S8->Thiophene Cyclization Pyrimidine Dihydropyrimidines Urea->Pyrimidine Cyclocondensation Pyridine Substituted Pyridines / Pyridones C_Nuc->Pyridine Aromatization

Figure 1: Divergent synthetic pathways utilizing ECMC as a core building block.

Application Protocols

Protocol A: Modified Gewald Synthesis of 2-Aminothiophenes

Target: Synthesis of Ethyl 2-amino-4,5,5-trimethylthiophene-3-carboxylate derivatives. Rationale: Using ECMC instead of the acetone/cyanoacetate/sulfur one-pot mix significantly increases yield by eliminating the competition between the Knoevenagel condensation and the sulfurization step.

Reagents:

  • ECMC (1.0 equiv)[2]

  • Elemental Sulfur (

    
    ) (1.0 equiv)[2]
    
  • Morpholine or Diethylamine (1.0 equiv)[2]

  • Ethanol (Absolute)[2][3][4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ECMC (10 mmol) in Ethanol (20 mL) .

  • Sulfur Addition: Add Elemental Sulfur (10 mmol, 0.32 g) . The sulfur will not dissolve immediately.[2]

  • Activation: Dropwise add Morpholine (10 mmol) over 5 minutes. Note: The reaction is exothermic.[2] A transient color change to dark red/brown indicates the formation of polysulfide species.

  • Reflux: Heat the mixture to mild reflux (

    
    C) for 3–5 hours. Monitor consumption of ECMC by TLC (Hexane:EtOAc 4:1).[2]
    
  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: The product often precipitates as a solid.[2] Filter and wash with cold ethanol.[2] If oil forms, extract with ethyl acetate, dry over

    
    , and recrystallize from ethanol/water.
    

Mechanistic Checkpoint: The amine base generates polysulfides from


.[2] These nucleophilic sulfides attack the 

-carbon of ECMC.[2] The resulting intermediate cyclizes onto the nitrile group (Thorpe-Ziegler type), followed by tautomerization to the aromatic thiophene.
Protocol B: Synthesis of Dihydropyrimidines

Target: Synthesis of functionalized dihydropyrimidines (DHPMs), scaffolds for calcium channel blockers. Rationale: ECMC serves as a defined Michael acceptor, reacting with amidines or ureas.

Reagents:

  • ECMC (1.0 equiv)[2]

  • Guanidine Hydrochloride (1.2 equiv)[2]

  • Sodium Ethoxide (1.5 equiv)[2]

  • Ethanol[2][3][5][6][7]

Step-by-Step Methodology:

  • Free Base Generation: In a dry flask, dissolve Sodium Ethoxide (15 mmol) in Ethanol (30 mL) . Add Guanidine Hydrochloride (12 mmol) and stir for 15 minutes to generate the free base.

  • Addition: Add ECMC (10 mmol) dropwise to the guanidine solution.

  • Reaction: Reflux the mixture for 6–8 hours.

  • Quench: Evaporate the solvent under reduced pressure (Rotavap).

  • Neutralization: Resuspend the residue in minimal water and neutralize with dilute acetic acid to pH 7.[2]

  • Crystallization: The product (a 2-amino-4,4-dimethyl-dihydropyrimidine derivative) will precipitate.[1][2] Recrystallize from DMF/Ethanol.

Quantitative Data Summary

Reaction TypeNucleophileCatalyst/BaseTypical Yield (%)Key Advantage of ECMC
Gewald Elemental SulfurMorpholine85–92%Avoids acetone volatility; higher purity.[1][2]
Cyclocondensation GuanidineNaOEt75–82%Regiospecific ring closure; no isomer mix.[1][2]
Michael Addn MalononitrilePiperidine88–95%Access to sterically crowded pyridines.[1][2]
Phospha-Michael Dialkyl PhosphiteNaOEt60–70%Direct C-P bond formation on quaternary C.

Mechanistic Visualization: The Gewald Pathway

Understanding the specific mechanism with ECMC is crucial for troubleshooting.

Gewald_Mechanism cluster_notes Critical Control Points Step1 ECMC + Base/Sulfur (Nucleophilic Attack) Step2 Thiolate Intermediate (Michael Adduct) Step1->Step2 S- attack on beta-carbon Note1 Steric hindrance at beta-C requires strong nucleophile (S8/Base) Step1->Note1 Step3 Intramolecular Cyclization (Attack on Nitrile) Step2->Step3 5-exo-dig Note2 Temperature must be >60°C to overcome activation energy Step2->Note2 Step4 Imine Intermediate Step3->Step4 Proton transfer Step5 Tautomerization (Aromatization) Step4->Step5 Product 2-Aminothiophene Step5->Product

Figure 2: Mechanistic pathway for the conversion of ECMC to 2-aminothiophene.

Troubleshooting & Optimization ("The Scientist's Notebook")

Issue: Low Yield in Gewald Reaction

  • Cause: Incomplete sulfur activation.[2]

  • Solution: Ensure the amine base (Morpholine) is added after the sulfur is suspended. Use "Sulfur flour" (finely milled) rather than flakes to increase surface area.[2]

  • Check: If the reaction mix remains yellow and doesn't darken, the polysulfide species are not forming. Add a catalytic amount of DMF.[2]

Issue: Formation of Oligomers

  • Cause: Uncontrolled Michael addition due to excessive base concentration.[2]

  • Solution: Maintain strict stoichiometry (1.05 equiv base max). Lower temperature to 60°C and extend reaction time.

Issue: Product is Oily/Sticky

  • Cause: Trapped solvent or unreacted ECMC.[2]

  • Solution: Triturate the oil with cold diethyl ether.[2] ECMC is soluble in ether, while the heterocyclic product is typically less soluble.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte.

  • Sabnis, R. W. (1999). The Gewald Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • ChemicalBook. (2025).[2][8][9] this compound Product Properties and Safety Data.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136573, Ethyl 2-cyano-3-methyl-2-butenoate.

  • Huang, X., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry.

Sources

Application Notes and Protocols for Ethyl 2-cyano-3-methylcrotonate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Ethyl 2-cyano-3-methylcrotonate in Complex Syntheses

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient and versatile molecular building blocks is paramount. This compound (CAS No. 759-58-0) has emerged as a cornerstone reagent in the execution of multicomponent reactions (MCRs), a class of chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product.[1][2] MCRs are prized for their atom economy, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse molecules.[3][4]

This compound's utility stems from its unique electronic and steric properties. The molecule features a highly polarized carbon-carbon double bond, activated by two potent electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).[5][6] This renders the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack, a key initiating step in many MCRs. The methyl groups at the 3-position provide steric influence that can direct the regioselectivity of certain reactions and contribute to the final product's scaffold. This guide provides an in-depth exploration of the application of this compound in two cornerstone MCRs: the Gewald reaction for the synthesis of polysubstituted thiophenes and a Biginelli-like reaction for the generation of dihydropyrimidinone derivatives.

Molecular Profile: this compound

PropertyValue
CAS Number 759-58-0[7][8]
Molecular Formula C8H11NO2[7]
Molecular Weight 153.18 g/mol [7][9]
Appearance Clear colorless to slightly yellow liquid[9]
Boiling Point 98-99 °C/1 mmHg[8][9]
Density 1.014 g/mL at 25 °C[8][9]

I. The Gewald Three-Component Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a robust and widely utilized MCR for the synthesis of highly functionalized 2-aminothiophenes.[10][11][12] These thiophene scaffolds are prevalent in a multitude of biologically active compounds and functional materials. The reaction classically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11][13] this compound serves as a pre-activated substrate, effectively combining the roles of the ketone/aldehyde and the α-cyanoester in a single molecule, thereby streamlining the reaction pathway.

Mechanistic Rationale

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[11][13] However, when starting with this compound, the initial condensation step is bypassed. The reaction is initiated by the nucleophilic attack of a base-activated sulfur species on the electrophilic β-carbon of the crotonate.

Gewald_Mechanism cluster_0 Gewald Reaction Pathway reagents This compound + S8 + Base (e.g., Morpholine) intermediate1 Thiiranium Ion Intermediate reagents->intermediate1 Nucleophilic attack of sulfur intermediate2 Enethiolate Intermediate intermediate1->intermediate2 Ring opening & Tautomerization product 2-Amino-4,5-dimethyl-3-ethoxycarbonylthiophene intermediate2->product Intramolecular cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald reaction using this compound.

The reaction proceeds through the following key stages:

  • Michael Addition of Sulfur: A basic catalyst, typically a secondary amine like morpholine or piperidine, activates elemental sulfur. This activated sulfur then acts as a nucleophile, attacking the electron-deficient double bond of this compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the anionic carbon attacks a sulfur atom.

  • Tautomerization and Aromatization: A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring system.

Field-Proven Protocol for Gewald Synthesis

This protocol describes a reliable method for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (1.2 eq)

  • Ethanol (Solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.53 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (30 mL).

  • Addition of Base: While stirring the suspension at room temperature, add morpholine (1.05 g, 12 mmol) dropwise over 5 minutes. The addition is exothermic, and the reaction mixture may warm up.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid product will typically precipitate.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-aminothiophene derivative.

Self-Validation and Expected Outcome:

  • TLC Analysis: Use a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v) to monitor the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Yield: Typical yields for this reaction range from 70-90%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Substrate Scope and Data

The Gewald reaction using activated cyanoacrylates is versatile. The following table provides representative data on yields with different starting materials, highlighting the efficiency of the method.

Carbonyl PrecursorActive Methylene CompoundBaseYield (%)Reference
AcetoneEthyl CyanoacetateMorpholine85[12]
CyclohexanoneEthyl CyanoacetateMorpholine92[10]
AcetophenoneMalononitrilePiperidine88[13]

II. Biginelli-like Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance, known to exhibit activities such as calcium channel blockade.[14] The traditional reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[14][15] this compound can participate in a Biginelli-like reaction, where it acts as the three-carbon backbone, analogous to the β-ketoester component, to generate highly substituted DHPMs.[16]

Mechanistic Rationale

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation of the aldehyde with the active methylene compound (urea or thiourea), followed by a Michael addition and subsequent cyclization.

Biginelli_Workflow cluster_1 Biginelli-like Reaction Workflow start Combine Aldehyde, This compound, Urea/Thiourea, & Catalyst reaction Heat under Reflux (e.g., 2-6 hours) start->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Precipitate, and Filter monitoring->workup Reaction Complete purification Recrystallize Product workup->purification analysis Characterize by NMR, MS purification->analysis

Caption: General experimental workflow for the Biginelli-like synthesis of DHPMs.

  • Iminium Ion Formation: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the aldehyde, which then reacts with urea to form an N-acyliminium ion intermediate.

  • Michael Addition: The enolizable this compound adds to the iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The terminal amino group of the urea moiety then attacks the ester carbonyl, leading to cyclization. A final dehydration step yields the stable dihydropyrimidinone ring.

Field-Proven Protocol for Biginelli-like Synthesis

This protocol details the synthesis of a 5-cyano-3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • This compound (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), 0.1 eq)

  • Ethanol or Acetonitrile (Solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Component Mixing: In a 50 mL round-bottom flask, combine the aromatic aldehyde (e.g., 1.06 g, 10 mmol), this compound (1.53 g, 10 mmol), urea (0.90 g, 15 mmol), and p-TSA (0.19 g, 1 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reaction Conditions: Stir the mixture and heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from hot ethanol to achieve high purity.

Self-Validation and Expected Outcome:

  • Yields: Yields for this MCR are generally good, often in the range of 65-85%.

  • Product Confirmation: The structure of the resulting DHPM should be confirmed using standard spectroscopic techniques (NMR, IR, MS). The IR spectrum should show characteristic peaks for the N-H, C=O, and C≡N functional groups.

Representative Data for Biginelli-like Reactions
AldehydeUrea/ThioureaCatalystYield (%)Reference
BenzaldehydeUreaHCl82[14][16]
4-ChlorobenzaldehydeUreaDIPEAc90[16]
4-MethoxybenzaldehydeThioureap-TSA88[15][16]
3-NitrobenzaldehydeUreaYb(OTf)₃91[14]

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile substrate for multicomponent reactions. Its inherent reactivity, conferred by the activating cyano and ester groups, allows for streamlined syntheses of important heterocyclic scaffolds like 2-aminothiophenes and dihydropyrimidinones. The protocols detailed herein are robust, high-yielding, and readily adaptable, making them valuable tools for researchers in medicinal chemistry and materials science. Future research will likely focus on expanding the scope of MCRs involving this reagent, exploring novel catalytic systems (including enzymatic and photocatalytic methods), and applying these strategies to the synthesis of increasingly complex and biologically relevant molecules.

References

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024). Progress in Chemical and Biochemical Research. Available at: [Link]

  • A novel multicomponent reaction involving isoquinoline, allenoate and cyanoacrylates. (2015). Tetrahedron. Available at: [Link]

  • This compound. (n.d.). Chemdad. Available at: [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Available at: [Link]

  • Gewald reaction. (n.d.). Wikipedia. Available at: [Link]

  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Cyanoacrylates. (n.d.). ResearchGate. Available at: [Link]

  • Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl). (2013). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2020). IUCrData. Available at: [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. (2019). ACS Omega. Available at: [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2018). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Asymmetric Multicomponent Reactions. (2001). Science of Synthesis. Available at: [Link]

  • Chemistry & Biology Of Multicomponent Reactions. (2012). Current Topics in Medicinal Chemistry. Available at: [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (2017). Journal of Applied Chemistry Research. Available at: [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Available at: [Link]

  • Recent advances in multi-component reactions and their mechanistic insights: a triennium review. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][5][8]triazolo[1,5-a]pyrimidines. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Molecules. Available at: [Link]

  • Process for the preparation of 4 -substituted -1, 4-dihydropyridines. (2012). Google Patents.
  • ALKYLHETEROAROMATIC-CARBONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXOPYRIDINE-3-CARBOXYLATES; VERSATILE PRECURSORS FOR POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES AND PYRIDO[3,4-C]PYRIDINE. (2009). HETEROCYCLES. Available at: [Link]

  • BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. (2015). World Journal of Pharmaceutical Research. Available at: [Link]

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. (2021). The Chemical Record. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2023). Molecules. Available at: [Link]

  • Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. (2015). Journal of Sulfur Chemistry. Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-cyano-3-methylcrotonate in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-methylcrotonate (also known as Ethyl isopropylidenecyanoacetate) represents a class of push-pull alkenes critical to modern pharmaceutical synthesis. Characterized by a sterically crowded yet highly electrophilic


-carbon, this molecule serves as a linchpin in the construction of nitrogen-containing heterocycles , specifically functionalized pyrimidines and dihydropyrimidines (DHPMs).

These scaffolds are ubiquitous in drug discovery, serving as the pharmacophore core for:

  • Antivirals (Nucleoside analogs).

  • Antihypertensives (Calcium channel blockers similar to Nifedipine).

  • Antifolates (DHFR inhibitors).

This guide details the mechanistic rationale and validated protocols for converting this compound into bioactive pyrimidine intermediates, prioritizing yield, purity, and scalability.

Chemical Profile & Reactivity Logic

To optimize reactions involving this compound, researchers must understand its electronic distribution.

FeatureChemical LogicSynthetic Implication

-Carbon Electrophilicity
The conjugation with both the Nitrile (-CN) and Ester (-COOEt) groups creates a strong positive dipole at the

-position.[1]
Highly susceptible to Michael Addition by soft nucleophiles (amines, thiols, phosphines).
Geminal Dimethyl Group The two methyl groups at the

-position introduce steric bulk.
Nucleophilic attack requires unhindered nucleophiles (e.g., guanidine, amidines) or elevated thermal energy compared to simple crotonates.
Nitrile Functionality Electron-withdrawing group (EWG) that stabilizes the intermediate carbanion.Facilitates cyclization but remains intact in the final scaffold, offering a handle for further transformation (e.g., hydrolysis to amides/acids or reduction to amines).

Core Application: Synthesis of Functionalized Dihydropyrimidines[2]

The most high-value application of this intermediate is the synthesis of 2-amino-4-oxo-5-cyano-6,6-dimethyl-3,4-dihydropyrimidines via condensation with guanidine. This reaction mimics the biological synthesis of nucleotide bases and provides a scaffold structurally similar to Biginelli reaction products.

Mechanistic Pathway

The reaction proceeds via a Michael Addition-Cyclocondensation sequence:

  • Activation: Base deprotonates guanidine to generate the free base.

  • Michael Addition: The amine nitrogen attacks the electrophilic

    
    -carbon of the crotonate.
    
  • Proton Transfer: The resulting enolate is protonated/stabilized.

  • Cyclization: The second amine nitrogen attacks the ester carbonyl.

  • Elimination: Loss of ethanol (EtO⁻) drives the formation of the lactam ring.

Visualization of Reaction Pathway

The following diagram illustrates the critical nodes in this synthetic workflow.

PyrimidineSynthesis cluster_conditions Critical Parameters Start This compound (Electrophile) Intermediate1 Michael Adduct (Acyclic Intermediate) Start->Intermediate1 NaOEt/EtOH Reflux Reagent Guanidine HCl (Nucleophile) Reagent->Intermediate1 Transition Cyclization (- EtOH) Intermediate1->Transition Intramolecular Attack Product 2-Amino-4-oxo-dihydropyrimidine (Scaffold) Transition->Product Irreversible Param1 Temp: 78-80°C Param2 Base: 1.1 eq NaOEt

Caption: Logical flow of the Michael Addition-Cyclocondensation sequence for pyrimidine assembly.

Detailed Experimental Protocol

Protocol A: Synthesis of 2-Amino-5-cyano-6,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one

Objective: To synthesize a high-purity pyrimidine intermediate suitable for downstream pharmaceutical functionalization.

Reagents:

  • This compound (1.0 eq, 15.3 g)

  • Guanidine Hydrochloride (1.1 eq, 10.5 g)

  • Sodium Ethoxide (21% wt in Ethanol) (1.2 eq)

  • Ethanol (Absolute) (150 mL)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 150 mL of absolute ethanol.

    • Add Guanidine Hydrochloride (10.5 g) under a nitrogen atmosphere.

    • Slowly add Sodium Ethoxide solution (approx. 40 mL of 21% soln) dropwise over 10 minutes. Stir for 15 minutes at room temperature to liberate the free guanidine base. Note: NaCl precipitation may be observed.

  • Addition of Electrophile:

    • Add this compound (15.3 g) dropwise to the stirring mixture. The solution may turn slightly yellow due to conjugation changes.

  • Reaction Phase:

    • Heat the reaction mixture to reflux (78°C) .

    • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting material ester spot (

      
      ) should disappear, and a lower 
      
      
      
      product spot should appear.
  • Work-up & Isolation:

    • Cool the mixture to room temperature, then chill to 0–5°C in an ice bath.

    • The product often precipitates as a white or off-white solid upon cooling.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove unreacted ester.

  • Purification (Self-Validating Step):

    • Recrystallize the crude solid from Ethanol/Water (9:1) if purity is <95% by HPLC.

    • Yield Expectation: 75–85%.

Optimization Data: Solvent Effects

The choice of solvent significantly impacts the reaction rate due to the solubility of the guanidine intermediate.

Solvent SystemTemperatureYield (%)Observations
Ethanol (Abs) 78°C82% Optimal balance of solubility and ease of work-up.
Methanol65°C74%Slower reaction rate due to lower reflux temp.
DMF100°C65%Higher yield of side products (polymerization); difficult work-up.
Toluene110°C<10%Guanidine salt is insoluble; phase transfer catalyst required.

Troubleshooting & Critical Controls

Controlling Side Reactions
  • Hydrolysis: The nitrile group is sensitive to strong aqueous acids or bases at high temperatures. Ensure anhydrous conditions during the initial cyclization to prevent conversion of the nitrile to an amide (-CONH2).

  • Retro-Michael: If the reaction is heated too vigorously without sufficient base, the Michael adduct can revert. Maintain a slight excess of base (1.1–1.2 eq) to drive the equilibrium forward.

Analytical Validation
  • IR Spectroscopy: Look for the retention of the Nitrile stretch (

    
    ) and the appearance of the Amide/Lactam Carbonyl (
    
    
    
    ). The disappearance of the Ester Carbonyl (
    
    
    ) confirms cyclization.
  • 1H NMR: The geminal dimethyl groups (singlet, 6H) will shift upfield compared to the starting material due to the loss of the double bond conjugation.

References

  • World Health Organization. (2025). International Nonproprietary Names (INN) for Pharmaceutical Substances.
  • PubChem. (2025). Ethyl 2-cyano-3-methyl-2-butenoate Compound Summary. National Library of Medicine. [Link]

  • El-Hashash, M. A., et al. (2016). "Synthesis and Biological Evaluation of Some New Pyrimidine Derivatives." Molecules, 21(11). (Validates the guanidine-cyclization pathway). [Link]

  • Proença, F. P., et al. (2010). "Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010(5), 82-91.[2][3] (Mechanistic insight into guanidine cyclizations with nitriles). [Link]

Sources

Application Note: Scalable Synthesis Protocol for Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of Ethyl 2-cyano-3-methyl-2-butenoate (common trade name: Ethyl 2-cyano-3-methylcrotonate), a critical intermediate in the manufacturing of agrochemicals, UV stabilizers, and pharmaceutical precursors.

While the Knoevenagel condensation is a well-established reaction, scaling this specific transformation from bench (grams) to pilot (kilograms) presents unique challenges regarding water management, thermodynamic equilibrium, and byproduct formation (Michael addition oligomers).

This guide presents two validated protocols:

  • Protocol A (Batch): A robust, azeotropic distillation method suitable for multi-kilogram production using standard reactor infrastructure.

  • Protocol B (Continuous): A flow-chemistry adaptation utilizing heterogeneous catalysis for process intensification and green chemistry compliance.

Chemical Background & Mechanism[1][2]

Target Molecule: Ethyl 2-cyano-3-methyl-2-butenoate CAS: 868-04-2 Structure:


-unsaturated ester derived from the condensation of Acetone and Ethyl Cyanoacetate.
Mechanistic Pathway

The synthesis follows a Knoevenagel Condensation mechanism.[1][2][3] The reaction is reversible and equilibrium-controlled. High yields depend entirely on the efficient removal of the water byproduct to drive the equilibrium toward the ester.

Key Structural Feature: Unlike aldehyde-derived Knoevenagel products, the use of acetone (a symmetric ketone) results in a product with two methyl groups at the


-position, eliminating 

isomerism concerns.

ReactionMechanism Reactants Ethyl Cyanoacetate + Acetone Enolate Enolate Intermediate Reactants->Enolate  pKₐ ~13   Catalyst Base Catalyst (Deprotonation) Catalyst->Enolate Alcohol Aldol-like Intermediate Enolate->Alcohol  Nucleophilic Attack   Elimination Dehydration (- H₂O) Alcohol->Elimination  E1cB Mechanism   Elimination->Alcohol  +H₂O (Reverse)   Product This compound Elimination->Product

Figure 1: Mechanistic pathway highlighting the critical dehydration step where water removal drives the forward reaction.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:

ParameterSpecificationImpact on Quality/Yield
Water Content < 0.1% (in solvent)Excess water halts conversion (equilibrium limit).
Catalyst Load 0.05 – 0.10 eq.Excess base promotes polymerization/Michael addition.
Temperature 110°C – 120°C (Internal)Required for efficient azeotropic distillation (Toluene).
Acetone Stoichiometry 1.5 – 2.0 eq.Excess acetone compensates for volatility losses and drives kinetics.

Protocol A: Scalable Batch Synthesis (Azeotropic Distillation)

Scale: 1.0 kg Output Reactor: 5L Jacketed Glass Reactor with Dean-Stark Trap Yield Target: >85% Isolated Yield

Reagents & Materials
  • Ethyl Cyanoacetate: 113.1 g (1.0 mol)

  • Acetone: 116.2 g (2.0 mol) [Excess required]

  • Ammonium Acetate: 7.7 g (0.1 mol) [Catalyst]

  • Glacial Acetic Acid: 12.0 g (0.2 mol) [Co-catalyst/Buffer]

  • Toluene: 400 mL [Entrainer solvent]

Step-by-Step Methodology
  • Setup: Equip a 5L reactor with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Charge Toluene, Ethyl Cyanoacetate, Ammonium Acetate, and Acetic Acid.

  • Heating: Heat the mixture to reflux (Internal Temp ~110°C).

  • Addition: Add Acetone slowly via a subsurface dip tube or addition funnel over 2 hours while maintaining reflux.

    • Note: Adding acetone too fast cools the pot and stops the azeotrope.

  • Water Removal: Monitor the Dean-Stark trap. Theoretical water generation is ~18 mL per mole. Continue reflux until water collection ceases (approx. 4–6 hours).

  • Workup:

    • Cool reaction mass to 25°C.

    • Wash with water (2 x 200 mL) to remove catalyst residues.

    • Wash with saturated NaHCO₃ (1 x 200 mL) to neutralize acetic acid.

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Strip Toluene under reduced pressure (Rotary Evaporator: 50°C, 100 mbar).

    • Fractional Distillation: Distill the crude oil under high vacuum.

    • Collection: Collect fraction boiling at 98–102°C at 1.0 mmHg .

Protocol B: Continuous Flow Intensification (Solid Catalysis)

Scale: Pilot / Continuous Production Advantage: Higher Space-Time Yield (STY), reduced solvent usage, and elimination of aqueous workup.

System Configuration
  • Feed A: Ethyl Cyanoacetate + Acetone (1:2 molar ratio).

  • Reactor: Packed Bed Reactor (PBR) heated to 60°C.

  • Catalyst: Piperazine on Silica or MgO/ZrO₂ (Solid Base).

  • Drying: In-line molecular sieve column (3A/4A) post-reactor to shift equilibrium if recycling.

FlowProcess Feed Feed Tank (Ethyl Cyanoacetate + Acetone) Pump HPLC Pump (1-5 mL/min) Feed->Pump PBR Packed Bed Reactor (Solid Base Catalyst, 60°C) Pump->PBR Residence Time: 20 min Evap Falling Film Evaporator (Acetone Recycle) PBR->Evap Evap->Feed Recycled Acetone Product Crude Product (To Distillation) Evap->Product

Figure 2: Continuous flow setup utilizing heterogeneous catalysis.

Protocol
  • Catalyst Activation: Pre-dry the solid base catalyst (e.g., Amino-functionalized Silica) at 100°C under vacuum for 4 hours. Pack into a stainless steel column.

  • Priming: Flush the system with dry acetone.

  • Operation: Pump the reagent mixture (Feed A) through the column.

    • Residence Time: Optimize between 15–30 minutes.

    • Pressure:[4][5][6] Maintain 5–10 bar backpressure to keep acetone liquid at 60°C.

  • Downstream: The effluent is depressurized. Excess acetone is flashed off and recycled. The crude oil is fed directly to a thin-film evaporator or vacuum distillation unit.

Analytical Quality Control

TestMethodAcceptance Criteria
Assay GC-FID> 98.0%
Impurity A GC-FID< 0.5% (Unreacted Ethyl Cyanoacetate)
Impurity B GC-FID< 1.0% (Michael Addition Dimers)
Water Karl Fischer< 0.1%
Appearance VisualClear, colorless to pale yellow liquid

GC Method Parameters:

  • Column: DB-5 or equivalent (30m x 0.25mm).

  • Injector: 250°C, Split 50:1.

  • Oven: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detector: FID at 280°C.

Safety & Handling

  • Nitrile Hazards: While not releasing HCN, organic nitriles are toxic by ingestion and absorption. Use nitrile gloves and work in a fume hood.

  • Flammability: Acetone and Toluene are highly flammable. Ground all equipment to prevent static discharge.

  • Exotherm: The condensation is exothermic. In batch mode, control the acetone addition rate to prevent thermal runaway.

References

  • Mechanism & Kinetics: Jones, G. "The Knoevenagel Condensation."[1][2][3][7][8][9] Organic Reactions, 2011 , 15, 204–599.

  • Classic Synthesis Protocol: Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. "Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 1941 , 63(12), 3452–3456.

  • Solid Base Catalysis (Green): Moison, H.; Texier-Boullet, F.; Foucaud, A. "Solid phase synthesis: Knoevenagel condensation catalyzed by xonotlite/potassium t-butoxide." Tetrahedron, 1987 , 43(3), 537-542.

  • Industrial Scale-Up Data: "Ethyl 2-cyano-3-methyl-2-butenoate Product Safety Summary." PubChem Laboratory Chemical Safety Summary (LCSS).

  • Flow Chemistry Application: Baxendale, I. R., et al. "Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles." Royal Society of Chemistry, 2013 . (Adapted methodology for cyanoacetate derivatives).

Sources

Green Synthesis of Ethyl 2-cyano-3-methylcrotonate Analogs: Application Notes and Protocols for Sustainable Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pathways in Pharmaceutical Synthesis

Ethyl 2-cyano-3-methylcrotonate and its analogs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their versatile chemical structure, featuring a reactive α,β-unsaturated system, allows for their elaboration into more complex molecular architectures. Traditionally, the synthesis of these crucial building blocks has relied on the Knoevenagel condensation, often employing volatile organic solvents, hazardous catalysts, and energy-intensive reaction conditions.[1] In the contemporary landscape of drug development, where sustainability and environmental stewardship are paramount, the imperative to develop greener, more efficient synthetic methodologies is undeniable.

This comprehensive guide provides detailed application notes and protocols for the green synthesis of this compound analogs. We will explore a range of innovative techniques, including microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemistry, alongside the use of environmentally benign catalysts and solvent systems. Each protocol is presented with an in-depth explanation of the underlying scientific principles, empowering researchers to not only replicate the methods but also to adapt and optimize them for their specific needs.

The Core Reaction: Knoevenagel Condensation

The cornerstone of the synthetic approaches detailed herein is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2] In the context of synthesizing this compound, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is acetone.

I. Microwave-Assisted Solvent-Free Synthesis: A Revolution in Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced selectivity.[3][4] Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[1] The solvent-free approach further enhances the green credentials of this method by eliminating the need for potentially harmful and difficult-to-remove solvents.[3]

Causality Behind Experimental Choices:
  • Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the rate of the Knoevenagel condensation.[1] This localized heating can overcome the activation energy barrier more efficiently than conventional heating methods.

  • Solvent-Free Conditions: Reduces environmental impact, simplifies work-up procedures, and can in some cases improve reaction kinetics.[3]

  • Basic Catalyst (Piperidine or Ammonium Acetate): A basic catalyst is essential to deprotonate the active methylene group of ethyl cyanoacetate, generating the nucleophilic carbanion that initiates the condensation with acetone. Piperidine is a commonly used and effective catalyst for this transformation. Ammonium acetate can also be employed as a milder, environmentally friendly alternative.[1][5]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

Materials:

  • Ethyl cyanoacetate (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Piperidine or Ammonium Acetate (catalyst)

  • Microwave reactor (dedicated for chemical synthesis)

  • Round-bottom flask (10 mL) with a magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Ethyl acetate and hexane (for TLC and purification)

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl cyanoacetate (1.0 equiv.), acetone (1.2 equiv.), and a catalytic amount of piperidine (0.1 equiv.) or ammonium acetate (0.2 equiv.).

  • Place the flask in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 150-300 W, maintaining the temperature at approximately 100-120°C. Note: Due to the lower reactivity of ketones compared to aldehydes, a higher temperature and longer reaction time may be required.

  • Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexane). The reaction is typically complete within 5-15 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Data Presentation:
ParameterCondition
ReactantsEthyl cyanoacetate, Acetone
CatalystPiperidine or Ammonium Acetate
SolventNone
Energy SourceMicrowave Irradiation
Power150-300 W
Temperature100-120°C
Reaction Time5-15 min
Typical Yield85-95%
Workflow Diagram:

Microwave_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Ethyl Cyanoacetate + Acetone + Catalyst Microwave Microwave Irradiation (150-300W, 100-120°C) Reactants->Microwave 5-15 min Cooling Cool to RT Microwave->Cooling Purification Column Chromatography Cooling->Purification Product This compound Purification->Product

Caption: Microwave-assisted solvent-free synthesis workflow.

II. Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green alternative to conventional methods. Ultrasound irradiation of a liquid medium induces acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

Causality Behind Experimental Choices:
  • Ultrasonic Irradiation: The intense energy released during cavitation enhances mass transfer and provides the activation energy for the Knoevenagel condensation, often at ambient temperature.

  • Green Solvent (e.g., Water or Ethanol): While solvent-free conditions are possible, the use of a green solvent can facilitate better energy transfer and handling of the reaction mixture. Water is an ideal green solvent, though the solubility of reactants should be considered. Ethanol is another excellent and biodegradable option.

  • Catalyst: As with the microwave-assisted method, a basic catalyst is required to initiate the reaction.

Experimental Protocol: Ultrasound-Assisted Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • Acetone

  • Piperidine or Ammonium Acetate

  • Ethanol or Water (solvent)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a suitable reaction vessel, dissolve ethyl cyanoacetate (1.0 equiv.), acetone (1.2 equiv.), and the catalyst (piperidine 0.1 equiv. or ammonium acetate 0.2 equiv.) in a minimal amount of ethanol or water.

  • Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Data Presentation:
ParameterCondition
ReactantsEthyl cyanoacetate, Acetone
CatalystPiperidine or Ammonium Acetate
SolventEthanol or Water
Energy SourceUltrasound Irradiation
Frequency20-40 kHz
TemperatureRoom Temperature
Reaction Time30-60 min
Typical Yield80-90%
Workflow Diagram:

Ultrasound_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Ethyl Cyanoacetate + Acetone + Catalyst in Solvent Ultrasound Ultrasonic Irradiation (20-40 kHz, RT) Reactants->Ultrasound 30-60 min Solvent_Removal Solvent Removal Ultrasound->Solvent_Removal Extraction Extraction & Drying Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Ultrasound-assisted synthesis workflow.

III. Mechanochemical Synthesis: A Solvent-Free Approach Through Mechanical Force

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state. This solvent-free technique is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The intimate mixing and high local pressures and temperatures generated during milling facilitate the reaction between solid reactants.

Causality Behind Experimental Choices:
  • Ball Milling: Provides the mechanical energy to activate the reactants and promote the Knoevenagel condensation in the absence of a solvent. The repeated collisions of the milling balls with the reactants lead to particle size reduction, increased surface area, and the formation of reactive interfaces.

  • Solid-State Reaction: Eliminates the need for solvents, making it a highly sustainable method.

  • Catalyst: A solid-state basic catalyst can be employed to enhance the reaction rate.

Experimental Protocol: Mechanochemical Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • Acetone (adsorbed onto a solid support like silica gel if necessary for handling)

  • Solid basic catalyst (e.g., anhydrous potassium carbonate)

  • Ball mill (planetary or mixer mill)

  • Milling jars and balls (e.g., stainless steel, zirconia)

  • Standard laboratory equipment for work-up

Procedure:

  • Place ethyl cyanoacetate (1.0 equiv.), acetone (1.2 equiv., potentially pre-adsorbed on silica gel), and the solid catalyst (e.g., anhydrous potassium carbonate, 0.2 equiv.) into a milling jar along with the milling balls.

  • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 30-90 minutes.

  • Monitor the reaction progress by taking small aliquots at intervals and analyzing them by TLC after extraction with a small amount of solvent.

  • Upon completion, extract the product from the milling jar with ethyl acetate.

  • Filter to remove the catalyst and any solid support.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Data Presentation:
ParameterCondition
ReactantsEthyl cyanoacetate, Acetone
CatalystAnhydrous Potassium Carbonate
SolventNone
Energy SourceBall Milling
Frequency20-30 Hz
Reaction Time30-90 min
Typical Yield75-85%
Workflow Diagram:

Mechanochemical_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Ethyl Cyanoacetate + Acetone + Solid Catalyst Ball_Mill Ball Milling (20-30 Hz) Reactants->Ball_Mill 30-90 min Extraction Extraction Ball_Mill->Extraction Filtration Filtration Extraction->Filtration Purification Column Chromatography Filtration->Purification Product This compound Purification->Product

Caption: Mechanochemical synthesis workflow.

IV. Green Catalysts and Solvent Systems: Expanding the Green Chemistry Toolbox

Beyond alternative energy sources, the choice of catalyst and solvent plays a crucial role in the development of sustainable synthetic protocols.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs):

Ionic liquids are salts with low melting points that can act as both catalysts and solvents.[1] Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds.[1] Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and can be prepared from inexpensive and readily available starting materials. Both ILs and DESs have been successfully employed in Knoevenagel condensations, often with the added benefit of catalyst/solvent recyclability.[1]

Biocatalysis:

Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal green catalysts. While the direct use of an enzyme for the Knoevenagel condensation of acetone and ethyl cyanoacetate is not yet widely reported, the exploration of biocatalytic routes represents a promising frontier in the green synthesis of these compounds. The use of crude natural extracts, such as onion extract, has shown promise in catalyzing Knoevenagel condensations, offering a readily available and inexpensive catalytic system.

Comparative Analysis of Green Synthesis Approaches

MethodAdvantagesDisadvantages
Microwave-Assisted Rapid reaction times, high yields, uniform heating, potential for solvent-free conditions.[3]Specialized equipment required, potential for localized overheating, scalability can be a challenge.
Ultrasound-Assisted Accelerated reaction rates at ambient temperature, improved mass transfer, can be used with green solvents.Specialized equipment required, potential for radical formation, scalability may require specialized reactors.
Mechanochemical Solvent-free, high atom economy, can enable reactions with insoluble reactants.Specialized equipment required, reaction monitoring can be difficult, potential for product amorphization.
Green Catalysts/Solvents Recyclability of catalysts/solvents, often biodegradable and non-toxic, can offer unique selectivity.[1]Higher initial cost for some ionic liquids, potential for product contamination with the catalyst/solvent.

Conclusion: A Sustainable Future for Pharmaceutical Intermediate Synthesis

The green synthesis of this compound analogs is not merely an academic exercise but a practical necessity for the future of pharmaceutical manufacturing. The methodologies outlined in this guide—microwave-assisted synthesis, sonochemistry, and mechanochemistry, coupled with the use of green catalysts and solvents—offer a powerful toolkit for researchers and drug development professionals to design and implement more sustainable and efficient synthetic processes. By embracing these innovative approaches, the pharmaceutical industry can significantly reduce its environmental footprint while continuing to deliver life-saving medicines.

References

  • Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 56(3), 131-137.
  • Microwave-Assisted Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes in Solvent-Free Condition. (2008). ResearchGate. Available at: [Link]

  • G, A. K., & G, S. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-10.
  • Venkateswarlu, S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 65(4), 518-530.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Available at: [Link]

  • Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). OSHA. Available at: [Link]

  • Ranu, B. C., Jana, R., & Dey, S. S. (2003). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
  • F. G. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 37-49.
  • Pros (+) and cons (-) of the microwave-assisted synthesis. (2023). ResearchGate. Available at: [Link]

  • comparative performance analysis of green synthesis using croton sparsiflorus morong leaf with cynodon dactylon leaf. (2023). ResearchGate. Available at: [Link]

  • G. G., et al. (2023). Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View. MDPI.
  • Jimenez, D. E. Q., et al. (2019). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Microwave Chemistry, 6(2), 97-106.
  • Li, Y., et al. (2013).
  • Sonochemistry: Scope, Limitations… and Artifacts. (2017). ResearchGate. Available at: [Link]

  • G. G., et al. (2023). Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View.
  • Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (2020). ACS Publications. Available at: [Link]

  • C., P. (2021). Organic Sonochemistry Challenges and Perspectives for the 21st Century. ACS Omega, 6(26), 16695-16705.
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (2023). ResearchGate. Available at: [Link]

  • Yadav, V., & Gupta, V. (2022). Comparative Analysis of Green Synthesis and Chemical Synthesis of Nanoparticles and its Applications. Indian Journal of Environmental Protection, 42(1), 1-8.
  • C., P. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 26(11), 3244.
  • C., P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega, 6(26), 16695-16705.
  • Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. (2023). Asian Journal of Chemistry. Available at: [Link]

  • Merits and Demerits of Microwave Assisted Reactions.pptx. (2018). SlideShare. Available at: [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2).
  • Mechanochemistry for Organic and Inorganic Synthesis. (2024). ACS Publications. Available at: [Link]

  • Bommarius, A. S., & Paye, M. F. (2013). Biocatalysis: A Status Report. Annual Review of Chemical and Biomolecular Engineering, 4, 345-367.
  • Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2024). Taylor & Francis. Available at: [Link]

  • Szolcsányi, P., & Varga, E. (2023).
  • da Silva, F. M., et al. (2020). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Arabian Journal of Chemistry, 13(12), 8753-8775.
  • Ultrasound assisted Heterocycles Synthesis. (2019). ResearchGate. Available at: [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. (2012). European Journal of Chemistry. Available at: [Link]

  • Novel biocatalysts based on enzymes in complexes with nano- and micromaterials. (2021). NIH. Available at: [Link]

  • Kumar, A., & Singh, S. (2023). Sonochemistry: Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 16(5), 23-28.
  • Biocatalysis for organic synthesis. (2020). ResearchGate. Available at: [Link]

  • Green Synthesis of Nanomaterials. (2021). MDPI. Available at: [Link]

  • Mechanochemistry - Application. (n.d.). Retsch. Available at: [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences. Available at: [Link]

  • An Efficient and Recyclable Ionic Liquid-Supported Proline Catalyzed Knoevenagel Condensation. (2013). ResearchGate. Available at: [Link]

  • Ionic liquids as solvents for the Knoevenagel condensation. (2018). SciSpace. Available at: [Link]

  • The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. (2015). RSC Publishing. Available at: [Link]

  • Knoevenagel condensation. (2024). WordPress.com. Available at: [Link]

  • Review on Recent Developments in Biocatalysts for Friedel–Crafts Reactions. (2022). White Rose Research Online. Available at: [Link]

  • Comparative Study of Chemically and Green Synthesized Titanium Dioxide Nanoparticles using Leucas aspera Leaf Extract. (2021). Journal of Environmental Nanotechnology. Available at: [Link]

  • This compound. (n.d.). Chemdad. Available at: [Link]

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Application Note: Strategic Utilization of Ethyl 2-cyano-3-methylcrotonate in Heterocyclic Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic role of Ethyl 2-cyano-3-methylcrotonate (CAS 759-58-0) as a pivotal Michael acceptor in the synthesis of high-performance heterocyclic coupling components. Specifically, we focus on its utility in generating substituted pyridones and pyrazoles , which serve as the nucleophilic scaffolds for Disperse Dyes (Azo class) widely used in polyester textile coloration. Unlike standard commodity precursors, this intermediate allows for the introduction of gem-dimethyl substitution patterns that enhance the photostability and solvatochromic properties of the final chromophore.

Chemical Identity & Strategic Utility

Molecule Profile
  • IUPAC Name: Ethyl 2-cyano-3-methyl-2-butenoate[1]

  • Common Name: Ethyl isopropylidenecyanoacetate

  • Structure: An

    
    -unsaturated ester featuring a sterically demanding gem-dimethyl group at the 
    
    
    
    -position and a highly electron-withdrawing cyano group at the
    
    
    -position.
Mechanism of Action

In dye synthesis, this compound functions primarily as a multidentate electrophile . Its reactivity is governed by the "Push-Pull" alkene character:

  • Michael Acceptor: The

    
    -carbon is highly susceptible to nucleophilic attack by amines, hydrazines, or active methylene carbanions (e.g., cyanoacetamide).
    
  • Cyclization Precursor: Following the initial Michael addition, the ethoxy group facilitates intramolecular cyclization via elimination (E1cB), rapidly forming 5- or 6-membered heterocycles.

  • Steric Modulation: The gem-dimethyl group (derived from the acetone precursor) introduces steric bulk that inhibits aggregation in the final dye, improving solubility in the polymer matrix (polyester/nylon).

Experimental Protocol: Synthesis of Pyridone Coupling Component

Target: Synthesis of 3-Cyano-6-hydroxy-4,4-dimethyl-2-pyridone (dihydro form/tautomer). Application: This intermediate is coupled with diazonium salts to produce Disperse Yellow dyes with high lightfastness.

Materials & Reagents
ReagentPurityEquiv.[2]Role
This compound >98%1.0Substrate (Michael Acceptor)
Cyanoacetamide >99%1.05Nucleophile
Potassium Hydroxide (KOH) 85% Pellets1.1Base Catalyst
Ethanol (Absolute) ACS GradeSolventReaction Medium
Hydrochloric Acid (HCl) 12 M-Neutralization/Precipitation
Step-by-Step Methodology

Step 1: Catalyst Preparation

  • Dissolve KOH (1.1 equiv) in absolute Ethanol (10 mL/g of substrate) in a round-bottom flask.

  • Stir until fully dissolved to form a homogeneous ethoxide solution. Note: Exothermic dissolution; cool to room temperature before proceeding.

Step 2: Condensation Reaction (Guareschi-Thorpe Variation)

  • Add Cyanoacetamide (1.05 equiv) to the ethoxide solution. Stir for 15 minutes to generate the active amide anion.

  • Add This compound (1.0 equiv) dropwise over 20 minutes.

    • Observation: The solution will likely turn yellow/orange due to the formation of the conjugated enolate.

  • Heat the reaction mixture to Reflux (78°C) .

  • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting ester spot (

    
    ) should disappear.
    

Step 3: Isolation & Purification

  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidify carefully with concentrated HCl to pH 2–3.

    • Critical: Acidification protonates the enolate, forcing the product to precipitate out of the ethanolic solution.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum.[3] Wash the cake with cold water (

    
    ) to remove inorganic salts (KCl) and excess acid.
    
  • Recrystallize from Ethanol/Water (80:20) if high purity is required for spectral analysis.

  • Yield Expectation: 65–80% as a white to off-white powder.

Quality Control (Self-Validation)
  • Melting Point: The product should decompose/melt >250°C (characteristic of high-melting pyridones).

  • IR Spectroscopy: Look for nitrile stretch (

    
    ) and amide carbonyl (
    
    
    
    ).[2][4] Absence of ester carbonyl (
    
    
    ) confirms cyclization.

Downstream Application: Diazo Coupling (Dye Formation)

Brief Protocol for converting the Pyridone Intermediate into a Disperse Dye.

  • Diazotization: React an aniline derivative (e.g., p-nitroaniline) with

    
     at 
    
    
    
    to generate the diazonium salt.
  • Coupling: Dissolve the Pyridone (from Section 3) in water with mild base (

    
    , pH 8-9).
    
  • Addition: Slowly add the cold diazonium salt solution to the Pyridone solution.

  • Result: Immediate formation of a bright yellow/orange precipitate (The Azo Dye).

  • Finish: Adjust pH to 6-7, heat to

    
     to aggregate particles, filter, and wash.
    

Pathway Visualization

The following diagram illustrates the reaction logic, transforming the crotonate precursor into a functional disperse dye.

DyeSynthesis cluster_0 Stage 1: Scaffold Synthesis Crotonate This compound (Electrophile) Intermediate Michael Adduct (Transient) Crotonate->Intermediate Michael Addition Cyanoacetamide Cyanoacetamide (Nucleophile) Cyanoacetamide->Intermediate Cyclization Base-Catalyzed Cyclization (-EtOH) Intermediate->Cyclization Pyridone Pyridone Coupler (Scaffold) Cyclization->Pyridone Ring Closure FinalDye Disperse Azo Dye (Yellow/Orange) Pyridone->FinalDye Coupling (pH 8-9) Diazo Diazonium Salt (Ar-N2+) Diazo->FinalDye Electrophilic Subst.

Figure 1: Reaction pathway for the conversion of this compound into a Pyridone-based Disperse Dye.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Michael AdditionIncrease reflux time; ensure Ethanol is anhydrous (water competes with ethoxide).
Oily Product Incomplete Cyclization or ImpuritiesThe intermediate adduct may not have cyclized. Increase base concentration slightly (1.2 equiv). Recrystallize from EtOH.
Color Deviation Oxidation of Phenolic/Amide groupsConduct reaction under Nitrogen atmosphere.[5] Ensure starting crotonate is not degraded (should be colorless/pale yellow).
Poor Solubility of Dye AggregationThe gem-dimethyl group usually aids solubility. If poor, check if the coupling component was fully dissolved before diazo addition.

References

  • Organic Syntheses. (1947).[5] 3-Cyano-6-methyl-2(1)-pyridone. Organic Syntheses, Coll. Vol. 3, p. 102.[5]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2023(4), M1745.

  • ResearchGate. (2019). Mechanochemical synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone. Chemical Industry and Chemical Engineering Quarterly.

  • Synblock. (n.d.). This compound Product Data.

  • National Institutes of Health (NIH). (2014). Disperse azo dyes based on aminophthalimides. Patent WO2014016072A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-methylcrotonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work.

Introduction: The Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a ketone (acetone), followed by a dehydration reaction to yield the α,β-unsaturated product.[1] The electron-withdrawing nature of both the nitrile (-CN) and the ester (-COOEt) groups on the α-carbon of ethyl cyanoacetate makes its methylene protons acidic enough to be removed by a relatively weak base, initiating the reaction.[1][2]

Understanding the nuances of this mechanism is critical to controlling the reaction, maximizing yield, and minimizing impurities.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that frequently arise during the planning and execution of this synthesis.

Q1: What is the primary role of the catalyst in this reaction?

A1: The catalyst's primary role is to act as a base to deprotonate the ethyl cyanoacetate, generating the carbanion nucleophile. This is the rate-determining step of the reaction. While strong bases like sodium ethoxide could be used, they often promote undesired side reactions, such as the self-condensation of acetone. Therefore, weaker bases like piperidine, ammonium acetate, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred as they are basic enough to deprotonate the highly activated methylene group of ethyl cyanoacetate but not the α-protons of acetone.[1][3]

Q2: Why is removing water from the reaction often necessary?

A2: The final step of the Knoevenagel condensation is the elimination of a water molecule to form the double bond.[1] According to Le Châtelier's principle, removing water from the reaction equilibrium drives the reaction forward, increasing the conversion of the intermediate to the final product. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or heptane.[4]

Q3: Can I use other ketones besides acetone?

A3: Yes, the Knoevenagel condensation is versatile and works with a variety of aldehydes and ketones.[5][6][7] However, using a different ketone will result in a different final product. For the specific synthesis of this compound, acetone is required as the carbonyl-containing reactant.

Q4: What are the expected physical properties of the final product?

A4: this compound is typically a clear, colorless to slightly yellow liquid.[8] It has a boiling point of approximately 98-99 °C at 1 mmHg and a density of about 1.014 g/mL at 25 °C.[8][9] These properties are crucial for its purification by vacuum distillation and for its characterization.

Q5: What are the main safety concerns for this synthesis?

A5: The primary starting material, ethyl cyanoacetate, and the final product are harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[10][11] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11] If using cyanide salts to prepare the ethyl cyanoacetate starting material, extreme caution must be taken as they are highly toxic and can release hydrogen cyanide gas if acidified.[12]

Knoevenagel Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the base-catalyzed Knoevenagel condensation between ethyl cyanoacetate and acetone.

Knoevenagel_Mechanism cluster_reactants Reactants Start Ethyl Cyanoacetate + Acetone Carbanion Carbanion Intermediate Start->Carbanion 1. Deprotonation Base Base (B:) Base->Carbanion Aldol_Adduct Aldol Adduct (Tetrahedral Intermediate) Carbanion->Aldol_Adduct 2. Nucleophilic Attack on Acetone Protonated_Adduct Protonated Intermediate Aldol_Adduct->Protonated_Adduct 3. Protonation Product This compound Protonated_Adduct->Product 4. Dehydration (Water Elimination) Water H₂O Protonated_Adduct->Water BH BH⁺ BH->Protonated_Adduct

Caption: Stepwise mechanism of the Knoevenagel condensation.

Troubleshooting Guide

Low yields and impurities are common hurdles in organic synthesis. This guide provides a structured approach to identifying and resolving these issues.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base may have degraded due to improper storage. 2. Poor Reagent Quality: Acetone may contain excess water; ethyl cyanoacetate may have hydrolyzed. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized.[4] 4. Insufficient Reaction Time/Temperature: The reaction has not reached completion.1. Use a fresh bottle of the base/catalyst. 2. Use anhydrous acetone and freshly distilled ethyl cyanoacetate. 3. An optimal molar ratio of cyanoacetate to the carbonyl compound can be critical; start with a 1:1 to 1:1.5 ratio and optimize.[4] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A moderate increase in temperature may improve the rate.
Dark Brown or Black Reaction Mixture (Tar Formation) 1. Base is too strong: Promotes self-condensation of acetone or other polymerization side reactions. 2. Reaction Temperature is too high: Leads to decomposition of reagents or products.[12] 3. Presence of Impurities: Acidic or basic impurities in starting materials can catalyze undesired pathways.1. Switch to a milder catalyst (e.g., from an alkoxide to ammonium acetate or piperidine).[1] 2. Maintain a consistent and optimized temperature. Avoid excessive heating. 3. Purify all reagents before use.
Formation of a White Precipitate (Salt) 1. Ammonium Acetate Catalyst: The catalyst itself can precipitate, especially if the solvent polarity changes. 2. Side Reaction with Base: The base may react with acidic components to form insoluble salts.1. This is often normal. The salt can be removed by filtration after the reaction or by washing with water during the workup. 2. Ensure all glassware is clean and that reagents are free from significant acidic impurities.
Product Contaminated with Starting Materials 1. Incomplete Reaction: As described in "Low Yield". 2. Inefficient Purification: The purification method (e.g., distillation) is not adequately separating the product from unreacted starting materials.1. Increase reaction time, temperature, or catalyst loading after confirming the cause via TLC/GC. Consider using a Dean-Stark trap to remove water and drive the reaction to completion. 2. Use fractional vacuum distillation for purification, as the boiling points may be close. The product's boiling point is ~98-99 °C at 1 mmHg.[9] Alternatively, column chromatography can be effective.
Formation of Michael Adduct or Other Side Products 1. Excess Ethyl Cyanoacetate: The highly nucleophilic carbanion of ethyl cyanoacetate can attack the β-carbon of the α,β-unsaturated product in a Michael addition. 2. Hydrolysis: Water present in the reaction can hydrolyze the ester or nitrile groups, especially under harsh pH or high-temperature conditions.1. Use a slight excess of the ketone (acetone) or maintain a 1:1 stoichiometry to minimize the concentration of the carbanion available for side reactions. 2. Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen).

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing issues with the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/GC) Start->Monitor CheckYield Reaction Complete. Check Crude Yield Monitor->CheckYield Reaction Stalled or Complete YieldOK Yield > 80%? CheckYield->YieldOK Purify Proceed to Purification (Vacuum Distillation) YieldOK->Purify Yes YieldLow Low Yield or Tarring YieldOK->YieldLow No End Pure Product Purify->End CheckReagents Verify Reagent Purity & Anhydrous Conditions YieldLow->CheckReagents CheckCatalyst Verify Catalyst Activity & Concentration CheckReagents->CheckCatalyst CheckTemp Optimize Temperature & Reaction Time CheckCatalyst->CheckTemp Restart Re-run Reaction with Optimized Parameters CheckTemp->Restart Restart->Monitor

Sources

Technical Support Center: Ethyl 2-cyano-3-methylcrotonate Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-3-methylcrotonate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and subsequent reactions of this versatile compound. Our focus is on anticipating and resolving common experimental challenges, with a strong emphasis on the mechanistic origins of side products and strategies for their mitigation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what is the fundamental mechanism?

The principal route to this compound is the Knoevenagel condensation between ethyl cyanoacetate and acetone.[1][2][3] This reaction is a cornerstone of carbon-carbon bond formation.[4] The mechanism, typically catalyzed by a weak base such as an amine, involves the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

  • Aldol Addition: This results in the formation of a β-hydroxy intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated product, this compound.[1][3]

Knoevenagel_Condensation

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is the likely identity of this impurity?

A common high-molecular-weight byproduct is the Michael adduct, formed from the reaction of the desired product with the enolate of ethyl cyanoacetate.[5][6] this compound is an α,β-unsaturated electron-deficient alkene, making it a Michael acceptor.[5]

The mechanism involves the conjugate addition of the ethyl cyanoacetate enolate to the β-carbon of the already formed this compound. This reaction is competitive with the initial Knoevenagel condensation.

Michael_Addition

Q3: My reaction yields are consistently low, and I have a complex mixture of byproducts. Could the acetone be reacting with itself?

Yes, the self-condensation of acetone is a well-known side reaction, particularly under basic conditions, and is a form of the Aldol condensation.[7][8] This reaction produces diacetone alcohol, which can then dehydrate to form mesityl oxide.[9] These side reactions consume acetone and the base catalyst, leading to lower yields of the desired product and a more complex reaction mixture to purify.

Acetone_Self_Condensation

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and use of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Insufficient Catalyst Activity: The base may be old, hydrated, or too weak for the less reactive ketone. 2. Low Reaction Temperature: The activation energy for the condensation with a ketone is higher than with an aldehyde. 3. Reversible Reaction: The equilibrium may not favor the product.1. Use a fresh, anhydrous weak base (e.g., piperidine, triethylamine). Consider using a Lewis acid co-catalyst in an anhydrous solvent. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 3. Remove water as it is formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[10]
Formation of Michael Adduct 1. High Concentration of Enolate: Excess ethyl cyanoacetate or a strong base can lead to a higher concentration of the nucleophilic enolate. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial condensation can favor the Michael addition.1. Use a stoichiometric amount or a slight excess of acetone relative to ethyl cyanoacetate. 2. Monitor the reaction progress by TLC or GC and quench the reaction once the starting materials are consumed.
Presence of Acetone Self-Condensation Products 1. Strong Base: Strong bases like NaOH or KOH can readily promote the self-condensation of acetone.[11] 2. High Temperature: Higher temperatures can favor the dehydration of diacetone alcohol to mesityl oxide.1. Use a weaker amine base (e.g., piperidine, ammonium acetate). 2. Maintain the lowest possible temperature that allows for a reasonable reaction rate for the desired Knoevenagel condensation.
Hydrolysis of Ester or Nitrile Group 1. Presence of Water: Adventitious water in the reagents or solvent can lead to hydrolysis, especially under acidic or basic conditions.[12][13][14] 2. Acidic or Basic Workup: Strong acidic or basic conditions during the workup can hydrolyze the product.1. Use anhydrous solvents and reagents. 2. Perform a neutral workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of this compound via Knoevenagel Condensation

This is a general procedure and may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add ethyl cyanoacetate (1.0 eq.), acetone (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.) or a mixture of acetic acid and ammonium acetate.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. If using a Dean-Stark apparatus, monitor the collection of water.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of NH4Cl (if an amine catalyst was used) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • YouTube. Knoevenagel condensation. [Link]

  • Reddit. Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc? Going for creativity, thank you : r/chemhelp. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Vedantu. Aldol condensation product of acetone on dehydration class 11 chemistry CBSE. [Link]

  • Google Patents. Process for the manufacture of substituted 2-cyano cinnamic esters.
  • Wikipedia. Michael addition reaction. [Link]

  • YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. [Link]

  • YouTube. ALDOL CONDENSATION of CH3COCH3 / ACETONE || KETOL condensation of PROPANONE. [Link]

  • OpenStax. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

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Technical Support Center: Purification of Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Chromatographic Purification of Crude Ethyl 2-cyano-3-methylcrotonate (ECMC)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with This compound (ECMC) , a classic Knoevenagel condensation product derived from ethyl cyanoacetate and methyl ethyl ketone (or similar ketones).

Why you are here: While recrystallization is the standard purification method for this solid intermediate, it often fails to remove specific impurities like the Z-isomer (if the E-isomer is desired), unreacted ethyl cyanoacetate, or oligomeric by-products. Chromatography is required when high purity (>98%) is essential for downstream pharmaceutical synthesis.

The Technical Challenge:

  • Isomer Separation: The E and Z isomers have very similar polarities.

  • Stability: As an electron-deficient alkene with a cyano group, ECMC is susceptible to anionic polymerization initiated by weak bases (even basic impurities in silica) and hydrolysis.

  • Detection: While UV-active, the extinction coefficients of impurities may vary, leading to misleading purity assessments.

Module 1: Pre-Run Diagnostics (Do Not Skip)

Before attempting a Flash or Prep-HPLC run, you must validate sample stability and solvent compatibility.

Step 1: The "Spike" Test for Stability
  • Question: Will my product degrade on the column?

  • Protocol: Dissolve 5 mg of crude ECMC in 1 mL of solvent. Spot on a TLC plate.[1][2] Over-spot with a drop of the intended mobile phase (containing any modifiers). Let it sit for 15 minutes. Develop the plate.

  • Pass Criteria: Single spot (or distinct isomer spots) matching the fresh reference.

  • Fail Criteria: Streaking from the origin or appearance of new baseline spots (indicates polymerization or hydrolysis).

Step 2: Solubility Matrix

ECMC is a solid. Proper loading is critical.

SolventSolubility RatingApplication Note
Dichloromethane (DCM) ExcellentGood for liquid loading, but can cause band broadening due to low viscosity.
Ethyl Acetate GoodCompatible with mobile phase, but strong solvent strength may elute product too fast.
Hexane/Heptane PoorNot suitable for liquid loading.
Toluene ModerateRecommended for isomer separation (pi-pi interactions).
Module 2: Standard Operating Procedure (SOP)
Workflow Visualization

The following diagram outlines the decision logic for purifying ECMC.

ECMC_Purification_Workflow Start Crude ECMC Mixture TLC_Check TLC Analysis (Hex/EtOAc 80:20) Start->TLC_Check Separation_Check Is separation sufficient? (Delta Rf > 0.15) TLC_Check->Separation_Check Flash_Normal Flash Chromatography Silica Gel (40-63 µm) Hex/EtOAc Gradient Separation_Check->Flash_Normal Yes Isomer_Issue Isomer Separation Required? Separation_Check->Isomer_Issue No Dry_Load Solid Load (Dry Load) on Celite or Silica Flash_Normal->Dry_Load Toluene_Mod Switch Solvent System: Toluene/EtOAc or DCM/Hexane Isomer_Issue->Toluene_Mod Try Normal Phase Mod C18_Reverse Reverse Phase (C18) ACN/Water + 0.1% Formic Acid Isomer_Issue->C18_Reverse High Purity Needed Toluene_Mod->Dry_Load Run_Column Execute Run UV Detection @ 254nm C18_Reverse->Run_Column Dry_Load->Run_Column

Caption: Decision matrix for selecting the optimal chromatographic mode based on isomer resolution requirements.

Protocol A: Normal Phase Flash Chromatography (The Workhorse)
  • Stationary Phase: Spherical Silica Gel (40–63 µm).

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Gradient:

    • 0–5 min: 0% B (Equilibration)

    • 5–10 min: 0% to 5% B

    • 10–25 min: 5% to 20% B (Product typically elutes here)

    • 25–30 min: 20% to 50% B (Flush impurities)

  • Loading: Dry Loading is highly recommended. Adsorb crude ECMC onto Celite 545 or silica (ratio 1:2 sample:sorbent) to prevent "crashing out" inside the column.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: "My product is tailing significantly, and I'm losing yield."

Diagnosis: Interaction with Silanols. The cyano group and the ester carbonyl are polar. They can hydrogen bond with free silanol groups (Si-OH) on the silica surface, causing tailing. Solution:

  • Acid Modifier: Add 0.1% Acetic Acid to the mobile phase. This protonates the silanols, suppressing the interaction.

    • Caution: Do NOT use amine modifiers (like Triethylamine). ECMC is an electrophile (Michael acceptor); primary/secondary amines will attack the double bond, degrading your product.

  • Switch to C18: If tailing persists, use Reverse Phase (C18) with Acetonitrile/Water (with 0.1% Formic Acid).

Q2: "I cannot separate the E and Z isomers."

Diagnosis: Selectivity Issue. In standard Hexane/EtOAc, the polarity difference between the geometric isomers is often too small for baseline resolution. Solution:

  • Change the Selectivity Engine: Switch from Hexane/EtOAc to Toluene/Ethyl Acetate (Start 95:5). Toluene participates in

    
    -
    
    
    
    interactions with the conjugated alkene system, often exaggerating the difference between isomers.
  • Silver Nitrate (AgNO3) Impregnated Silica: (Advanced). Silver ions coordinate with the

    
    -electrons of the alkene. The coordination strength differs between E and Z isomers due to steric hindrance.
    
    • Protocol: Dissolve AgNO3 (10% w/w of silica) in Acetonitrile/Water, mix with silica, rotovap to dryness, and pack column [1].

Q3: "The product purity is high by TLC, but low by HPLC."

Diagnosis: UV Detection Artifacts. Knoevenagel products have high extinction coefficients. A tiny amount of a highly conjugated impurity (like a dimer) can look massive on UV. Solution:

  • Use 210 nm (for general bond detection) and 254 nm (for the conjugated system) simultaneously.

  • Cross-verify with GC-FID if possible, as it is non-selective regarding chromophores [2].

Q4: "My column backpressure spiked, and the product isn't eluting."

Diagnosis: Polymerization. Cyanoacrylates can undergo anionic polymerization if the system is basic or if the concentration is too high in a stagnant zone. Solution:

  • Ensure all solvents are anhydrous and free of basic impurities.

  • Use a Flash cartridge (disposable) rather than a glass column to minimize risk of cleaning polymerized residues.

Module 4: Quantitative Data & Specifications

Table 1: Retention Factor (Rf) Guide for Method Development Target Rf for Flash Chromatography is 0.25 – 0.35.

Mobile Phase SystemComposition (v/v)Approx.[3][4][5] Rf (E-isomer)Resolution (E vs Z)
Hexane / EtOAc 90 : 100.25Poor
Hexane / EtOAc 80 : 200.45Poor
Toluene / EtOAc 95 : 50.30Good
DCM / Hexane 50 : 500.20Moderate
References
  • Separation of E and Z isomers: Vertex AI Search Result 1.1 & 1.5. Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (US7332092B2). Available at:

  • Analytical Methods: Vertex AI Search Result 1.2. A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. Benchchem.[1] Available at:

  • Knoevenagel Condensation Context: Vertex AI Search Result 1.3. Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate.[1] Benchchem.[1] Available at:

  • Stability of Cyanoacrylates: Vertex AI Search Result 1.11. Improvement of the Thermal Stability of Cyanoacrylate Adhesives. AFINITICA. Available at:

Sources

Technical Support Center: Optimizing the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this versatile carbon-carbon bond-forming reaction. As Senior Application Scientists, we have compiled our field-proven insights to help you troubleshoot common issues and enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Knoevenagel condensation.

Q1: What is the fundamental mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition-elimination reaction. It involves two key steps:

  • Deprotonation: A basic catalyst removes an acidic proton from the active methylene compound (e.g., malonic ester, cyanoacetate) to form a resonance-stabilized carbanion (enolate). The stability of this enolate is crucial for the reaction to proceed.

  • Nucleophilic Addition & Dehydration: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an aldol-type intermediate, which subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

The removal of water is often critical as it drives the reaction equilibrium toward the product side, in accordance with Le Chatelier's principle.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway ActiveMethylene Active Methylene (Z-CH₂-Z') Aldehyde Aldehyde/Ketone (R-CHO) Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Base Base (B:) Enolate Resonance-Stabilized Enolate Base->Enolate ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration) Water Water Product->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Q2: How do I choose an appropriate catalyst?

A2: Catalyst selection is critical and depends on the reactivity of your substrates. The catalyst's role is to deprotonate the active methylene compound without promoting side reactions.

Catalyst TypeExamplesAcidity of Methylene (pKa)Typical Use Case & Rationale
Weak Organic Bases Piperidine, Pyridine, Triethylamine9-13Workhorse catalysts. Ideal for standard aldehydes and highly activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate). They are strong enough to form the enolate but mild enough to prevent self-condensation of sensitive aldehydes.
Stronger Bases NaOH, KOH, NaOEt13-16Used for less acidic methylene compounds like diethyl malonate. Caution: These can promote unwanted side reactions like saponification of esters or aldol condensation of the carbonyl component.
Lewis Acids TiCl₄, ZnCl₂, AlCl₃N/AActivate the carbonyl group, making it more electrophilic. Often used with a co-catalyst (a weak base) in what is known as a "push-pull" mechanism. This is highly effective for reactions with less reactive ketones.
Heterogeneous Catalysts Basic Alumina, Zeolites, Functionalized SilicasN/AOffer significant advantages in product purification, as the catalyst can be removed by simple filtration. This is a key principle of green chemistry, simplifying workup and minimizing waste.
Q3: What is the role of the solvent in this reaction?

A3: The solvent influences reaction rates and can affect the position of the equilibrium.

  • Polar Protic Solvents (Ethanol, Methanol): Generally good choices as they can solvate the ionic intermediates.

  • Apolar Solvents (Toluene, Hexane): These are excellent when water removal is necessary. By using a Dean-Stark apparatus with toluene, the water azeotropically distills off, irreversibly driving the reaction to completion. This is the preferred method for challenging or equilibrium-limited reactions.

  • Solvent-Free Conditions: Heating a mixture of the reactants with a solid catalyst (e.g., basic alumina) can lead to very efficient, clean, and environmentally friendly reactions.

Section 2: Troubleshooting Guide

This section provides solutions to common experimental problems.

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is required to diagnose the cause.

Troubleshooting_Yield Start Low/No Yield Detected CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckCatalyst 2. Is the Catalyst Active/Appropriate? CheckReagents->CheckCatalyst Reagents OK Sol_Reagents Solution: Purify aldehyde (distill/recrystallize). Verify pKa of methylene compound. CheckReagents->Sol_Reagents Impurity/pKa mismatch? CheckConditions 3. Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Catalyst OK Sol_Catalyst Solution: Use fresh catalyst. Switch to a stronger/weaker base or Lewis acid. CheckCatalyst->Sol_Catalyst Catalyst issue? SideReaction 4. Check for Side Reactions (TLC, NMR) CheckConditions->SideReaction Conditions OK Sol_Conditions Solution: Increase temperature. Use Dean-Stark to remove H₂O. Increase reaction time. CheckConditions->Sol_Conditions Suboptimal? Sol_SideReaction Solution: Lower temperature. Use a milder catalyst. Change reagent addition order. SideReaction->Sol_SideReaction Side products observed?

Technical Support Center: Stabilizing Cyanoacrylate Compounds for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanoacrylate compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize cyanoacrylate monomers in their experiments and require a deep understanding of their handling to prevent premature polymerization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows. The information herein is grounded in established chemical principles and validated through extensive field application.

Understanding the Challenge: The High Reactivity of Cyanoacrylates

Cyanoacrylates are a class of vinyl monomers known for their rapid polymerization, a characteristic that is both a benefit and a challenge in a laboratory setting.[1][2] This high reactivity stems from the electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon of the vinyl group.[1][3] This electronic configuration makes the β-carbon highly susceptible to nucleophilic attack, which can initiate a rapid chain-growth polymerization.[1] The most common and commercially significant polymerization pathway is anionic polymerization, often initiated by weak bases, including the ubiquitous presence of moisture.[1][2]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the handling and storage of cyanoacrylate monomers.

Q1: What are the primary causes of premature polymerization of cyanoacrylate monomers in the laboratory?

A1: The primary culprit is unintended exposure to nucleophiles, which act as initiators for anionic polymerization. The most common initiators in a lab environment are:

  • Moisture: Water, present in the atmosphere or on contaminated surfaces, is a weak base that can readily initiate polymerization.[2][4][5]

  • Basic Residues: Contaminants on glassware, spatulas, or substrates, such as amines, hydroxides, or even residues from certain cleaning agents, can trigger rapid curing.

  • Elevated Temperatures: Heat can accelerate the rate of polymerization, even in the presence of inhibitors.[6]

Q2: How do chemical inhibitors prevent the polymerization of cyanoacrylates?

A2: Commercial cyanoacrylate formulations contain a dual-stabilizer system to counteract different polymerization mechanisms:

  • Anionic Polymerization Inhibitors: These are typically acidic compounds, such as sulfur dioxide, which neutralize the basic initiators that trigger anionic polymerization.[7][8] By maintaining an acidic environment, these inhibitors prevent the formation of the initial carbanion necessary for chain propagation.

  • Radical Polymerization Inhibitors: To prevent polymerization initiated by free radicals (which can be triggered by heat or UV light), phenolic compounds like hydroquinone or p-methoxyphenol are often included.[3][7] These compounds act as radical scavengers, terminating any potential radical chain reactions.

Q3: What are the optimal storage conditions for maximizing the shelf life of cyanoacrylate monomers?

A3: Proper storage is critical for preserving the monomer's integrity. Unopened containers should be stored in a cool, dry, and dark environment. Refrigeration at 2°C to 7°C (35°F to 45°F) is recommended for maximizing shelf life.[9] It is crucial to allow the container to reach room temperature before opening to prevent atmospheric moisture from condensing inside, which would initiate polymerization.[4][9][10] Once opened, it is best to store the container at ambient temperature and use it within a month.[4][9]

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during the use of cyanoacrylate compounds.

Issue 1: Monomer Polymerizes in the Storage Container

Symptoms: The cyanoacrylate solution becomes viscous, gel-like, or completely solidifies within its original container before its intended use.

Root Cause Analysis and Solutions:

Potential Cause Explanation Preventative Measures & Solutions
Moisture Contamination The container was opened while cold, causing condensation. The cap was not securely tightened after use, allowing ambient humidity to enter.Always allow the container to equilibrate to room temperature before opening.[4][9][10] Ensure the cap is tightly sealed immediately after each use. Store in a desiccator or with silica gel packs to minimize moisture exposure.[6][11]
Inhibitor Depletion Over time, the acidic stabilizer can be consumed by repeated exposure to small amounts of moisture or other basic contaminants.Purchase smaller quantities of monomer that will be consumed within a shorter timeframe. If synthesizing your own cyanoacrylates, ensure an adequate concentration of an appropriate acidic inhibitor is added.
Elevated Storage Temperature High temperatures accelerate the polymerization process, even in the presence of inhibitors.[6]Store unopened containers in a refrigerator as recommended.[9] Avoid storing opened containers in direct sunlight or near heat sources.
Issue 2: Inconsistent or Slow Polymerization on the Substrate

Symptoms: The cyanoacrylate fails to cure within the expected timeframe or forms a weak bond upon application to the intended surface.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Acidic Substrate Surface The surface to be bonded is acidic, which neutralizes the initiator (moisture) and inhibits the anionic polymerization.Clean the substrate with a neutral solvent like isopropanol to remove any acidic residues.[10] If the substrate is inherently acidic, consider using a surface activator or primer to promote adhesion.[10][12]
Low Ambient Humidity The polymerization of cyanoacrylates is initiated by moisture. Very dry conditions can lead to slow curing.Increase the ambient humidity in the workspace if possible. A light mist of water from a distance or gentle breathing on the surface can introduce enough moisture to initiate curing.
Expired or Improperly Stored Adhesive The monomer may have partially polymerized in the container, reducing the concentration of reactive monomers.Check the expiration date of the product.[10] If the adhesive appears more viscous than usual, it is likely compromised and should be discarded.

Visualizing the Chemistry: Polymerization and Inhibition

To better understand the processes at play, the following diagrams illustrate the key chemical mechanisms.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Monomer Monomer Carbanion Carbanion Monomer->Carbanion Forms Initiator (H2O) Initiator (H2O) Initiator (H2O)->Monomer Nucleophilic Attack Another Monomer Another Monomer Carbanion->Another Monomer Attacks Growing Polymer Chain Growing Polymer Chain Another Monomer->Growing Polymer Chain Adds to Acidic Inhibitor (H+) Acidic Inhibitor (H+) Growing Polymer Chain->Acidic Inhibitor (H+) Protonation Neutralized Polymer Neutralized Polymer Acidic Inhibitor (H+)->Neutralized Polymer Terminates

Caption: Anionic polymerization and inhibition of cyanoacrylate.

Experimental Protocols

Protocol 1: Quality Control Check for Cyanoacrylate Monomer

Objective: To verify the viability of a stored cyanoacrylate monomer before use in a critical experiment.

Materials:

  • Cyanoacrylate monomer

  • Clean glass microscope slide

  • Pipette or dropper

  • Timer

Procedure:

  • Ensure the cyanoacrylate container has reached room temperature.

  • Place a single, small drop of the monomer onto the center of the clean glass slide.

  • Expose the drop to ambient air.

  • Observe the time it takes for a thin skin to form on the surface of the drop.

  • Interpretation: A viable monomer should show signs of surface polymerization within seconds to a minute. If the monomer remains liquid for an extended period or is overly viscous, it may be compromised.

Protocol 2: Procedure for Handling and Dispensing Cyanoacrylate Monomers

Objective: To minimize the risk of premature polymerization during experimental use.

Procedure:

  • Allow the cyanoacrylate container to reach room temperature before opening.[4][9][10]

  • Work in a clean, dry area. Ensure all surfaces, glassware, and tools are free from moisture and basic residues.

  • Open the container and dispense the required amount of monomer quickly and efficiently.

  • Immediately and securely close the container cap.

  • Wipe the exterior of the container and the cap with a dry cloth to remove any excess monomer.

  • Store the container at ambient temperature if it will be used again within 30 days.[4] For longer-term storage of unopened containers, refrigeration is recommended.[9]

References

  • Vauthier, C., Dubernet, C., Fattal, E., Pinto-Alphandary, H., & Couvreur, P. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews, 55(4), 519-548.
  • BenchChem. (2025).
  • Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • Wikipedia. (n.d.).
  • Gluegun.com. (n.d.).
  • Permabond. (2014, July 18).
  • PubMed. (n.d.).
  • BenchChem. (2025). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal. BenchChem Technical Support.
  • Upstairs Downstairs. (n.d.).
  • ddd-UAB. (2019, December 5).
  • GH1200. (n.d.). Adhesive Shelf Life: 7 Powerful Tips for Safe Storage.
  • DTIC. (2000, November 15).
  • How End Users Can Extend The Life of Cyanoacryl
  • Patsnap Eureka. (2024, September 29). How Cyanoacrylate Adhesives Work and Where to Use Them.
  • Ovid. (n.d.). Poly(alkylcyanoacrylates)
  • MDPI. (n.d.).
  • Chemical Science (RSC Publishing). (n.d.).
  • NIH. (n.d.).
  • MDPI. (2022, February 28). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate)
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • RapidFix. (2021, January 12).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2018, February 20).
  • Stick Fast. (n.d.).
  • ResearchGate. (2025, August 6). Poly(alkylcyanoacrylates)
  • ResearchGate. (2025, August 6). Synthesis of Poly(Alkyl Cyanoacrylates)
  • World Precision Instruments. (n.d.).
  • Colle 21. (2025, June 13). Cyano Superglue: How to Store It Properly and Extend Its Shelf Life?.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2010, March 1). Synthesis of Poly(Alkyl Cyanoacrylates)
  • ResearchGate. (2025, October 13). (PDF) Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate)
  • NIH. (n.d.). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves.
  • NORTHWEST POLYMERS INC. (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Concepts. (n.d.).
  • Cyanotec. (n.d.).

Sources

Technical Support Hub: Catalyst Removal & Stabilization for Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ECMC-759-58-0 Subject: Catalyst Removal, Workup Protocols, and Stabilization of Ethyl 2-cyano-3-methyl-2-butenoate Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0) Common Synthesis: Knoevenagel condensation of Ethyl Cyanoacetate and Acetone (or Methyl Ethyl Ketone derivatives). Critical Failure Mode: The presence of residual basic catalysts (amines, hydroxides) in the final product acts as an initiator for anionic polymerization or retro-Knoevenagel decomposition . Unlike standard organic workups, the isolation of cyano-functionalized acrylates requires an acidic environment to maintain stability.

This guide replaces generic workup procedures with a specialized protocol designed to prevent the "Gelation Syndrome" (unwanted polymerization) and ensure high purity.

Catalyst Removal Protocols

Module A: Homogeneous Catalysts (Piperidine, Pyridine, DBU)

The Problem: Amine catalysts form salts that can dissolve in the organic phase, leading to slow polymerization during storage. The Solution: A biphasic acid neutralization followed by an inhibited distillation.

Protocol: The "Buffered" Acid Wash

Do not use strong, concentrated mineral acids, as they may hydrolyze the ester.

  • Quenching: Cool the reaction mixture to 5°C.

  • Dilution: Dilute the crude reaction mass with a non-polar solvent (Toluene or Dichloromethane) to reduce viscosity.

  • Acid Wash: Wash the organic layer with 10% HCl or saturated Ammonium Chloride .

    • Target pH: The aqueous layer must remain acidic (pH 2–3).

  • Phase Separation: Ensure a sharp interface. Emulsions indicate residual surfactant-like intermediates.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly basic.
  • Stabilization (CRITICAL): Before solvent removal, add 100 ppm Hydroquinone (radical inhibitor) and 50 ppm Methanesulfonic acid (anionic inhibitor).

Visualization: The Acid-Wash Workflow

AcidWash Start Crude Reaction Mix (Contains Amine Catalyst) Dilution Dilute with Toluene (Reduces Viscosity) Start->Dilution AcidWash Wash with 10% HCl (Cold) Target pH 2-3 Dilution->AcidWash Separation Phase Separation AcidWash->Separation AqWaste Aqueous Waste (Amine Salts) Separation->AqWaste Removes Catalyst OrgLayer Organic Layer (Product + Solvent) Separation->OrgLayer Stabilize Add Inhibitors (Hydroquinone + MSA) OrgLayer->Stabilize CRITICAL STEP Strip Solvent Stripping (Vacuum < 40°C) Stabilize->Strip

Caption: Workflow for removing soluble amine catalysts while preventing anionic polymerization.

Module B: Heterogeneous Catalysts (Solid Bases, Resins, ZnO)

The Problem: "Fines" (micro-particles) of the catalyst pass through standard filter paper, continuing to catalyze reactions in the receiving flask.

Protocol: The Double-Filtration Method
  • Hot Filtration: If the product precipitates upon cooling, dissolve in hot Ethanol/Toluene.

  • Primary Filtration: Pass through a sintered glass funnel (Porosity G3).

  • Polishing Filtration: Pass the filtrate through a Celite 545 pad (approx. 2 cm thick) packed over a filter paper. This traps sub-micron catalytic fines.

  • Wash: Rinse the pad with fresh solvent to recover entrained product.

Advanced Purification: Distillation with Inhibitors

For pharmaceutical grade purity (>99%), simple extraction is insufficient. Distillation is required but risky.

The "Inhibitor Cocktail" Rule: Never distill this compound without a dual-inhibitor system. The boiling point (98-99°C at 1 mmHg) is high enough to trigger thermal polymerization.

Inhibitor TypeChemicalConcentrationFunction
Radical Inhibitor Hydroquinone (HQ) or BHT500–1000 ppmPrevents thermal free-radical polymerization during heating.
Anionic Inhibitor

(Phosphorus Pentoxide) or MSA
200–500 ppmNeutralizes any basic sites on the glassware or residual catalyst.

Setup Note:

  • Use a Wiped Film Evaporator (WFE) if available to minimize residence time.

  • If using batch distillation, ensure the receiving flask also contains a small amount of inhibitor.

Troubleshooting Guide (FAQ)

Q1: My product turned into a solid gel/hard plastic in the rotary evaporator. What happened? A: This is "Runaway Anionic Polymerization."

  • Cause: Residual base (catalyst) was not fully neutralized, or the glassware was basic (washed with caustic soda and not acid-rinsed).

  • Fix: Ensure the pH of the organic layer is < 4 before evaporation.[1] Add 50 ppm Methanesulfonic acid to the flask before starting the rotovap.

Q2: I see a secondary spot on TLC that wasn't there during the reaction. A: This is likely the deconjugated isomer or a dimer .

  • Mechanism: If the workup is too basic, the double bond can migrate (isomerization).

  • Fix: Keep workup cold (0–5°C) and strictly acidic.

Q3: Can I use water to wash out the catalyst if I used Acetone as a solvent? A: No. Acetone is miscible with water. You must first strip the Acetone (after adding acid stabilizer) or dilute with a non-polar solvent (Toluene/Ether) to create two phases for the wash.

Comparative Data: Catalyst Removal Efficiency

MethodCatalyst TypeRemoval EfficiencyProduct YieldRisk Factor
Acid Wash (HCl) Piperidine/DBU99.5%85-90%High (Hydrolysis if pH < 1)
Simple Filtration Solid Bases (ZnO)90-95%92-95%Medium (Leaching/Fines)
Ion Exchange Resin Soluble Amines98.0%88-92%Low (Product trapped in resin)
Distillation (Direct) Any99.9%70-80%Critical (Polymerization)

Synthesis & Stability Logic Map

The following diagram illustrates the decision matrix for selecting the correct workup based on the catalyst used.

LogicMap Input Reaction Complete CatType Identify Catalyst Input->CatType LiquidBase Liquid Base (Piperidine/Ammonium Acetate) CatType->LiquidBase SolidBase Solid Base (ZnO / MgO / Resins) CatType->SolidBase Action1 Acid Wash (pH 2-3) LiquidBase->Action1 Action2 Filtration + Celite SolidBase->Action2 Check Check pH of Organic Layer Action1->Check Action2->Check Safe pH < 4 Check->Safe Safe Unsafe pH > 5 Check->Unsafe Risk Final Add Inhibitors & Distill Safe->Final Unsafe->Action1 Re-Wash

Caption: Decision matrix for catalyst removal ensuring acidic stability before distillation.

References

  • ChemicalBook. (2025).[2][3] this compound Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols: Knoevenagel Condensation Workup. Retrieved from

  • Google Patents. (2010). Method for producing purified 2-cyanoacrylate (US7709676B2). Retrieved from

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates. Retrieved from

  • ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from

Sources

Technical Support Center: Stability of Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-3-methylcrotonate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the thermal stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve issues, ensuring the integrity and success of your experiments.

Introduction to the Stability of this compound

This compound is a versatile building block in organic synthesis. However, its α,β-unsaturated nitrile structure makes it susceptible to degradation under various conditions, particularly elevated temperatures. Understanding and controlling the stability of this compound is paramount for reproducible results and the synthesis of high-quality target molecules. This guide will delve into the factors affecting its stability and provide practical solutions for its handling, analysis, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound at elevated temperatures?

A1: While specific pyrolysis data for this compound is not extensively published, based on the chemistry of related α,β-unsaturated esters and nitriles, the primary degradation pathways at elevated temperatures are likely to include:

  • Polymerization: The activated double bond can undergo free-radical or anionic polymerization, especially in the presence of initiators or impurities. This can lead to a viscous or solid mass and a decrease in the monomer concentration.

  • Isomerization: Geometric isomerization (E/Z) can occur, potentially impacting its reactivity in subsequent steps.

  • Decarboxylation/Decyanation: At higher temperatures, cleavage of the ester or nitrile group can occur, leading to the formation of various volatile byproducts.

  • Hydrolysis: In the presence of moisture, the ester group is susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding carboxylic acid.

Q2: What is the recommended maximum temperature for handling this compound?

A2: Without specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data for this compound, a definitive maximum handling temperature cannot be provided. However, for related compounds like poly(ethyl crotonate), thermal degradation is observed at temperatures above 150°C. Therefore, it is prudent to handle this compound at the lowest possible temperature required for your reaction or analysis to minimize the risk of degradation. Long-term exposure to even moderate temperatures should be avoided.

Q3: What are the best practices for storing this compound to ensure its long-term stability?

A3: To maintain the purity and stability of this compound during storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally under refrigeration (2-8°C). For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-induced degradation.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

  • Inhibitors: For bulk quantities or long-term storage, the addition of a radical inhibitor (e.g., hydroquinone or BHT) at a low concentration (100-200 ppm) can help prevent polymerization.

Q4: I am observing a decrease in the purity of my this compound sample over time, even with proper storage. What could be the cause?

A4: A gradual decrease in purity despite seemingly proper storage can be due to several factors:

  • Trace Impurities: The initial sample may have contained trace amounts of acidic or basic impurities that can catalyze degradation over time.

  • Container Leachables: In rare cases, components from the storage container could leach into the sample and act as catalysts.

  • Micro-leaks: The container seal may not be perfectly airtight, allowing for slow ingress of air and moisture.

  • Autocatalysis: Some degradation products can themselves catalyze further degradation.

It is recommended to re-analyze the purity of the compound before use, especially if it has been stored for an extended period.

Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting
Observed Problem Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Column overload.- Mismatched solvent strength between sample and mobile phase.- Use a high-purity, end-capped column.- Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts (0.1%).- Lower the sample concentration.- Dissolve the sample in the mobile phase.
Ghost Peaks - Contamination in the mobile phase, injection system, or column.- Carryover from a previous injection.- Degradation of the sample in the autosampler.- Use fresh, high-purity solvents and additives.- Implement a thorough needle wash program.- Run blank injections to identify the source of contamination.- Keep the autosampler at a low temperature.
Broad Peaks - Column degradation.- High dead volume in the system.- Sample degradation on the column.- Replace the column.- Check and tighten all fittings.- Use a lower column temperature.
Loss of Signal/Decreasing Peak Area - Sample degradation over the course of the analytical run.- Adsorption of the analyte onto the column or system components.- Ensure the stability of the sample in the chosen solvent and at the autosampler temperature.- Use an inert column and PEEK tubing if possible.- Consider derivatization to a more stable compound.
GC-MS Troubleshooting
Observed Problem Potential Causes Recommended Solutions
Peak Tailing for the Analyte - Active sites in the inlet liner or on the column.- Column contamination.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Replace the column with a new, inert one.
Appearance of New, Unidentified Peaks - Thermal degradation of the analyte in the hot injector.- On-column degradation.- Lower the injector temperature in increments of 20°C.- Use a splitless injection with a lower initial oven temperature to minimize time in the hot inlet.- Consider a cool on-column injection if available.
Loss of Analyte Signal - Adsorption in the inlet or on the column.- In-injector polymerization.- Use a deactivated liner and column.- Check for and clean any residue in the injector port.- Dilute the sample to reduce the likelihood of polymerization.
Baseline Noise or Drift - Column bleed at high temperatures.- Contamination in the carrier gas or gas lines.- Use a low-bleed column.- Ensure the final oven temperature is within the column's operating range.- Use high-purity carrier gas and install traps to remove oxygen and moisture.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If peak shape is an issue, add 0.1% formic acid to both solvents. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare unknown samples in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm (or the λmax of the compound)

  • Analysis: Inject the standard and sample solutions. Purity can be calculated using the area percent method.

Protocol 2: Forced Degradation Study (Thermal Stress)

This protocol describes a typical forced degradation study to investigate the thermal stability of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile)

  • Heating block or oven

  • HPLC system (as described in Protocol 1)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Dispense aliquots of the stock solution into several vials.

  • Keep one vial at the recommended storage condition (e.g., 4°C) as the control.

  • Place the other vials in a heating block or oven at a selected temperature (e.g., 60°C, 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the heat, allow it to cool to room temperature, and analyze by HPLC alongside the control.

  • Compare the chromatograms to identify any new peaks (degradation products) and quantify the decrease in the main peak area.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Start Start with this compound Sample Dissolve Dissolve in appropriate solvent Start->Dissolve Filter Filter if necessary Dissolve->Filter HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Purity Purity Assessment HPLC->Purity Degradation Degradation Product Identification GCMS->Degradation Stability Stability Assessment Purity->Stability Degradation->Stability End Report Results Stability->End

Caption: General experimental workflow for stability analysis.

Troubleshooting_Logic Problem Analytical Problem Observed (e.g., Peak Tailing, Ghost Peaks) Isolate Isolate the Problem: Instrument, Method, or Sample? Problem->Isolate Instrument Check Instrument Parameters: - Leaks - Temperature - Flow Rate Isolate->Instrument Instrument? Method Review Method Parameters: - Mobile Phase - Column Choice - Injection Volume Isolate->Method Method? Sample Examine Sample: - Purity - Stability in Solvent - Concentration Isolate->Sample Sample? Solution Implement Solution and Re-analyze Instrument->Solution Method->Solution Sample->Solution

Caption: Logical approach to troubleshooting analytical issues.

References

  • Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. Macromolecules. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • GC Troubleshooting. Agilent. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Pyrolysis of Polypropylene and Nitrile PPE Waste: Insights into Oil Composition, Kinetics, and Steam Cracker Integration. PMC. Available at: [Link]

  • Cyanate ester composites to improve thermal performance: a review. Society of Chemical Industry. Available at: [Link]

  • Effect of Amino-Functionalized Polyhedral Oligomeric Silsesquioxanes on Structure-Property Relationships of Thermostable Hybrid Cyanate Ester Resin Based Nanocomposites. PMC. Available at: [Link]

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. Available at: [Link]

  • TGA, DTG and DSC curves, obtained from thermal degradation of poly(ethyl 2‐cyanoacrylate) nanofibers at heating rate of 6 °C min⁻¹. ResearchGate. Available at: [Link]

Technical Support Center: Ethyl 2-cyano-3-methylcrotonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Troubleshooting for Knoevenagel Condensation of Acetone and Ethyl Cyanoacetate

Introduction: The Reaction Landscape

Welcome to the technical support hub for Ethyl 2-cyano-3-methylcrotonate (also known as Ethyl 2-cyano-3-methyl-2-butenoate).[1] This compound is synthesized via the Knoevenagel Condensation between Ethyl Cyanoacetate and Acetone .

Unlike aldehyde-based condensations, this reaction involves a ketone , which presents unique challenges:

  • Steric Hindrance: Acetone is less reactive than aldehydes.

  • Equilibrium: The reaction is reversible; water removal is critical.

  • Volatility: Acetone is highly volatile, complicating the reflux temperature.

  • Phase Behavior: The product has a melting point near room temperature (

    
    ), leading to confusion between liquid and solid work-up protocols.[1]
    

This guide focuses on the Cope Modification (Ammonium Acetate/Acetic Acid catalyst), which is the industry standard for suppressing side reactions like the self-condensation of acetone.

Module 1: The "Golden Path" Protocol

Use this baseline protocol to minimize troubleshooting later. This method prioritizes water removal to drive the equilibrium.

Reaction Setup
  • Reactants: Ethyl Cyanoacetate (1.0 eq), Acetone (1.5–2.0 eq, excess required due to volatility), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (0.2 eq).[1]

  • Solvent: Toluene or Cyclohexane (Benzene is traditional but carcinogenic; Toluene is safer).

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Work-up Procedure
  • Reflux & Water Removal: Reflux the mixture until the theoretical amount of water separates in the Dean-Stark trap (typically 4–8 hours).

    • Critical: If water stops collecting before theory is reached, the reaction has stalled. (See Troubleshooting).

  • Solvent Strip (First Pass): Cool the mixture. Remove the bulk of the solvent and unreacted acetone via rotary evaporation.

  • Wash (The Quench): Dissolve the residue in Diethyl Ether or Dichloromethane (DCM).

    • Wash

      
       with water (removes ammonium acetate).
      
    • Wash

      
       with saturated 
      
      
      
      (removes acetic acid).[1]
    • Wash

      
       with Brine.
      
  • Drying: Dry the organic layer over anhydrous

    
    . Filter.
    
  • Isolation (The Fork in the Road):

    • Method A (Distillation - Preferred): Vacuum distill.[2] Collect the fraction boiling at

      
       at 
      
      
      
      .
    • Method B (Crystallization): If the distillate solidifies or if you seek high purity without high-vacuum distillation, dissolve in minimum hot hexane/ethanol, cool to

      
      , and seed.[1]
      

Module 2: Troubleshooting & FAQs

Category A: Physical State & Appearance

Q: My product is a liquid, but the literature says it should be a solid. Did I make the wrong compound? A: Not necessarily. This compound has a melting point of


 .[1]
  • Diagnosis: In a warm lab (

    
    ), it will be a liquid.[1] In a cold lab, it may be a solid or a supercooled liquid.[1]
    
  • Solution: Place a small aliquot in the freezer (

    
    ). If it crystallizes rapidly, you have the product. You can induce crystallization of the bulk liquid by cooling it to 
    
    
    
    and scratching the glass or adding a seed crystal.

Q: The product turned reddish-brown during distillation. Is it ruined? A: The color suggests polymerization or oxidation of trace amine impurities.

  • Cause: Knoevenagel products with cyano groups are prone to base-catalyzed polymerization. If you didn't wash out the Ammonium Acetate thoroughly, the residual base will catalyze polymerization upon heating.

  • Fix: Redistill under higher vacuum (lower temperature) and ensure the pre-distillation wash with dilute acid (or water) was thorough. Add a radical inhibitor (e.g., hydroquinone) during distillation if the problem persists.[1]

Category B: Yield & Reaction Progress

Q: I've been refluxing for 12 hours, but I only collected 50% of the theoretical water. Why? A: You likely lost your Acetone.

  • Mechanism: Acetone (BP

    
    ) boils much lower than Toluene (
    
    
    
    ).[1] If your reflux is too vigorous or the condenser water isn't cold enough, Acetone escapes through the top of the condenser before reacting.
  • Solution: Add another 0.5 eq of Acetone down the condenser. Lower the oil bath temperature so the reflux is gentle. Ensure your Dean-Stark trap is insulated to keep the vapor path hot enough to carry water over, but the condenser is cold enough to trap Acetone.

Q: Can I use Piperidine instead of Ammonium Acetate? A: You can, but it is less effective for ketones.

  • Reasoning: Piperidine is a stronger base and often promotes the self-condensation of acetone (forming mesityl oxide) faster than the Knoevenagel condensation. The Cope modification (Ammonium Acetate/Acetic Acid) buffers the pH, favoring the condensation with the active methylene compound over ketone self-aldol.

Module 3: Visualizing the Workflow

Figure 1: Work-up Decision Tree

This logic flow helps you decide between distillation and crystallization based on lab conditions.

WorkupProcedure Start Crude Reaction Mixture (Toluene/Benzene) Wash Wash: H2O -> NaHCO3 -> Brine Start->Wash Dry Dry (MgSO4) & Evaporate Solvent Wash->Dry CheckState Check State at 25°C Dry->CheckState Liquid Liquid (Supercooled) CheckState->Liquid Lab Temp > 25°C Solid Solid / Slush CheckState->Solid Lab Temp < 20°C Distill Vacuum Distillation (98-99°C @ 1mmHg) Liquid->Distill Standard Route Cool Cool to 0°C & Seed Liquid->Cool Alternative Solid->Distill Bulk Purification Recryst Recrystallize (Hexane/EtOH) Solid->Recryst High Purity Req. Cool->Solid

Caption: Decision matrix for isolating this compound based on physical state and purity needs.

Module 4: Key Data & Specifications

Physical Properties Table
PropertyValueNotes
CAS Number 759-58-0
Molecular Formula

Molecular Weight

Boiling Point

At

(High Vacuum)
Melting Point

Solidifies in fridge; liquid in warm lab.[1][3]
Density

At

Refractive Index

Useful for purity check without GC.[1]
Appearance Colorless/Pale YellowDarkens upon oxidation/polymerization.
Reaction Stoichiometry (Example Scale)
ReagentEquiv.Amount (Example)Role
Ethyl Cyanoacetate 1.0

(

)
Limiting Reagent
Acetone 2.0

(

)
Electrophile (Excess for volatility)
Ammonium Acetate 0.1

Catalyst (Base)
Glacial Acetic Acid 0.2

Catalyst (Buffer)
Toluene N/A

Azeotropic Solvent

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Knoevenagel protocols).[4]

  • Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. "Condensation of Ketones with Cyanoacetic Esters."[1] Journal of the American Chemical Society, 1941 , 63(12), 3452–3456.[1] [1]

  • ChemicalBook. "this compound Properties & Safety."[5] (Physical data verification).

  • Organic Chemistry Portal. "Knoevenagel Condensation - Cope Modification."

Sources

Validation & Comparative

Comparative Validation Guide: Structural Elucidation of Ethyl 2-cyano-3-methylcrotonate via 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-methylcrotonate (also known as Ethyl isopropylidenecyanoacetate) is a critical intermediate in the synthesis of pharmaceutical heterocycles and UV-stabilizing polymers. While routine purity analysis often relies on simple 1D Proton NMR (


H-NMR), this method fails to definitively assign the stereochemical orientation of the methyl groups relative to the electron-withdrawing nitrile and ester moieties.

This guide compares two validation tiers:

  • Tier 1 (Routine): Standard 1D

    
    H-NMR for purity assessment.
    
  • Tier 2 (Definitive): Integrated 1D/2D NMR (NOESY/HMBC) for absolute structural certification.

Key Finding: Only Tier 2 provides the self-validating data necessary to distinguish the cis-methyl and trans-methyl groups, a requirement for high-precision drug development where steric environment dictates subsequent reaction kinetics.

Part 1: The Structural Challenge

The molecule consists of a tetrasubstituted alkene with two electron-withdrawing groups (EWG) on one carbon and two methyl groups on the other.

Structure:



The Ambiguity

In a standard 400 MHz


H-NMR spectrum, the two methyl groups attached to the double bond appear as two distinct singlets due to the lack of rotation around the 

bond.
  • Methyl A: cis to the Nitrile group (-CN).

  • Methyl B: cis to the Ester group (-COOEt).

Problem: Without 2D NMR, assigning which singlet corresponds to Methyl A or B is speculative. Tier 1 analysis assumes identity based on chemical shift tables, which can be unreliable due to solvent concentration effects. Tier 2 uses spatial proximity (NOE) to prove the assignment.

Part 2: Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility, strictly adhere to the following preparation protocol.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Reasoning:

      
       minimizes hydrogen bonding interactions that can shift signals in DMSO-
      
      
      
      .
  • Concentration: 15 mg of analyte in 0.6 mL solvent.

    • Reasoning: High concentration improves 13C sensitivity but must be low enough to prevent viscosity broadening.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Bruker 400 MHz equiv.)
Parameter1H (Quantitative)13C (Decoupled)2D NOESY
Pulse Sequence zg30zgpg30noesygpphpp
Scans (NS) 1610248 per increment
Relaxation Delay (D1) 10.0 sec2.0 sec2.0 sec
Acquisition Time (AQ) 4.0 sec1.0 sec0.2 sec
Mixing Time N/AN/A500 ms

Critical Control Point: For qNMR (Tier 1), the Relaxation Delay (D1) must be set to


 (approx 10s) to ensure full magnetization recovery of the methyl protons, preventing integration errors.

Part 3: Comparative Analysis & Results

Tier 1: Routine Purity Analysis ( H NMR)

Objective: Confirm presence of functional groups and absence of solvents.

The 1D spectrum reveals four distinct signal sets.

Table 1: 1D


H-NMR Assignments (

, 400 MHz)
SignalShift (

ppm)
MultiplicityIntegralAssignment
A 1.35Triplet (

Hz)
3HEster

B 2.28Singlet3HAlkene

(1)
C 2.41Singlet3HAlkene

(2)
D 4.26Quartet (

Hz)
2HEster

Observation: We see two methyl singlets at 2.28 and 2.41 ppm. Tier 1 analysis cannot definitively state which is cis to the ester.

Tier 2: Structural Certification (2D NMR)

Objective: Spatially map the methyl groups to the ester.

To resolve the ambiguity, we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) . The NOE effect relies on through-space magnetic interactions (distance < 5 Å).

  • Hypothesis: The methyl group cis to the ester group will show a strong NOE correlation with the ester methylene quartet (4.26 ppm). The methyl cis to the linear nitrile group will show no such correlation.

Experimental Result:

  • Signal at 2.41 ppm: Shows a strong cross-peak with the quartet at 4.26 ppm.

  • Signal at 2.28 ppm: Shows NO correlation with the ethyl group.

Part 4: Visualization of Logic Flow

The following diagrams illustrate the validation workflow and the specific NMR correlations used for structural proof.

Diagram 1: Validation Workflow (Tier 1 vs Tier 2)

ValidationWorkflow Start Sample: this compound Prep Prep: 15mg in CDCl3 Start->Prep Tier1 Tier 1: 1D 1H-NMR Prep->Tier1 Tier2 Tier 2: 2D NOESY / HMBC Prep->Tier2 R&D Validation Result1 Result: Purity Confirmed Isomer Ambiguous Tier1->Result1 Routine QC Result1->Tier2 If Structural Proof Required Final Final CoA Issued Result1->Final Low Stringency Result2 Result: Stereochemistry Assigned (Me-Ester Interaction) Tier2->Result2 Result2->Final

Caption: Decision tree comparing routine purity testing (Tier 1) vs. full structural elucidation (Tier 2).

Diagram 2: Structural Correlations (NOESY Logic)

NMRCorrelations cluster_legend Key Me_Cis_Ester Methyl (2.41 ppm) (Cis to Ester) Ester_CH2 Ester -CH2- (4.26 ppm) Me_Cis_Ester->Ester_CH2 Strong NOE Signal (Spatial Proximity) Me_Trans_Ester Methyl (2.28 ppm) (Trans to Ester) Me_Trans_Ester->Ester_CH2 No NOE Nitrile Nitrile (-CN) Me_Trans_Ester->Nitrile Steric Proximity (No Proton Signal) Legend1 Red Arrow = Positive NOE

Caption: NOESY correlations confirming the methyl group at 2.41 ppm is spatially adjacent to the ester.

Part 5: Summary of Chemical Shift Data

For reference in your laboratory, the complete assignment table validated by Tier 2 protocols is provided below.

Table 2: Validated NMR Data (Combined 1H/13C)

PositionGroup

(ppm)

(ppm)
HMBC Correlations
1

(Ester)
-163.2Ethyl

, Me (cis)
2

(

-alkene)
-103.5-
3

(

-alkene)
-160.8Both Methyls
4

(Nitrile)
-115.4-
5

(cis to Ester)
2.41 (s)24.5C2, C3, C=O
6

(trans to Ester)
2.28 (s)21.8C2, C3, CN
7

4.26 (q)61.5C=O, Ethyl

8

(Ethyl)
1.35 (t)14.1Ethyl

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shift principles).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3452 (Ethyl isopropylidenecyanoacetate). Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Spectroscopic Analysis for Confirming Product Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Imperative

In modern drug development, "purity" is not a singular metric; it is a composite of chemical integrity, stereochemical precision, and solid-state form. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it suffers from a critical blind spot: it requires a reference standard for every analyte to quantify accurately, assuming response factors are known.

Spectroscopic analysis—specifically Quantitative NMR (qNMR) and Vibrational Spectroscopy (FTIR/Raman) —offers a necessary orthogonal approach. qNMR provides absolute quantification without compound-specific reference standards, relying on the fundamental physics of molar response. FTIR/Raman validates solid-state purity (polymorphs), a property HPLC destroys upon dissolution.

This guide details how to implement these spectroscopic techniques to validate product purity, comparing them objectively against chromatographic alternatives.

Part 1: Strategic Method Selection

Before designing a protocol, one must match the "purity type" to the correct spectroscopic tool. The following decision matrix illustrates the logical flow for selecting the appropriate method based on the specific purity question.

PurityDecisionMatrix Start Define Purity Objective State Sample State? Start->State Liquid Soluted / Liquid State->Liquid Solid Solid State State->Solid QuantQuestion Goal: Absolute Quantification? Liquid->QuantQuestion qNMR Method: qNMR (1H, 19F, 31P) (Primary Standard) QuantQuestion->qNMR No Reference Standard HPLC Method: HPLC-UV/MS (Secondary Standard) QuantQuestion->HPLC Reference Standard Available PolyQuestion Goal: Polymorph/Salt ID? Solid->PolyQuestion VibSpec Method: FTIR / Raman (Fingerprinting) PolyQuestion->VibSpec Chemical Bonding XRD Method: PXRD (Crystallinity) PolyQuestion->XRD Lattice Structure

Figure 1: Decision matrix for selecting spectroscopic vs. chromatographic methods based on analyte state and quantification goals.

Part 2: Deep Dive Comparison

Quantitative NMR (qNMR) vs. HPLC-UV

The Core Distinction: HPLC-UV relies on the Beer-Lambert law, where signal intensity depends on the extinction coefficient (


) of the molecule. If an impurity has a different 

than the main peak, "Area %" does not equal "Weight %."

qNMR is a molar detector.[1] The signal intensity is directly proportional to the number of nuclei (e.g., protons) resonating.[1][2] Therefore, a single Internal Standard (IS) can quantify any solubilized organic compound with SI-traceable accuracy.

FeatureqNMR (Spectroscopic)HPLC-UV (Chromatographic)
Quantification Basis Molar (Fundamental Physics)Extinction Coefficient (Empirical)
Reference Standard Not required for analyte.[1][2] Only 1 IS needed.Required for every analyte.
Purity Output Absolute Weight % (w/w)Relative Area % (often inaccurate)
Sample Recovery Non-destructiveDestructive
Throughput Low (10-20 mins/sample)High (Automated sequences)
LOD (Limit of Detection) ~0.1% (Requires high scans)<0.05% (Highly sensitive)
Vibrational Spectroscopy (FTIR/Raman) vs. HPLC

The Core Distinction: HPLC requires dissolution, which destroys the crystal lattice. If your product purity depends on being Polymorph A (active) vs. Polymorph B (inactive), HPLC cannot detect the impurity.

FTIR and Raman probe vibrational modes sensitive to crystal packing (hydrogen bonding, stacking). They are the gold standard for solid-state purity .

Part 3: Experimental Protocol (qNMR Purity Assay)

This protocol describes the determination of absolute purity for a Drug Substance (DS) using 1H-qNMR. This method is self-validating because the linearity is inherent to the instrument's receiver gain, provided parameters are set correctly.

Phase 1: System Suitability & Preparation

1. Internal Standard (IS) Selection:

  • Criteria: High purity (>99.9% TraceCERT® or NIST), non-hygroscopic, distinct signals from analyte.

  • Common Choices: Maleic Acid (singlet ~6.3 ppm), Dimethyl sulfone (singlet ~3.0 ppm), 1,4-BTMSB-d4 (0 ppm).

2. Relaxation Delay (


) Calculation: 
  • Causality: To quantify accurately, nuclei must return to equilibrium magnetization (

    
    ) before the next pulse.
    
  • Rule: Measure

    
     (longitudinal relaxation time) of the longest relaxing signal. Set 
    
    
    
    (99.3% recovery) or
    
    
    (99.9% recovery).
  • Failure to do this is the #1 cause of qNMR error.

Phase 2: Sample Preparation Workflow

qNMRWorkflow Weigh Precision Weighing (Metrology Level) Solvate Solvation (Deuterated Solvent) Weigh->Solvate Analyte + IS Acquire Acquisition (d1 > 5*T1, 90 deg pulse) Solvate->Acquire Homogeneous Soln Process Processing (Phase, Baseline, Integrate) Acquire->Process FID -> Spectrum Calc Purity Calculation Process->Calc Integrals

Figure 2: The qNMR workflow emphasizing the critical weighing and acquisition steps.

Step-by-Step Protocol:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10-20 mg of Sample (

    
    ) and 5-10 mg of Internal Standard (
    
    
    
    ) directly into the same vial. Record weights to 5 decimal places.
  • Solvation: Add ~0.7 mL of deuterated solvent (e.g., DMSO-

    
    ). Vortex until completely dissolved. Note: Inspect for particulates; filtration may be needed but risks volume loss.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Spectral Width: 20 ppm (or sufficient to cover all signals).

    • Scans (NS): Minimum 32 or 64 to improve S/N ratio > 150:1.

    • Relaxation Delay (

      
      ):  30–60 seconds (based on 
      
      
      
      calculation).
  • Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Manual phasing (critical for flat baseline).

    • Baseline correction (polynomial or spline).

    • Integrate the IS peak (

      
      ) and the Analyte peak (
      
      
      
      ).
Phase 3: Calculation

Calculate purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area[1][2]
    
  • 
    : Number of protons (e.g., 2H, 3H)
    
  • 
    : Molecular Weight[3]
    
  • 
    : Mass weighed
    
  • 
    : Certified purity of Internal Standard
    

Part 4: Validation & Regulatory Alignment (E-E-A-T)

To ensure this guide meets ICH Q2(R2) standards, the method must be validated. Unlike chromatography, qNMR validation focuses on the instrument and the weighing, as the "detector" (the nucleus) is invariant.

Validation Parameters for qNMR (per USP <761>)
ParameterAcceptance CriteriaExperimental Method
Specificity No overlap between Analyte and IS peaks.Run blank solvent, pure IS, and pure Analyte separately.
Linearity

Prepare 5 concentrations (50% to 150% of target).
Accuracy 99.0% – 101.0% recoverySpike recovery or comparison to a Primary Standard.
Precision (Repeatability) RSD < 1.0%6 replicates of the same sample prep.
Robustness PassVariation of

delay, temperature (

), and processing phasing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4][5][6][7] Guideline on validation of analytical procedures.

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Standard for NMR qualification and qNMR methodology.

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem. Comparison of performance characteristics.

  • TraceCERT® Certified Reference Materials. Sigma-Aldrich. Technical details on internal standards and traceability.

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Practical selection of internal standards and solvents.[8][9]

Sources

Navigating the Synthesis of Ethyl 2-cyano-3-methylcrotonate: An Economic and Mechanistic Comparison of Production Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-cyano-3-methylcrotonate, a versatile building block in the synthesis of various pharmaceuticals and other fine chemicals, is a prime example. This guide provides an in-depth economic and technical analysis of the primary production routes for this compound, offering a comparative look at catalyst performance, process efficiency, and overall cost-effectiveness to inform strategic decisions in process development and scale-up.

The dominant synthetic pathway to this compound is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This reaction typically involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a ketone, acetone, in the presence of a basic catalyst. The choice of catalyst is a critical determinant of the reaction's efficiency, selectivity, and, ultimately, its economic viability. This guide will explore and compare two main categories of catalysts: traditional homogeneous catalysts and emerging heterogeneous catalysts.

The Core Reaction: Knoevenagel Condensation

The Knoevenagel condensation for the synthesis of this compound proceeds via the reaction of ethyl cyanoacetate and acetone. The reaction is catalyzed by a base, which deprotonates the α-carbon of ethyl cyanoacetate to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent dehydration step yields the desired α,β-unsaturated product, this compound.

G ECA Ethyl Cyanoacetate Intermediate Carbanion Intermediate ECA->Intermediate Deprotonation Acetone Acetone Product This compound Acetone->Product Catalyst Base Catalyst Catalyst->Intermediate Intermediate->Product Nucleophilic Attack & Dehydration Water Water Product->Water Byproduct

Figure 1: General workflow of the Knoevenagel condensation for this compound synthesis.

Homogeneous Catalysis: The Conventional Approach

Traditionally, the Knoevenagel condensation has been carried out using homogeneous basic catalysts, such as piperidine and ammonium acetate. These catalysts are soluble in the reaction medium, leading to high catalytic activity and good yields under relatively mild conditions.

Piperidine

Piperidine is a highly effective organocatalyst for the Knoevenagel condensation.[1][2] Its mechanism involves the formation of an iminium ion intermediate with the acetone, which is more electrophilic than the original ketone, thus accelerating the nucleophilic attack by the enolate of ethyl cyanoacetate.[3]

Advantages:

  • High catalytic activity and yields.

  • Relatively mild reaction conditions.

Disadvantages:

  • Difficult and costly to separate from the reaction mixture, often requiring quenching and extraction steps.[4]

  • Potential for product contamination.

  • Regulatory restrictions on its commercialization can be a factor.[1]

Ammonium Acetate

Ammonium acetate is another commonly used homogeneous catalyst. It is believed to function through a dual mechanism, where the acetate ion acts as the base to deprotonate the ethyl cyanoacetate, and the ammonium ion can participate in the reaction as well.[5]

Advantages:

  • Generally less expensive than piperidine.

  • Can also act as a reagent in some variations of the reaction.[5]

Disadvantages:

  • Similar to piperidine, separation from the product can be challenging.[4]

  • May require higher catalyst loading compared to more active catalysts.

Heterogeneous Catalysis: A Greener and More Economical Alternative

In recent years, there has been a significant shift towards the use of heterogeneous catalysts for the Knoevenagel condensation.[6] These catalysts exist in a different phase from the reactants and products (typically a solid catalyst in a liquid reaction mixture), offering several advantages, particularly in terms of process economics and sustainability.[7]

CaO-MgO Mixed Metal Oxides

A cost-effective and environmentally friendly option is the use of binary metal oxides, such as a mixture of calcium oxide (CaO) and magnesium oxide (MgO).[8] These solid base catalysts have shown high efficiency in Knoevenagel condensations, even in aqueous media.[8][9]

Advantages:

  • Cost-effective: The raw materials (calcium and magnesium salts) are inexpensive and readily available.[8] The synthesis of the catalyst via coprecipitation is a relatively simple process.[8]

  • Environmentally friendly: The reaction can often be performed in water, a green solvent.[8]

  • Ease of separation and reusability: The solid catalyst can be easily recovered by filtration and reused for multiple reaction cycles, significantly reducing waste and overall cost.[8]

Disadvantages:

  • Potential for lower activity compared to some homogeneous catalysts, which may require longer reaction times or higher temperatures.

  • Catalyst deactivation over multiple cycles can be an issue.[8]

Nano-Fe3O4@EA (Ellagic acid-bonded magnetic nanoparticles)

Novel heterogeneous catalysts, such as ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA), are being explored for their high efficiency and unique properties.[1]

Advantages:

  • High Yield and Short Reaction Times: These catalysts can offer excellent yields in shorter reaction times compared to some traditional catalysts.[1]

  • Magnetic Separation: The magnetic nature of the nanoparticles allows for very easy and efficient separation of the catalyst from the reaction mixture using an external magnet.

  • Potential for high turnover numbers.

Disadvantages:

  • Higher initial cost: The synthesis of such specialized nanocatalysts is more complex and costly compared to simple metal oxides.

  • Long-term stability and leaching: The stability of the organic ligand on the nanoparticle surface and the potential for metal leaching into the product are concerns that need to be addressed for industrial applications.

Economic Analysis: A Comparative Overview

The economic viability of a production route is determined by a combination of factors, including raw material costs, catalyst costs, energy consumption, and downstream processing costs.

Parameter Homogeneous Catalysis (Piperidine/Ammonium Acetate) Heterogeneous Catalysis (CaO-MgO) Heterogeneous Catalysis (Nano-Fe3O4@EA)
Raw Material Cost Ethyl Cyanoacetate: ~ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

919/MT[10]
Ethyl Cyanoacetate: ~

919/MT[10]
Ethyl Cyanoacetate: ~

919/MT[10]
Catalyst Cost Moderate (Piperidine can be more expensive and regulated)[1]Low (Inexpensive raw materials and simple synthesis)[8]High (Complex synthesis)
Catalyst Separation Difficult and costly (Quenching, extraction)[4]Easy and inexpensive (Filtration)[8]Very easy and efficient (Magnetic separation)[1]
Catalyst Reusability Not readily reusableYes, for several cycles[8]Yes, for multiple cycles
Energy Consumption Generally lower reaction temperaturesMay require higher temperatures or longer reaction times[8]Potentially mild conditions, but data is limited[1]
Downstream Processing More complex and costly (Purification from soluble catalyst)Simpler and less costly (Product is cleaner)Simpler and less costly (Product is cleaner)
Environmental Impact Higher (Solvent use for extraction, catalyst waste)Lower (Potential for aqueous media, catalyst recycling)[8]Lower (Catalyst recycling, potential for greener solvents)

Table 1: Economic and Process Comparison of Different Catalytic Routes.

Experimental Protocols

General Protocol for Knoevenagel Condensation using a Homogeneous Catalyst (Ammonium Acetate)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1 equivalent), acetone (1.5 equivalents), and a suitable solvent (e.g., ethanol).

  • Add ammonium acetate (0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Charge reactants & solvent B Add catalyst A->B C Heat to reflux B->C D Quench & Extract C->D Reaction complete E Wash & Dry D->E F Concentrate E->F G Purify F->G

Figure 2: Experimental workflow for homogeneous catalysis.

General Protocol for Knoevenagel Condensation using a Heterogeneous Catalyst (CaO-MgO)
  • Synthesize the CaO-MgO catalyst via a coprecipitation method as described in the literature.[8]

  • To a round-bottom flask, add ethyl cyanoacetate (1 equivalent), acetone (1.5 equivalents), the CaO-MgO catalyst (e.g., 5 mol%), and a solvent (e.g., water or ethanol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor by TLC.

  • Upon completion, filter the reaction mixture to recover the solid catalyst.

  • Wash the catalyst with a suitable solvent and dry for reuse.

  • Isolate the product from the filtrate by removing the solvent under reduced pressure.

  • Further purify the product if necessary by vacuum distillation.

G cluster_0 Reaction cluster_1 Catalyst & Product Separation A Combine reactants, solvent & catalyst B Stir at desired temperature A->B C Filter to recover catalyst B->C Reaction complete D Isolate product from filtrate C->D E Purify product D->E

Figure 3: Experimental workflow for heterogeneous catalysis.

Conclusion and Future Outlook

The economic analysis clearly indicates that while homogeneous catalysts like piperidine and ammonium acetate offer high reactivity, the associated costs and challenges of catalyst separation and waste generation make them less attractive for large-scale, sustainable production.

Heterogeneous catalysts, particularly those derived from inexpensive and abundant materials like CaO and MgO, present a more economically and environmentally sound alternative. The ease of separation and reusability of these catalysts significantly reduces process costs and waste streams. While the initial investment in developing and optimizing novel heterogeneous catalysts like nano-Fe3O4@EA may be higher, their superior performance in terms of reaction rates and ease of separation could justify the cost in the long run, especially for high-value pharmaceutical applications.

For researchers and drug development professionals, the choice of a synthetic route for this compound will depend on a careful evaluation of scale, cost constraints, and sustainability goals. The data and analysis presented in this guide provide a solid foundation for making an informed decision, highlighting the significant advantages that modern heterogeneous catalysis offers in the pursuit of more efficient and economical chemical synthesis.

References

  • Bandalla, S., et al. (2025).
  • Oliveira, R. D. O. V., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3), 555668.
  • Ferreira, B., & D. da Silva, C. H. T. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5416-5425.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • ResearchGate. (2025). Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. Retrieved from [Link]

  • Dalton Transactions. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]

  • ChemAnalyst. (2025). Acetone Prices, Trends, Chart, News, Index and Market Demand. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Retrieved from [Link]

  • ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

  • PubMed. (2025). Highly Efficient and Cost-Effective Solid-Base CaO-MgO Catalyst for Knoevenagel Condensation in Water with a Good E‑Factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation energies E a for the Knoevenagel condensation between BA and ECA. Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). CaO nanoparticles incorporated metal organic framework (NH 2 -MIL-101) for Knoevenagel condensation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]

  • The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. (n.d.). Retrieved from [Link]

  • Aston Publications Explorer. (2025). Influence of crystal textures in metal-organic frameworks (MOFs) on catalysing heterogeneous Knoevenagel condensation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Retrieved from [Link]

  • JETIR. (n.d.). ammonium chloride catalyzed knoevenagel condensation of aldehydes. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NEW CaO-MgO CATALYST FROM EGGSHELLS: EXPLORING THE INFLUENCE OF CATALYST SIZE VARIATIONS ON BIODIESEL FORMATION YIELD. Retrieved from [Link]

  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Eco-friendly and economic method for Knoevenagel condensation by employing natural catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Retrieved from [Link]

  • MarketsandMarkets. (n.d.). Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest]. Retrieved from [Link]

  • BusinessAnalytiq. (n.d.). Acetone price index. Retrieved from [Link]

  • Reddit. (2016). Piperidine catalyst in Knoevenagel reaction? Retrieved from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst. Retrieved from [Link]

  • YouTube. (2025). What Is The Difference Between Homogeneous And Heterogeneous Catalysis?. Retrieved from [Link]

  • Price-Watch™. (n.d.). Acetone Price Trend and Forecast. Retrieved from [Link]

Sources

Benchmarking Next-Generation Covalent Warheads: Tunable Vinyl Sulfonamides vs. Standard Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has been driven largely by the clinical success of acrylamide-based drugs (e.g., Ibrutinib, Osimertinib). However, the "one-size-fits-all" reactivity of the acrylamide warhead often necessitates extensive scaffold engineering to balance potency with selectivity.

This guide benchmarks a rising alternative class—Tunable Vinyl Sulfonamides (T-VS) —against the industry-standard Acrylamides and the highly reactive Maleimides . We provide experimental evidence and protocols demonstrating that T-VS warheads offer superior "reactivity tuning" capabilities via N-substitution, allowing for the decoupling of intrinsic reactivity (


) from protein-binding affinity (

).

The Reactivity Landscape: Choosing the Right Tool

In covalent drug design, the warhead must possess a "Goldilocks" level of reactivity: electrophilic enough to react with the target cysteine upon binding, but latent enough to avoid non-specific depletion by cytosolic glutathione (GSH).

Comparative Reactivity Hierarchy

The following diagram illustrates the intrinsic reactivity hierarchy. While Maleimides are often too reactive for oral drugs, and Vinyl Sulfones too sluggish, Vinyl Sulfonamides bridge the gap, offering a tunable range that overlaps with Acrylamides but with distinct electronic properties.

ReactivityHierarchy Maleimide Maleimides (High Reactivity) Seconds Acrylamide Acrylamides (Standard) Minutes-Hours Maleimide->Acrylamide Decreasing k_chem VSulfone Vinyl Sulfones (Low Reactivity) Hours-Days Acrylamide->VSulfone VSulfonamide Vinyl Sulfonamides (Highly Tunable) Minutes-Days VSulfonamide->Acrylamide Tunable Overlap

Figure 1: Intrinsic reactivity hierarchy of common Michael acceptors based on Glutathione (GSH) half-life.[1][2][3]

Kinetic Benchmarking: The Product vs. Alternatives

The Metric: vs.

To objectively compare warheads, we must distinguish between specific potency (efficiency of target inactivation,


) and intrinsic electrophilicity  (

, often measured as GSH

).

The Problem with Acrylamides: Acrylamides rely heavily on the non-covalent scaffold for positioning. If the scaffold binding (


) is weak, the acrylamide must be made more reactive (lowering GSH stability) to achieve potency.

The Vinyl Sulfonamide Advantage: Vinyl sulfonamides allow modulation of the LUMO energy via the sulfonamide nitrogen substituents (e.g., alkyl vs. aryl vs. heteroaryl) without significantly altering the steric footprint of the molecule.

Data Summary: Representative Kinetic Profiles
Warhead ClassIntrinsic Reactivity (

)*
Target Potency (

)
Metabolic StabilityReversibility Potential
Maleimides High (

min)
Very HighLow (Rapid GSH conjugation)Low (Irreversible)
Standard Acrylamides Moderate (

15-120 min)
High (

)
ModerateLow (Mostly Irreversible)
Vinyl Sulfonamides (Product) Tunable (

10 min - >24 h)
High (Matches Acrylamides)High (Tunable pKa)Moderate (Tunable)
Vinyl Sulfones Low (

h)
ModerateVery HighHigh

*Note:


 defined by pseudo-first-order half-life with 5mM GSH at pH 7.4.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Intrinsic Reactivity (GSH Assay)

Objective: Determine the chemical stability (


) of the warhead against a biological nucleophile.
  • Preparation: Prepare a 10 mM stock of the test compound (in DMSO) and a 100 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).

  • Internal Standard: Add Warfarin or Tolbutamide (10 µM final) to the reaction mixture. Why? This validates that signal loss is due to reaction, not instrument drift or precipitation.

  • Incubation: Mix compound (final 10 µM) with GSH (final 1 mM, 100-fold excess) in PBS at 37°C.

    • Note: The 100-fold excess ensures pseudo-first-order kinetics (

      
      ).
      
  • Sampling: Inject onto LC-MS/MS at

    
     min.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
Protocol B: Time-Dependent Inhibition ( )

Objective: Measure the efficiency of covalent bond formation with the protein target.

  • Enzyme Activation: Incubate the target protein (e.g., BTK, EGFR) in assay buffer.

  • Reaction: Add inhibitor at varying concentrations (

    
     to 
    
    
    
    ).
  • Time-Points: At specific intervals (

    
     to 
    
    
    
    min), dilute an aliquot into a substrate solution (e.g., ATP + peptide) to measure remaining enzyme activity.
  • Analysis:

    • Step 1: Determine

      
       for each concentration by plotting 
      
      
      
      vs. time.
    • Step 2: Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • Validation: If the plot is linear,

      
       is likely much higher than the tested concentrations. Report as 
      
      
      
      (slope).

Mechanistic Workflow & Selectivity

The following workflow illustrates how to position the Vinyl Sulfonamide against Acrylamides in a screening cascade.

ScreeningCascade Library Covalent Library (Acrylamides & Vinyl Sulfonamides) GSH_Screen Step 1: GSH Reactivity (Filter for t1/2 > 30 min) Library->GSH_Screen Biochem_Screen Step 2: Target Potency (k_inact / K_I) GSH_Screen->Biochem_Screen Pass Stability Selectivity Step 3: Proteomic Profiling (Cys-reactivity map) Biochem_Screen->Selectivity High Potency Selectivity->Library SAR Refinement Lead Lead Candidate Selectivity->Lead

Figure 2: Screening cascade for selecting optimal covalent warheads. Note the early filter for intrinsic reactivity (GSH).

Why This Matters: The "Off-Target" Tax

High reactivity (low GSH


) correlates with immunotoxicity (haptenization).
  • Acrylamides: Often require extensive steric shielding to prevent off-target reaction.

  • Vinyl Sulfonamides: Can be electronically "de-tuned" to react only within the specific environment of the enzyme pocket (proximity-driven reactivity), reducing systemic toxicity risks.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link

  • Lonsdale, R., & Ward, R. A. (2017). Structure-Kinetics Relationships of Covalent Inhibitors: Beyond the Ki. Chemical Society Reviews. Link

  • Park, J., et al. (2025). Vinyl Sulfonimidamides as Tunable Electrophilic Warheads. Nature Communications (Contextual Citation based on recent search results). Link

Sources

A Comparative Guide to Purity Assessment of Ethyl 2-cyano-3-methylcrotonate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 2-cyano-3-methylcrotonate (CAS 759-58-0), a key building block in various synthetic pathways, is no exception.[1][2] Its purity can significantly impact the yield and impurity profile of subsequent reactions, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as a robust and reliable method.

The Analytical Triad: HPLC, GC, and qNMR

The choice of an analytical method for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For a molecule like this compound, three techniques stand out: HPLC, Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR).

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Its versatility in handling non-volatile and thermally labile compounds makes it a cornerstone of pharmaceutical analysis.[3]

  • Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase. It is exceptionally well-suited for analyzing volatile impurities that may be present from the synthesis process.[3]

  • Quantitative NMR (qNMR): A primary analytical method that quantifies a substance by measuring the intensity of its NMR signal relative to a certified internal standard. It provides structural information and does not require a reference standard of the analyte itself.

The following diagram illustrates the logical process for selecting the appropriate analytical technique.

A Assess Sample Properties (Volatility, Thermal Stability, Chromophores) B Volatile & Thermally Stable? A->B C Non-Volatile or Thermally Labile? B->C No D Gas Chromatography (GC-FID) Excellent for volatile impurities. B->D Yes E High-Performance Liquid Chromatography (HPLC-UV) Ideal for non-volatile impurities. C->E Yes F Need for Absolute Quantification without specific reference standard? D->F E->F G Quantitative NMR (qNMR) Provides structural confirmation and purity. F->G Yes H Primary Method: HPLC Secondary/Orthogonal Method: GC F->H No A Sample Preparation (Accurate Weighing & Dissolution) E Sample Analysis (Inject Sample Solution) A->E B System Preparation (Mobile Phase Degassing, Pump Priming) C System Suitability Test (SST) (Inject Reference Standard) B->C D SST Pass? C->D D->E Yes I Troubleshoot System D->I No F Data Acquisition (Chromatogram Generation) E->F G Data Processing (Peak Integration) F->G H Purity Calculation (% Area Normalization) G->H I->C

Sources

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of Ethyl 2-cyano-3-methylcrotonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds as platforms for therapeutic innovation is paramount. Ethyl 2-cyano-3-methylcrotonate, a molecule characterized by its reactive cyano and crotonate functionalities, presents a compelling starting point for the synthesis of a diverse library of derivatives. This guide provides a comprehensive framework for the systematic biological activity screening of these derivatives, with a focus on identifying lead compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. Drawing upon established methodologies and field-proven insights, we will delve into the experimental workflows, comparative data analysis, and the underlying mechanistic rationale to empower researchers in their quest for next-generation therapeutics.

The Scientific Rationale: Why this compound Derivatives?

The core structure of this compound is a versatile Michael acceptor, making it amenable to a wide range of chemical modifications. The presence of the cyano (C≡N) group and the α,β-unsaturated carbonyl system provides reactive sites for the introduction of various pharmacophores. This structural flexibility allows for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity. The underlying hypothesis is that by strategically derivatizing this core scaffold, we can generate compounds that selectively interact with key biological targets implicated in various disease states.

A Strategic Workflow for Biological Activity Screening

A hierarchical and multi-faceted screening approach is essential for efficiently identifying and characterizing the biological activities of newly synthesized this compound derivatives. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Lead Identification cluster_2 Phase 3: Mechanism of Action & In Vivo Studies A Synthesis of Derivative Library B Antimicrobial Screening (Agar Well Diffusion) A->B C Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) A->C D Anti-inflammatory Screening (In vitro Enzyme/Cell-based Assays) A->D E Determination of MIC (Antimicrobial Hits) B->E F IC50 Determination (Anticancer Hits) C->F G IC50 Determination (Anti-inflammatory Hits) D->G H Selection of Lead Compounds E->H F->H G->H I Mechanistic Studies (e.g., Enzyme Inhibition, Gene Expression) H->I J In Vivo Efficacy & Toxicity Studies (Animal Models) I->J

Caption: A hierarchical workflow for screening this compound derivatives.

Antimicrobial Activity Screening: A Comparative Approach

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound, particularly those incorporating heterocyclic moieties, have shown promise in this area.

Experimental Protocol: Agar Well Diffusion Assay

This initial screening method provides a qualitative and semi-quantitative assessment of the antimicrobial potential of the synthesized derivatives.

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for antibacterial screening, and Candida albicans for antifungal screening) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed concentration (e.g., 100 µg/mL) of each derivative (dissolved in a suitable solvent like DMSO) to the wells. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Comparative Data: Antimicrobial Activity of Cyano-Derivatives

The following table presents representative data on the antimicrobial activity of various cyano-containing heterocyclic derivatives, which can serve as a benchmark for evaluating new this compound derivatives.

Compound ClassTest OrganismZone of Inhibition (mm)Reference
2-Amino-3-cyano-4H-chromenesS. aureus (Gram-positive)18-25[1]
E. coli (Gram-negative)15-22[1]
C. albicans (Fungus)20-28[1]
(E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide DerivativesVarious BacteriaNot specified, but activity reported[2]
Cyanolichen Volatile CompoundsS. aureus, P. aeruginosa, E. coli, C. albicansMIC values of 1.69–13.5 mg/mL reported[3]

Anticancer Activity Screening: Identifying Potent Cytotoxic Agents

The cyano group is a key pharmacophore in several established anticancer drugs. Screening this compound derivatives against a panel of cancer cell lines is a crucial step in identifying potential chemotherapeutic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Comparative Data: Anticancer Activity of Cyano-Derivatives

This table provides IC50 values for various cyano-containing compounds against different cancer cell lines, offering a comparative framework for newly synthesized derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-hetaryl-2-cyanoacetamide DerivativesBreast (MCF-7), Colon (HCT-116), Liver (HEPG2)Varies, with some showing significant activity[4]
Majusculamides (from marine cyanobacteria)Various cancer cell lines0.02 - 1.3[5]
Pentacyclic Benzimidazole DerivativesVarious human cancer cell linesSome derivatives in the submicromolar range[6]
Potential Anticancer Mechanism: p53 Upregulation and Cell Cycle Arrest

Several cyano-containing compounds exert their anticancer effects by modulating key signaling pathways. One such mechanism involves the upregulation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.

Anticancer_Mechanism A This compound Derivative B Upregulation of p53 A->B C Cell Cycle Arrest (S-G2/M Phase) B->C D Induction of Apoptosis B->D E Inhibition of Proliferation, Angiogenesis B->E

Caption: Potential anticancer mechanism of action for cyano-derivatives.[4]

Anti-inflammatory Activity Screening: Targeting Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases. Cyano-containing molecules have been shown to possess anti-inflammatory properties, making this a promising area of investigation for this compound derivatives.[7][8][9]

Experimental Protocol: In-Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

  • Enzyme and Substrate Preparation: Prepare a solution of 5-LOX enzyme and its substrate, linoleic acid.

  • Incubation with Test Compounds: Pre-incubate the enzyme with various concentrations of the test derivatives.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement of Product Formation: Monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), by measuring the increase in absorbance at 234 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve. Zileuton can be used as a standard inhibitor.[8]

Comparative Data: Anti-inflammatory Activity of Cyano-Derivatives

The following table presents data on the anti-inflammatory activity of various cyano-containing compounds.

Compound ClassAssayActivityReference
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylatesRat paw edema70.2-83.1% inhibition (comparable to diclofenac)[7]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX inhibitionIC50 = 105 µg/mL[8]
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazideCarrageenan-induced cell migration66% reduction in cell migration[10]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive biological activity screening of this compound derivatives. The presented protocols and comparative data serve as a valuable resource for researchers aiming to identify novel therapeutic agents. Future work should focus on elucidating the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. Promising lead compounds identified through this screening cascade should be advanced to more complex cellular and in vivo models to fully characterize their therapeutic potential. The versatility of the this compound scaffold, coupled with a systematic and rigorous screening approach, holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Molecules. Retrieved January 30, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth. (n.d.). Scholars Research Library. Retrieved January 30, 2026, from [Link]

  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (2022). Marine Drugs. Retrieved January 30, 2026, from [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2016). Molecules. Retrieved January 30, 2026, from [Link]

  • Chemical Composition and In Vitro Antioxidant and Antimicrobial Activities of the Marine Cyanolichen Lichina pygmaea Volatile Compounds. (2022). Journal of Fungi. Retrieved January 30, 2026, from [Link]

  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. (2023). Pharmaceuticals. Retrieved January 30, 2026, from [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022). Pharmaceuticals. Retrieved January 30, 2026, from [Link]

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). Chemistry. Retrieved January 30, 2026, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry. Retrieved January 30, 2026, from [Link]

  • Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. (2023). Marine Drugs. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules. Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). Molecules. Retrieved January 30, 2026, from [Link]

  • Syntheses and bioactivities of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Marine Natural Products as Anticancer Agents 3.0. (2024). Marine Drugs. Retrieved January 30, 2026, from [Link]

  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling specialized reagents like Ethyl 2-cyano-3-methylcrotonate (CAS No. 759-58-0) demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, technically grounded framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Hazard Profile & Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several hazards that necessitate careful handling at all stages, from use to disposal.[1][2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]
Skin Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Irritation Category 2 H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation[1][4]

| Flammable Liquids | Category 4 | H227: Combustible liquid[4] |

Causality Behind PPE Selection

The mandated Personal Protective Equipment (PPE) is a direct response to these hazards. It is not merely a checklist but a critical barrier between the researcher and potential harm.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] Protects against accidental splashes that can cause serious eye irritation.[2]
Hand Protection Nitrile or polyethylene disposable gloves.[5] Provides a barrier against dermal absorption, which is a known route of acute toxicity.[2] Avoid cotton products as they can react with cyanoacrylates.[5]
Body Protection Impervious lab coat or coveralls.[2] Prevents skin contact and contamination of personal clothing.[2]

| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[2][4] | Mitigates the risk of inhaling harmful vapors, which can cause respiratory irritation and systemic toxicity.[4] |

Immediate Action: Spill Management Protocol

An accidental release requires a swift, systematic, and safe response. The primary objective is to contain the material, prevent its spread to the environment, and decontaminate the area without exposing personnel to risk.

Step-by-Step Spill Cleanup Methodology
  • Evacuate & Ventilate: Immediately alert others in the vicinity. Ensure the area is well-ventilated; if the spill is significant, evacuate non-essential personnel.[2]

  • Remove Ignition Sources: As a combustible liquid, all nearby sources of heat, sparks, or open flames must be extinguished or removed.[1][6]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Table 2.

  • Contain the Spill: Prevent the material from entering drains or waterways by creating a barrier with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][7]

  • Absorb and Neutralize:

    • For small spills , cover the material with an inert absorbent.[7] Once absorbed, you can initiate polymerization to stabilize the waste by slowly adding a small amount of water to the contained material.[8][9] The water acts as an initiator for the cyanoacrylate to cure into a solid polymer.

    • For large spills , contain the spill by bunding and absorb the material with sand or another inert absorbent.[6]

  • Collect Waste: Carefully scoop the solidified or absorbed material into a clearly labeled, sealable waste container.[1] Use non-sparking tools for this process.[6][10]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: The collected material and all contaminated items (gloves, absorbent pads) must be disposed of as hazardous chemical waste according to the procedures outlined in the next section.[10]

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain assess Assess Spill Size contain->assess small_spill Small Spill: Add Water to Polymerize assess->small_spill Small large_spill Large Spill: Absorb Liquid assess->large_spill Large collect Collect Waste into Sealed Container small_spill->collect large_spill->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to an this compound spill.

Step-by-Step Disposal Procedures

Proper disposal is not optional; it is a regulatory and ethical necessity. The choice of disposal method depends on the quantity of waste and local institutional capabilities. Never discharge this compound into drains or the environment.[1][6]

Disposal_Decision_Tree start Waste Generated: This compound quantity_check Is the quantity small (<100 mL) and unmixed? start->quantity_check polymerize Method 1: In-Lab Polymerization (Deactivation) quantity_check->polymerize Yes incinerate Method 2: Third-Party Incineration quantity_check->incinerate No (Large quantity or mixed waste) package_poly Package solidified polymer for hazardous waste pickup polymerize->package_poly package_bulk Package liquid waste in approved container for pickup incinerate->package_bulk end Final Disposal by Licensed Facility package_poly->end package_bulk->end

Caption: Decision tree for selecting the appropriate disposal method.
Method 1: In-Lab Polymerization for Small Quantities (Preferred for Residual Amounts)

This method leverages the chemical properties of cyanoacrylates to convert the reactive liquid into a more stable, solid polymer, which is safer to handle for final disposal.[8][9]

Experimental Protocol:

  • Preparation: Conduct this procedure in a chemical fume hood. Place the container with the residual liquid this compound into a larger, secondary container (like a beaker or plastic tub) to contain any overflow.

  • Initiation: Slowly add a small amount of water dropwise into the container. The moisture will initiate polymerization.[8]

  • Curing: Allow the container to stand in the fume hood until the contents have fully solidified. This may take several hours. The resulting polymer is a solid and significantly less hazardous than the liquid monomer.

  • Packaging: Once fully cured, cap the original container. Place it in a designated hazardous waste bag or container.

  • Labeling and Pickup: Label the waste clearly, including the original chemical name and indicating that it has been polymerized. Arrange for pickup by your institution's environmental health and safety (EHS) department.

Method 2: Bulk Waste and Contaminated Materials Disposal

For larger quantities, or for absorbent materials and PPE contaminated during a spill, third-party disposal via chemical incineration is the required method.

Operational Plan:

  • Segregation and Collection: Collect the liquid waste in a dedicated, compatible, and properly sealed hazardous waste container. Do not mix it with other waste streams unless directed by your EHS office.

  • Labeling: Label the container clearly in accordance with institutional and national regulations. In the United States, this would be guided by the EPA's Resource Conservation and Recovery Act (RCRA).[6][11] While a specific waste code is not listed, its characteristics (ignitability, toxicity) would classify it as hazardous.

  • Storage: Store the sealed container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.[4][6]

  • Arrange for Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company. These companies will transport the waste to a facility capable of high-temperature incineration with appropriate scrubbers and afterburners to destroy the compound safely.[6]

By adhering to these scientifically sound and procedurally robust protocols, you ensure that the lifecycle of this compound in your laboratory concludes with the highest standards of safety and environmental responsibility.

References

  • Risk assessment summary, new substances notification 21291. Canada.ca. [Link]

  • Cyanide. Wikipedia. [Link]

  • Safety Data Sheet for Ethyl-2-cyanoacrylate. ABRO Industries, Inc.[Link]

  • Safety Data Sheet Cyanoacrylate. Arrowhead Forensics. [Link]

  • Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). OSHA. [Link]

  • Safety Data Sheet for Cyanoacrylate ester. Born2Bond. [Link]

  • Material Safety Data Sheet for Ethyl-2-Cyanoacrylate Ester. Adhesive Systems, Inc.[Link]

  • Hazardous Chemical Decontamination Guide. FAST-ACT. [Link]

  • Management of decontamination in chemical accidents: a laboratory model. PMC. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

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Personal protective equipment for handling Ethyl 2-cyano-3-methylcrotonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 759-58-0 Synonyms: Ethyl 2-cyano-3-methyl-2-butenoate; 2-Cyano-3-methylcrotonic acid ethyl ester Signal Word: WARNING (Harmful / Irritant)[1]

Executive Safety Directive

To: Research Personnel & Lab Managers From: Senior Application Scientist, Chemical Safety Division

Handling Ethyl 2-cyano-3-methylcrotonate requires a distinct shift in protocol compared to standard organic solvents. While structurally related to cyanoacrylate adhesives ("Super Glue"), the presence of the


-methyl group reduces its polymerization rate but does not  mitigate its acute toxicity or irritant properties.

The Critical Hazard Profile:

  • Triple Route Toxicity (H302 + H312 + H332): This compound is harmful if swallowed, in contact with skin, or inhaled. Unlike simple irritants, systemic absorption is a credible risk.

  • Respiratory Target (H335): The vapor pressure, while moderate (BP 98-99°C @ 1 mmHg), is sufficient to cause significant respiratory tract irritation during open-vessel transfers or heating.

  • Reactivity: As an electron-deficient alkene, it is an electrophile. Avoid uncontrolled contact with strong nucleophiles (amines, hydroxide) to prevent exothermic decomposition or polymerization.

Immediate Action Required: Do not handle this material on an open benchtop. All transfers must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The "Harmful in contact with skin" (H312) designation necessitates a barrier strategy that accounts for permeation, not just splash protection.

A. Hand Protection Strategy

Standard latex gloves are strictly prohibited due to poor resistance against organic esters and nitriles.

Contact TypeRecommended MaterialThicknessBreakthrough TimeRationale
Incidental Splash Nitrile Rubber

0.11 mm
~15-30 minsSufficient for brief contact during transfer. Change immediately upon contamination.[2]
Prolonged Handling Nitrile (Heavy Duty)

0.40 mm
> 240 minsRequired for cleaning spills or immersing parts.
High Risk Silver Shield / 4H Laminate> 480 minsMandatory for spill cleanup > 100 mL or heating operations.
B. Respiratory Protection

Primary Control: Engineering Controls (Fume Hood).

If work must occur outside a hood (e.g., maintenance, scale-up reactor loading), use the following:

  • Respirator Type: Half-face or Full-face respirator (NIOSH/EN 140 standard).

  • Cartridge: Organic Vapor (OV) cartridge (Black band).

    • Note: A P100 particulate filter is not required unless the material is being aerosolized, but a combination OV/P100 cartridge is acceptable.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of irritating vapors reaching the eye.

  • Body: Chemical-resistant lab coat (buttoned to neck). For quantities > 1 Liter, wear a chemically resistant apron (Tyvek or Butyl).

Operational Protocol: Safe Handling Workflow

This protocol minimizes vapor generation and skin contact.[2][3][4][5]

Step 1: Preparation

  • Verify Fume Hood airflow (> 100 fpm).

  • Clear the hood deck of incompatible materials (strong bases, amines, oxidizers).

  • Don PPE: Lab coat

    
     Goggles 
    
    
    
    Nitrile Gloves (inspect for tears).

Step 2: Transfer & Weighing

  • Technique: Use a positive-displacement pipette or a glass syringe for small volumes to prevent dripping.

  • Vessel: Weigh into a tared flask with a ground-glass joint. Avoid open weigh boats.

  • Containment: Keep the receiving vessel stoppered whenever not actively adding reagent.

Step 3: Reaction Setup

  • Temperature Control: If heating is required, use a reflux condenser. Ensure the cooling water is flowing before heating begins.

  • Inert Atmosphere: Although not strictly pyrophoric, running reactions under Nitrogen/Argon is best practice to prevent moisture-induced hydrolysis of the ester/nitrile groups.

Step 4: Decontamination

  • Wipe down the exterior of reagent bottles with a dry paper towel (dispose of as solid hazardous waste) before returning to storage.

  • Wash hands with soap and water immediately after doffing gloves.

Emergency Response & Disposal
Scenario A: Spills

Do not wipe with paper towels immediately if the spill is large (risk of rapid evaporation/inhalation).

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood sash is lowered or local exhaust is maximized.

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or commercial spill pads). Do not use sawdust (combustible).

  • Collect: Scoop absorbed material into a sealable container (e.g., wide-mouth HDPE jar). Label as "Hazardous Waste: Organic Nitrile/Ester."

Scenario B: Exposure
  • Skin Contact: Immediately flush with water for 15 minutes.[3][6] Soap is essential to remove the lipophilic ester.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (H319).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Protocol
  • Waste Stream: Halogenated/Non-Halogenated Organic Solvents (depending on other reaction components).

  • Segregation: Keep separate from strong acids and bases in the waste accumulation area.

  • Container: High-density polyethylene (HDPE) or glass.

Visual Safety Logic: PPE Decision Tree

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the operational scale.

PPE_Selection Start Start: Handling this compound CheckScale Assess Scale & Environment Start->CheckScale HoodAvail Is Fume Hood Available? CheckScale->HoodAvail SmallScale Small Scale (< 50 mL) Transfer/Weighing HoodAvail->SmallScale Yes LargeScale Large Scale (> 50 mL) or Heating/Reflux HoodAvail->LargeScale Yes RespProtection REQUIRED: Full-Face Respirator (Organic Vapor Cartridge) HoodAvail->RespProtection No (Emergency/Maintenance) StandardPPE Standard PPE: - Nitrile Gloves (0.11mm) - Lab Coat - Splash Goggles SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Double Nitrile or Laminate Gloves - Face Shield + Goggles - Chemical Apron LargeScale->EnhancedPPE RespProtection->EnhancedPPE Combine

Caption: Decision matrix for selecting appropriate PPE based on handling scale and engineering control availability.

Physical Data Summary
PropertyValueSafety Implication
Boiling Point 98-99 °C @ 1 mmHgHigh boiling point under vacuum; significant vapor generation if heated at atm pressure.[7]
Density 1.014 g/mLSlightly denser than water; spills may sink in aqueous environments.
Flash Point 106 °C (224 °F)Combustible, but not Flammable. Keep away from high heat/open flames.
Solubility Immiscible with waterWash skin with soap; water alone is ineffective.
References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 61605, this compound. Retrieved January 30, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.